Product packaging for Casegravol(Cat. No.:CAS No. 74474-76-3)

Casegravol

Cat. No.: B022672
CAS No.: 74474-76-3
M. Wt: 276.28 g/mol
InChI Key: XVVRFNCLKCYMPH-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Casegravol has been reported in Casearia graveolens with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16O5 B022672 Casegravol CAS No. 74474-76-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-[(E)-3,4-dihydroxy-3-methylbut-1-enyl]-7-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5/c1-15(18,9-16)8-7-11-12(19-2)5-3-10-4-6-13(17)20-14(10)11/h3-8,16,18H,9H2,1-2H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVRFNCLKCYMPH-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C=CC1=C(C=CC2=C1OC(=O)C=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CO)(/C=C/C1=C(C=CC2=C1OC(=O)C=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74474-76-3
Record name 2H-1-Benzopyran-2-one, 8-((1E)-3,4-dihydroxy-3-methyl-1-butenyl)-7-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074474763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Carisoprodol's Mechanism of Action on GABA-A Receptors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular interactions between the skeletal muscle relaxant carisoprodol and the γ-aminobutyric acid type A (GABA-A) receptor. Carisoprodol, and its primary metabolite meprobamate, exert their effects on the central nervous system by modulating the function of these crucial inhibitory ion channels. This document details the allosteric modulation and direct activation of GABA-A receptors by carisoprodol, presents quantitative data on its subunit-specific interactions, outlines the experimental protocols used to elucidate these mechanisms, and provides visual representations of the key pathways and experimental workflows.

Core Mechanism of Action: A Dual, Barbiturate-Like Effect

Carisoprodol's primary mechanism of action involves the potentiation of GABA-A receptor function. Unlike benzodiazepines, which increase the frequency of channel opening, carisoprodol acts in a barbiturate-like manner.[1][2] This involves two key actions:

  • Positive Allosteric Modulation: Carisoprodol binds to a site on the GABA-A receptor that is distinct from the GABA binding site. This allosteric binding increases the receptor's affinity for GABA, thereby enhancing the inhibitory effect of the neurotransmitter. This leads to an increased influx of chloride ions upon GABA binding, causing hyperpolarization of the neuron and reducing its excitability.[3]

  • Direct Gating: At higher concentrations, carisoprodol can directly activate the GABA-A receptor, causing the chloride channel to open even in the absence of GABA.[3] This direct agonistic activity contributes significantly to its sedative and muscle relaxant properties.

Notably, the effects of carisoprodol are not antagonized by the benzodiazepine site antagonist flumazenil, confirming that it does not act at the benzodiazepine binding site.[2][3] However, its effects can be blocked by the barbiturate antagonist bemegride, further solidifying its classification as a compound with barbiturate-like activity.[2][4] Research also suggests that carisoprodol's inhibitory actions may involve a binding site within the Cl- channel pore, similar to the convulsant picrotoxin.[5]

Quantitative Analysis of Carisoprodol's Interaction with GABA-A Receptor Subunits

The effects of carisoprodol are highly dependent on the subunit composition of the GABA-A receptor. Electrophysiological studies have quantified the potency (EC50) and efficacy of carisoprodol on various receptor subtypes.

Allosteric Modulation of GABA-Gated Currents

The presence of different α and β subunits significantly influences the allosteric modulatory effects of carisoprodol. The γ2 subunit, while crucial for benzodiazepine modulation, does not appear to significantly affect carisoprodol's potency or efficacy as an allosteric modulator.[1]

Receptor Subunit CompositionCarisoprodol EC50 (µM)Maximum Efficacy (% of control GABA current)
α1β1γ233.1 ± 4225 ± 14.6
α1β2γ288.2 ± 20474.7 ± 53.5
α1β287.4 ± 16.4346.7 ± 67.6

Table 1: Subunit-dependent allosteric modulation of GABA-A receptors by carisoprodol. Data extracted from Kumar et al., 2015.[1]

Direct Activation of GABA-A Receptors

Carisoprodol's ability to directly gate the GABA-A receptor channel is also subunit-dependent. The β1 subunit confers the highest efficacy for direct activation relative to the maximum current elicited by GABA.[6] Receptors incorporating the α3 subunit show significantly reduced efficacy and affinity for direct gating by carisoprodol.[6]

Receptor Subunit CompositionCarisoprodol Efficacy (% of max GABA current)
α1β1γ2~70%
α1β2γ243.6 ± 4.3%
α1β245.9 ± 3%

Table 2: Subunit-dependent direct gating of GABA-A receptors by carisoprodol. Data extracted from Kumar et al., 2015.[1]

Signaling Pathway and Logical Relationships

The following diagrams illustrate the molecular interactions and logical relationships of carisoprodol with the GABA-A receptor.

Carisoprodol_Signaling_Pathway cluster_receptor GABA-A Receptor GABA_A GABA-A Receptor (Pentameric Ligand-Gated Ion Channel) Chloride_Channel Chloride (Cl-) Channel GABA_A->Chloride_Channel Gating Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx Carisoprodol Carisoprodol Carisoprodol->GABA_A Binds to distinct allosteric site GABA GABA GABA->GABA_A Binds to orthosteric site CNS_Depression CNS Depression (Sedation, Muscle Relaxation) Hyperpolarization->CNS_Depression

Figure 1: Signaling pathway of carisoprodol's action on the GABA-A receptor.

Logical_Relationship cluster_sites GABA-A Receptor Sites Carisoprodol Carisoprodol Action BZD_Site Benzodiazepine Site Carisoprodol->BZD_Site No Interaction Barb_Site Barbiturate-like Site Carisoprodol->Barb_Site Modulates Flumazenil Flumazenil (BZD Antagonist) Flumazenil->BZD_Site Blocks Bemegride Bemegride (Barbiturate Antagonist) Bemegride->Barb_Site Blocks

Figure 2: Logical relationship of carisoprodol's binding site.

Experimental Protocols: Whole-Cell Patch-Clamp Electrophysiology

The primary technique used to characterize the effects of carisoprodol on GABA-A receptors is whole-cell patch-clamp electrophysiology. This method allows for the direct measurement of ion flow through the receptor channels in response to the application of GABA and modulatory compounds.

Cell Preparation and Transfection
  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their low endogenous expression of ion channels. They are cultured in appropriate media and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection: Cells are transiently or stably transfected with cDNAs encoding the desired α, β, and γ subunits of the human GABA-A receptor. This allows for the study of specific receptor subunit combinations.

Electrophysiological Recording
  • Pipette Preparation: Borosilicate glass pipettes are pulled to a fine tip with a resistance of 3-7 MΩ.

  • Intracellular Solution: The pipette is filled with an intracellular solution typically containing (in mM): 140 CsCl, 10 EGTA, 10 HEPES, and 4 Mg-ATP, with the pH adjusted to 7.2.

  • Extracellular Solution: During recording, cells are continuously perfused with an extracellular solution containing (in mM): 125 NaCl, 20 HEPES, 3 CaCl2, 5.5 KCl, 0.8 MgCl2, and 10 glucose, with the pH adjusted to 7.3.

  • Giga-ohm Seal and Whole-Cell Configuration: The micropipette is carefully brought into contact with the cell membrane. Gentle suction is applied to form a high-resistance "giga-ohm" seal. A further pulse of suction ruptures the membrane patch, establishing the whole-cell configuration, which allows for the measurement of currents across the entire cell membrane.

  • Voltage Clamp: The cell membrane potential is clamped at a holding potential, typically -60 mV, using a patch-clamp amplifier.

Drug Application and Data Analysis
  • Drug Delivery: GABA, carisoprodol, and other pharmacological agents are dissolved in the extracellular solution and applied to the cell via a rapid perfusion system.

  • Modulation Protocol: To assess allosteric modulation, an EC20 concentration of GABA (the concentration that elicits 20% of the maximal GABA response) is co-applied with varying concentrations of carisoprodol.

  • Direct Gating Protocol: To assess direct gating, carisoprodol is applied in the absence of GABA.

  • Data Acquisition and Analysis: The resulting currents are recorded, filtered, and digitized. The peak current amplitudes are measured and analyzed to determine EC50 values and maximal efficacy.

Experimental_Workflow start Start cell_prep HEK293 Cell Culture & Transfection with GABA-A Subunits start->cell_prep patching Micropipette Positioning & Giga-ohm Seal Formation cell_prep->patching whole_cell Establish Whole-Cell Configuration patching->whole_cell voltage_clamp Clamp Membrane Potential (e.g., -60 mV) whole_cell->voltage_clamp drug_app Apply GABA +/- Carisoprodol via Rapid Perfusion voltage_clamp->drug_app recording Record Ion Channel Currents drug_app->recording analysis Data Analysis (EC50, Efficacy) recording->analysis end End analysis->end

Figure 3: Whole-cell patch-clamp experimental workflow.

Conclusion

Carisoprodol exerts its pharmacological effects through a dual, barbiturate-like mechanism on GABA-A receptors, acting as both a positive allosteric modulator and a direct agonist. Its actions are highly dependent on the specific subunit composition of the receptor, with distinct potencies and efficacies observed for different α and β subunit combinations. The lack of antagonism by flumazenil and the blockade by bemegride clearly distinguish its binding site from that of benzodiazepines. The detailed understanding of carisoprodol's interaction with GABA-A receptors, as elucidated through techniques like whole-cell patch-clamp electrophysiology, is critical for the development of novel therapeutics with improved selectivity and safety profiles, as well as for understanding its potential for abuse and dependence.

References

Pharmacokinetics of Carisoprodol and its metabolite meprobamate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Pharmacokinetics of Carisoprodol and its Metabolite Meprobamate

Introduction

Carisoprodol is a centrally acting skeletal muscle relaxant prescribed for the short-term relief of discomfort associated with acute, painful musculoskeletal conditions.[1][2] Following oral administration, carisoprodol is extensively metabolized in the liver to several metabolites, the most significant of which is meprobamate, a compound with independent anxiolytic and sedative properties.[1][3][4] The therapeutic and sedative effects of carisoprodol are attributed to both the parent drug and its active metabolite, meprobamate.[5][6]

The biotransformation of carisoprodol to meprobamate is primarily catalyzed by the cytochrome P450 enzyme CYP2C19.[1][4][7] This enzyme exhibits significant genetic polymorphism, leading to substantial inter-individual variability in the pharmacokinetic profiles of both carisoprodol and meprobamate.[5][6][8] Individuals classified as "poor metabolizers" of CYP2C19 substrates may experience up to a 4-fold increase in carisoprodol exposure and a 50% reduction in meprobamate formation compared to normal metabolizers.[5][6][9] This variability can have profound implications for the drug's efficacy and safety profile.

This guide provides a comprehensive overview of the pharmacokinetics of carisoprodol and meprobamate, detailing their absorption, distribution, metabolism, and excretion. It includes summaries of key quantitative data, descriptions of relevant experimental protocols, and visualizations of the metabolic pathway and analytical workflows.

Pharmacokinetics

Absorption

Carisoprodol is administered orally and is rapidly absorbed.[5] The onset of action is typically within 30 to 60 minutes, with effects lasting for 4 to 6 hours.[5] The absorption of carisoprodol is not significantly affected by the presence of high-fat food, allowing it to be administered without regard to meals.[4][7][10]

After oral administration of a 250 mg or 350 mg tablet, peak plasma concentrations (Cmax) of carisoprodol are reached in approximately 1.5 to 2 hours.[1][5][10][11] The Cmax for the meprobamate metabolite is observed later, at approximately 3.6 to 4.5 hours.[1] The exposure to both carisoprodol and meprobamate has been shown to be dose-proportional between 250 mg and 350 mg doses.[2][10] While the absolute bioavailability has not been determined, a study comparing 250 mg and 350 mg tablets found a relative bioavailability of 92%.[2][5]

Distribution

Carisoprodol is moderately distributed throughout the body tissues.[5] It is known to cross the placenta and is also excreted into breast milk, where concentrations can be two to four times higher than those in the mother's plasma.[11] The volume of distribution (Vd) for carisoprodol has been estimated to be between 0.93 and 1.3 L/kg.[5][12][13] Meprobamate has a slightly larger volume of distribution, reported to be in the range of 1.4 to 1.6 L/kg.[5][12][13]

Protein binding for carisoprodol is approximately 41-67%.[5][14] Meprobamate is less extensively bound to plasma proteins, with a binding of about 14-25%.[5][14][15]

Metabolism

Carisoprodol undergoes extensive hepatic metabolism. The primary metabolic pathway involves N-dealkylation by the CYP2C19 enzyme to form meprobamate.[3][16][17] This metabolic step is clinically significant due to the genetic polymorphism of CYP2C19.[8] The prevalence of poor metabolizers is estimated to be 3-5% in Caucasian and African populations and 15-20% in Asian populations.[5][6][8] These individuals have a reduced capacity to convert carisoprodol to meprobamate, leading to higher carisoprodol and lower meprobamate plasma concentrations.[5][9]

Minor metabolic pathways for carisoprodol include the formation of hydroxy-carisoprodol. Both meprobamate and hydroxy-carisoprodol are further metabolized to hydroxy-meprobamate before excretion.[5][16]

Concomitant administration of CYP2C19 inhibitors (e.g., omeprazole, fluvoxamine) can increase carisoprodol exposure, while CYP2C19 inducers (e.g., rifampin, St. John's Wort) can decrease its exposure.[7][9][10][18] Additive sedative effects can occur when carisoprodol is taken with other central nervous system (CNS) depressants like alcohol, benzodiazepines, and opioids.[7][18]

Excretion

The primary route of elimination for carisoprodol and its metabolites is through the kidneys.[1][5][8][11] Carisoprodol has a relatively short elimination half-life, typically ranging from 1.7 to 2.5 hours.[1][5][8][11] In contrast, its active metabolite, meprobamate, has a significantly longer half-life of approximately 10 hours, which can lead to its accumulation with repeated dosing.[1][5][8][11][19] Carisoprodol is known to be removable by both hemodialysis and peritoneal dialysis.[7][10] Caution is recommended when administering carisoprodol to patients with impaired renal or hepatic function, as accumulation of the drug and its metabolites may occur.[1][7][10]

Data Presentation

Table 1: Summary of Carisoprodol Pharmacokinetic Parameters

ParameterValueReferences
Route of Administration Oral[1][5]
Time to Peak (Tmax) 1.5 - 2.0 hours[1][5][10][11]
Elimination Half-life (t½) 1.7 - 2.5 hours[1][5][8][10][11][14]
Volume of Distribution (Vd) 0.93 - 1.3 L/kg[5][12][13]
Plasma Protein Binding 41 - 67%[4][5][14][15]
Primary Metabolizing Enzyme CYP2C19[1][4][7]
Primary Route of Excretion Renal[1][5][11]

Table 2: Summary of Meprobamate Pharmacokinetic Parameters (Following Carisoprodol Administration)

ParameterValueReferences
Time to Peak (Tmax) 3.6 - 4.5 hours[1]
Elimination Half-life (t½) ~10 hours[1][5][8][11][15][19]
Volume of Distribution (Vd) 1.4 - 1.6 L/kg[5][12][13]
Plasma Protein Binding 14 - 25%[5][14][15]
Cmax (after 350 mg carisoprodol) ~2.5 µg/mL[7]
Primary Route of Excretion Renal[1][5]

Experimental Protocols

Human Pharmacokinetic Study Design

A typical clinical study to evaluate the pharmacokinetics of carisoprodol and meprobamate involves a randomized, open-label, crossover design with healthy adult volunteers.[2][5]

  • Subject Recruitment: Healthy male and female subjects are enrolled. Exclusion criteria often include a history of substance abuse, significant medical conditions, and use of interacting medications.

  • Dosing Regimen: Subjects receive a single oral dose of carisoprodol (e.g., 250 mg or 350 mg) after an overnight fast.[2] In a crossover design, after a washout period of at least 7 days, subjects receive the alternate dose.[2]

  • Sample Collection: Serial blood samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA) at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose).[2] Plasma is separated by centrifugation and stored at -20°C or below until analysis.

  • Pharmacokinetic Analysis: Plasma concentration-time data for both carisoprodol and meprobamate are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, area under the curve (AUC), and elimination half-life (t½).

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the sensitive and specific quantification of carisoprodol and meprobamate in biological matrices like plasma and urine.[5][20][21]

  • Sample Preparation: Due to the complexity of biological matrices, a sample extraction step is required. Common techniques include:

    • Solid-Phase Extraction (SPE): The sample is passed through a cartridge containing a sorbent that retains the analytes. Interfering substances are washed away, and the purified analytes are then eluted with a solvent.[22][23]

    • Protein Precipitation: A solvent such as acetonitrile is added to the plasma sample to precipitate proteins, which are then removed by centrifugation. The resulting supernatant containing the analytes is collected for analysis.[21]

    • An internal standard (typically a deuterated version of the analyte, e.g., d7-carisoprodol) is added before extraction to correct for procedural losses and matrix effects.[20][23]

  • Chromatographic Separation: The prepared extract is injected into a liquid chromatograph. The analytes are separated from other components on a reversed-phase column (e.g., a C18 column) using a mobile phase gradient, typically consisting of an aqueous solvent (like water with 0.1% formic acid) and an organic solvent (like acetonitrile with 0.1% formic acid).[21]

  • Mass Spectrometric Detection: The separated compounds from the LC column are introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.[20][23] Detection is performed using selected reaction monitoring (SRM), where specific precursor-to-product ion transitions are monitored for carisoprodol, meprobamate, and their internal standards, ensuring high selectivity and accurate quantification.[20] A calibration curve is generated using standards of known concentrations to quantify the analytes in the unknown samples.

Mandatory Visualization

G Carisoprodol Carisoprodol Meprobamate Meprobamate (Active Metabolite) Carisoprodol->Meprobamate CYP2C19 (Major Pathway) HydroxyCarisoprodol Hydroxy-carisoprodol (Minor Metabolite) Carisoprodol->HydroxyCarisoprodol Minor Pathway HydroxyMeprobamate Hydroxy-meprobamate Meprobamate->HydroxyMeprobamate HydroxyCarisoprodol->HydroxyMeprobamate Excretion Renal Excretion HydroxyMeprobamate->Excretion

Caption: Metabolic pathway of Carisoprodol.

G Start Subject Enrollment & Dosing Collection Serial Blood/Plasma Sample Collection Start->Collection Preparation Sample Preparation (e.g., Protein Precipitation or SPE) + Internal Standard Addition Collection->Preparation LC Liquid Chromatography (LC Separation) Preparation->LC MS Tandem Mass Spectrometry (MS/MS Detection) LC->MS Quantification Data Processing & Quantification MS->Quantification Analysis Pharmacokinetic Modeling & Analysis Quantification->Analysis

Caption: Experimental workflow for a pharmacokinetic study.

References

Unveiling the Sedative and Anxiolytic Profile of Carisoprodol: A Preclinical Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carisoprodol, a centrally acting skeletal muscle relaxant, has been in clinical use for decades. Its therapeutic efficacy is attributed to its sedative and anxiolytic properties, which are primarily mediated through its interaction with the central nervous system. This technical guide provides an in-depth overview of the preclinical data elucidating the sedative and anxiolytic effects of carisoprodol, with a focus on quantitative data, detailed experimental methodologies, and the underlying neurobiological pathways. While historically some of the effects of carisoprodol were attributed to its primary metabolite, meprobamate, emerging evidence indicates that carisoprodol itself possesses intrinsic pharmacological activity.[1] This document aims to serve as a comprehensive resource for researchers and professionals involved in the study and development of centrally acting therapeutic agents.

Core Mechanism of Action: GABA-A Receptor Modulation

The sedative and anxiolytic effects of carisoprodol are predominantly mediated through its positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the mammalian brain. Carisoprodol enhances the action of GABA, leading to an increased influx of chloride ions into neurons. This hyperpolarizes the neuron, making it less likely to fire and resulting in a generalized depression of the central nervous system. This mechanism is similar to that of barbiturates.

Carisoprodol_Mechanism cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_A_Receptor GABA-A Receptor (Ligand-gated Ion Channel) GABA->GABA_A_Receptor Binds to Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- influx Sedation_Anxiolysis Sedative & Anxiolytic Effects Hyperpolarization->Sedation_Anxiolysis Leads to Carisoprodol Carisoprodol Carisoprodol->GABA_A_Receptor Positive Allosteric Modulator (Enhances GABA effect)

Proposed mechanism of action for Carisoprodol.

Data Presentation: Sedative and Anxiolytic Effects

The following tables summarize the quantitative preclinical data on the sedative and anxiolytic effects of carisoprodol and its metabolite, meprobamate.

Table 1: Sedative Effects of Carisoprodol in Mice (Loss of Righting Reflex)
Animal ModelCompoundDosage (mg/kg, i.p.)EndpointObservationReference
Swiss-Webster MiceCarisoprodol100Loss of Righting Reflex Score (Mean ± SEM)~1.5 ± 0.5[2]
Swiss-Webster MiceCarisoprodol200Loss of Righting Reflex Score (Mean ± SEM)~3.0 ± 0.5[2]
Swiss-Webster MiceCarisoprodol300Loss of Righting Reflex Score (Mean ± SEM)~4.5 ± 0.5[2]
Swiss-Webster MiceCarisoprodol500Loss of Righting Reflex Score (Mean ± SEM)~5.5 ± 0.5[2]
Table 2: Anxiolytic-like Effects of Meprobamate in Rodents
Animal ModelCompoundDosage (mg/kg, i.p.)TestKey FindingReference
BALB/c MiceMeprobamate60Elevated Plus MazeLowest effective dose with anxiolytic-like effects.
Swiss MiceMeprobamate60Elevated Plus MazeEffective dose with anxiolytic-like effects.[3]
Swiss MiceMeprobamate120Light/Dark ChoiceRequired dose for anxiolytic-like effects in this model.[3]
RatsMeprobamate30 - 300Modified Open-Field TestIncreased the number of rats feeding in the center.

Note: Specific quantitative data for carisoprodol in the elevated plus maze and standard open field test were not available in the reviewed literature. The data for meprobamate is included for contextual understanding.

Experimental Protocols

Detailed methodologies for the key preclinical assays used to evaluate the sedative and anxiolytic effects of carisoprodol are provided below.

Loss of Righting Reflex (Sedation)

Objective: To assess the sedative-hypnotic effects of a compound by measuring its ability to induce a loss of the righting reflex.

Apparatus:

  • A clear, flat surface.

  • Timer.

Procedure:

  • Administer the test compound (e.g., carisoprodol) or vehicle to the animal (typically mice) via the desired route (e.g., intraperitoneal injection).

  • At predetermined time points after administration, gently place the animal on its back on the flat surface.

  • Observe the animal for its ability to right itself (i.e., return to a prone position with all four paws on the surface) within a specified time frame (e.g., 30 seconds).

  • The inability to right itself within the time limit is considered a loss of righting reflex.

  • Record the latency to the loss of righting reflex and the duration of the effect. A scoring system can also be used to quantify the degree of impairment.[2]

LORR_Workflow Start Start Administer Administer Carisoprodol or Vehicle Start->Administer Wait Wait for Predetermined Time Interval Administer->Wait Place_On_Back Place Animal on its Back Wait->Place_On_Back Observe Observe for 30 seconds Place_On_Back->Observe Righting_Reflex Righting Reflex Present? Observe->Righting_Reflex Record_Success Record as 'No Loss' Righting_Reflex->Record_Success Yes Record_Failure Record as 'Loss of Righting Reflex' Righting_Reflex->Record_Failure No End End Record_Success->End Record_Failure->End EPM_Workflow Start Start Acclimatize Acclimatize Animal to Testing Room Start->Acclimatize Administer Administer Carisoprodol or Vehicle Acclimatize->Administer Place_In_Maze Place Animal in Center of Elevated Plus Maze Administer->Place_In_Maze Record Record Behavior for 5 minutes (Video Tracking) Place_In_Maze->Record Analyze Analyze Data: - Time in Open/Closed Arms - Entries into Open/Closed Arms Record->Analyze End End Analyze->End Carisoprodol_Metabolism Carisoprodol Carisoprodol CYP2C19 CYP2C19 (Liver Enzyme) Carisoprodol->CYP2C19 Metabolized by Effects Sedative & Anxiolytic Effects Carisoprodol->Effects Directly Causes Meprobamate Meprobamate (Active Metabolite) Meprobamate->Effects Contributes to CYP2C19->Meprobamate

References

The Neurobiological Underpinnings of Carisoprodol's Abuse Potential: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carisoprodol, a centrally acting skeletal muscle relaxant, has seen a significant rise in misuse and abuse, leading to its classification as a Schedule IV controlled substance. This technical guide provides an in-depth exploration of the neurobiological mechanisms underlying Carisoprodol's abuse potential. It delves into its pharmacokinetics, pharmacodynamics, and its impact on key neurotransmitter systems, with a particular focus on the GABAergic and dopaminergic pathways. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying biological processes to serve as a comprehensive resource for the scientific community.

Introduction

Initially approved for the treatment of acute musculoskeletal pain, Carisoprodol's sedative and anxiolytic properties have contributed to its recreational use.[1][2] The abuse potential of Carisoprodol is complex, involving both the parent drug and its primary active metabolite, meprobamate.[1][2][3] Understanding the distinct and combined neurobiological effects of these two compounds is crucial for developing strategies to mitigate abuse and for the development of safer therapeutic alternatives. This guide will dissect the molecular and systemic actions of Carisoprodol to provide a clear understanding of its abuse liability from a neurobiological perspective.

Pharmacokinetics and Metabolism

Carisoprodol is administered orally and is rapidly absorbed, with peak plasma concentrations reached within 1.5 to 2 hours.[4] It is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2C19 to its active metabolite, meprobamate.[5][6] This metabolic conversion is a key factor in the drug's overall pharmacological profile and abuse potential. Meprobamate itself is a controlled substance with known anxiolytic and sedative properties.[1][7]

The enzyme CYP2C19 exhibits genetic polymorphism, leading to variations in the rate of Carisoprodol metabolism among individuals.[4] "Poor metabolizers" may have higher and more prolonged plasma concentrations of Carisoprodol, potentially increasing the risk of adverse effects and dependence. The half-life of Carisoprodol is approximately 2 hours, while the half-life of meprobamate is significantly longer, around 10 hours.[8] This disparity in elimination kinetics means that with repeated dosing, meprobamate can accumulate, contributing to a prolonged sedative effect and physical dependence.[3]

Table 1: Pharmacokinetic Parameters of Carisoprodol and Meprobamate
ParameterCarisoprodolMeprobamate (from Carisoprodol)
Time to Peak Plasma Concentration (Tmax) ~1.5 - 2 hours[4]Slower than Carisoprodol
Elimination Half-life (t1/2) ~2 hours[8]~10 hours[8]
Metabolizing Enzyme CYP2C19[5][6]N/A

Neurobiological Mechanisms of Action

The primary neurobiological target for both Carisoprodol and meprobamate is the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[1][4]

Modulation of GABA-A Receptors

Carisoprodol and meprobamate act as positive allosteric modulators of GABA-A receptors, meaning they bind to a site on the receptor that is distinct from the GABA binding site and enhance the effect of GABA.[1][5] This enhancement of GABAergic inhibition leads to a hyperpolarization of the neuron, making it less likely to fire an action potential. The overall effect is a depression of the central nervous system, resulting in sedation, anxiolysis, and muscle relaxation.[5]

Studies have shown that Carisoprodol and meprobamate exhibit barbiturate-like effects at the GABA-A receptor.[1][9] This includes the ability to directly gate the receptor channel at higher concentrations, even in the absence of GABA.[10] Importantly, research indicates that Carisoprodol itself is pharmacologically active and does not solely rely on its conversion to meprobamate to exert its effects. In fact, Carisoprodol has been shown to be more potent and efficacious than meprobamate in modulating GABA-A receptor function.[1] The binding site for Carisoprodol on the GABA-A receptor appears to be novel and distinct from the binding sites of benzodiazepines and barbiturates.[1][2]

Receptor Subunit CompositionCarisoprodol EffectEC50 (µM)Reference
α1β2γ2Allosteric Modulation88.2 ± 20[5]
α1β2Allosteric Modulation87.4 ± 16.4[5]
α1β1γ2Allosteric Modulation33.1 ± 4[5]
α1β2γ2Direct Gating (% of max GABA response)~43%[5]
α1β1γ2Direct Gating (% of max GABA response)~70%[5]
Signaling Pathway

The binding of Carisoprodol or meprobamate to the GABA-A receptor enhances the influx of chloride ions (Cl-) into the neuron. This increased intracellular negative charge leads to hyperpolarization of the neuronal membrane, making it more difficult for excitatory neurotransmitters to trigger an action potential. This potentiation of inhibitory neurotransmission is the core mechanism behind the sedative and muscle-relaxant effects of the drug.

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Carisoprodol Carisoprodol / Meprobamate GABA_A_Receptor GABA-A Receptor GABA Site Allosteric Site Carisoprodol->GABA_A_Receptor:drug Binds to allosteric site GABA GABA GABA->GABA_A_Receptor:gaba Binds to orthosteric site Cl_ion Cl- Influx GABA_A_Receptor->Cl_ion Opens Cl- channel Hyperpolarization Neuronal Hyperpolarization Cl_ion->Hyperpolarization Leads to Inhibition Decreased Neuronal Excitability Hyperpolarization->Inhibition Results in Patch_Clamp_Workflow start Start cell_prep Prepare HEK293 cells expressing GABA-A receptors start->cell_prep pipette_prep Fabricate and fill glass micropipette cell_prep->pipette_prep seal Form a gigaohm seal between pipette and cell pipette_prep->seal whole_cell Rupture membrane patch to achieve whole-cell configuration seal->whole_cell baseline Apply GABA to establish baseline current whole_cell->baseline drug_app Co-apply GABA and Carisoprodol (or Carisoprodol alone) baseline->drug_app record Record changes in ion current drug_app->record analysis Analyze data to determine EC50 and efficacy record->analysis end End analysis->end Abuse_Potential_Logic Carisoprodol Carisoprodol Administration Metabolism Metabolism by CYP2C19 Carisoprodol->Metabolism GABA_A_Modulation Positive Allosteric Modulation of GABA-A Receptors Carisoprodol->GABA_A_Modulation Meprobamate Meprobamate (Active Metabolite) Metabolism->Meprobamate Meprobamate->GABA_A_Modulation CNS_Depression CNS Depression (Sedation, Anxiolysis) GABA_A_Modulation->CNS_Depression Dopamine_Release Indirect Increase in Dopamine Release (NAc) GABA_A_Modulation->Dopamine_Release Reinforcement Positive Reinforcement and Reward CNS_Depression->Reinforcement Dopamine_Release->Reinforcement Abuse_Potential Abuse Potential Reinforcement->Abuse_Potential Dependence Tolerance and Physical Dependence Abuse_Potential->Dependence

References

Carisoprodol's Impact on Neuronal Communication within the Reticular Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Carisoprodol, a centrally acting skeletal muscle relaxant, exerts its therapeutic and psychoactive effects primarily by modulating neuronal communication within the central nervous system, with a significant impact on the reticular formation. This technical guide provides an in-depth analysis of the molecular mechanisms and physiological consequences of carisoprodol's action on this critical brainstem region. Through a synthesis of in vitro and in vivo data, this document elucidates the dual action of carisoprodol and its primary metabolite, meprobamate, on GABA-A receptor signaling, a key pathway in the regulation of neuronal excitability. Detailed experimental protocols for investigating these effects are provided, alongside quantitative data and visual representations of the underlying signaling pathways and experimental workflows.

Introduction

The reticular formation, a complex network of nuclei in the brainstem, plays a crucial role in regulating arousal, consciousness, motor control, and pain perception.[1] Neuronal communication within this structure is finely tuned by a balance of excitatory and inhibitory neurotransmission. Carisoprodol disrupts this balance, leading to its characteristic effects of muscle relaxation and sedation.[2] The primary mechanism of action involves the potentiation of GABAergic inhibition, mediated by both carisoprodol and its active metabolite, meprobamate.[2][3] This guide explores the nuanced interactions of these compounds with GABA-A receptors and their subsequent impact on the neuronal circuitry of the reticular formation.

Molecular Mechanism of Action

The sedative and muscle relaxant properties of carisoprodol are predominantly attributed to its effects on the GABAergic system.[2][4] Both carisoprodol and meprobamate act as positive allosteric modulators of the GABA-A receptor, a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the brain.[2][3][5]

Direct and Allosteric Modulation of GABA-A Receptors
  • Carisoprodol: In vitro studies have demonstrated that carisoprodol directly activates and allosterically modulates GABA-A receptors in a manner similar to barbiturates.[3] It potentiates GABA-gated chloride currents, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.[3][6] Carisoprodol is more potent and efficacious in directly activating GABA-A receptors compared to its metabolite, meprobamate.[6]

  • Meprobamate: This active metabolite of carisoprodol also enhances the effects of GABA by increasing the opening frequency of the GABA-A receptor's chloride ion channel.[2] This leads to neuronal hyperpolarization and a sedative effect.[2]

The following diagram illustrates the signaling pathway of carisoprodol and meprobamate at the GABA-A receptor.

GABAA_Signaling cluster_membrane Neuronal Membrane cluster_channel Chloride Channel GABAA_receptor GABA-A Receptor channel_closed Closed channel_open Open channel_closed->channel_open Opens Cl_ion Cl- channel_open->Cl_ion Influx GABA GABA GABA->GABAA_receptor Binds Carisoprodol Carisoprodol Carisoprodol->GABAA_receptor Potentiates Meprobamate Meprobamate Meprobamate->GABAA_receptor Potentiates Hyperpolarization Neuronal Hyperpolarization Cl_ion->Hyperpolarization Decreased_Excitability Decreased Neuronal Excitability Hyperpolarization->Decreased_Excitability Sedation Sedation & Muscle Relaxation Decreased_Excitability->Sedation

GABA-A Receptor Signaling Pathway

Quantitative Data

The following tables summarize the available quantitative data from in vitro studies on the interaction of carisoprodol and meprobamate with GABA-A receptors.

CompoundParameterValueReceptor SubtypeReference
CarisoprodolEC50 (Potentiation of GABA-gated currents)142 ± 13 µMα1β2γ2[6]
CompoundReceptor Subunit CombinationEffectReference
Carisoprodolα1β2γ2Allosteric modulation and direct activation[6]
CarisoprodolHomomeric ρ1 GABA or glycine α1No allosteric effects[6]
Carisoprodolα1-containing receptorsMost efficacious at enhancing GABA action[4]
Carisoprodolβ1-containing receptorsHighest efficacy for direct activation[4]
Carisoprodolβ2-containing receptorsHighest efficacy for allosteric modulation[4]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the impact of carisoprodol on neuronal communication within the reticular formation.

In Vivo Single-Unit Recording

This protocol allows for the direct measurement of neuronal firing rates in the reticular formation of an anesthetized animal following carisoprodol administration.

Workflow Diagram:

in_vivo_recording animal_prep Animal Preparation (Anesthesia, Stereotaxic Mounting) craniotomy Craniotomy over Reticular Formation animal_prep->craniotomy electrode_insertion Electrode Insertion into Reticular Formation craniotomy->electrode_insertion baseline_recording Baseline Neuronal Activity Recording electrode_insertion->baseline_recording carisoprodol_admin Carisoprodol Administration (i.p.) baseline_recording->carisoprodol_admin post_drug_recording Post-Drug Neuronal Activity Recording carisoprodol_admin->post_drug_recording data_analysis Data Analysis (Spike Sorting, Firing Rate Calculation) post_drug_recording->data_analysis histology Histological Verification of Electrode Placement data_analysis->histology

In Vivo Single-Unit Recording Workflow

Methodology:

  • Animal Preparation: Anesthetize a rodent (e.g., Sprague-Dawley rat) with urethane (1.5 g/kg, i.p.) and place it in a stereotaxic frame. Maintain body temperature at 37°C with a heating pad.

  • Craniotomy: Perform a craniotomy to expose the brain surface overlying the reticular formation (coordinates determined from a stereotaxic atlas).

  • Electrode Insertion: Slowly lower a glass microelectrode or a multi-electrode array into the reticular formation.

  • Baseline Recording: Record spontaneous neuronal activity (single units) for a stable period (e.g., 15-30 minutes) to establish a baseline firing rate.

  • Drug Administration: Administer carisoprodol (e.g., 100 mg/kg, i.p.) or vehicle control.

  • Post-Drug Recording: Continue recording neuronal activity for at least 60 minutes post-injection to observe changes in firing patterns.

  • Data Analysis: Isolate single-unit activity using spike sorting software. Calculate and compare the mean firing rates before and after drug administration.

  • Histological Verification: At the end of the experiment, perfuse the animal and process the brain tissue to histologically verify the electrode placement within the reticular formation.

In Vivo Microdialysis

This protocol measures the extracellular concentration of GABA in the reticular formation before and after carisoprodol administration.

Workflow Diagram:

microdialysis_workflow animal_surgery Animal Surgery (Guide Cannula Implantation) recovery Post-Surgical Recovery (7 days) animal_surgery->recovery probe_insertion Microdialysis Probe Insertion into Reticular Formation recovery->probe_insertion equilibration Probe Equilibration (2 hours) probe_insertion->equilibration baseline_collection Baseline Dialysate Collection equilibration->baseline_collection carisoprodol_injection Carisoprodol Administration (i.p.) baseline_collection->carisoprodol_injection post_drug_collection Post-Drug Dialysate Collection carisoprodol_injection->post_drug_collection hplc_analysis GABA Quantification (HPLC) post_drug_collection->hplc_analysis

In Vivo Microdialysis Workflow

Methodology:

  • Animal Surgery: Anesthetize a rat and stereotaxically implant a guide cannula targeting the reticular formation. Allow for a 7-day recovery period.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula into the reticular formation of the awake, freely moving animal.

  • Equilibration: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min) for at least 2 hours to allow for equilibration.

  • Baseline Collection: Collect dialysate samples every 20 minutes for at least one hour to establish a stable baseline of extracellular GABA levels.

  • Drug Administration: Administer carisoprodol (e.g., 100 mg/kg, i.p.) or vehicle.

  • Post-Drug Collection: Continue collecting dialysate samples for at least 2 hours post-injection.

  • GABA Quantification: Analyze the GABA concentration in the dialysate samples using high-performance liquid chromatography (HPLC) with fluorescence detection.

Immunohistochemistry

This protocol visualizes the distribution of GABA-A receptor subunits in the reticular formation.

Workflow Diagram:

ihc_workflow animal_perfusion Animal Perfusion (Saline, then 4% PFA) brain_extraction Brain Extraction and Post-fixation animal_perfusion->brain_extraction sectioning Brainstem Sectioning (Vibratome) brain_extraction->sectioning antigen_retrieval Antigen Retrieval (e.g., Citrate Buffer) sectioning->antigen_retrieval blocking Blocking Non-specific Binding Sites antigen_retrieval->blocking primary_antibody Primary Antibody Incubation (anti-GABA-A Receptor Subunit) blocking->primary_antibody secondary_antibody Secondary Antibody Incubation (Fluorescently Labeled) primary_antibody->secondary_antibody mounting_imaging Mounting and Confocal Microscopy secondary_antibody->mounting_imaging

Immunohistochemistry Workflow

Methodology:

  • Tissue Preparation: Anesthetize a rat and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS). Extract the brain and post-fix overnight in 4% PFA.

  • Sectioning: Cut 40 µm coronal sections of the brainstem containing the reticular formation using a vibratome.

  • Antigen Retrieval: Heat the sections in a sodium citrate buffer (10 mM, pH 6.0) at 95-100°C for 10 minutes to unmask epitopes.

  • Blocking: Block non-specific antibody binding by incubating the sections in a solution containing normal goat serum and Triton X-100 in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate the sections overnight at 4°C with a primary antibody targeting a specific GABA-A receptor subunit (e.g., α1, β2/3, γ2).

  • Secondary Antibody Incubation: Wash the sections and incubate with a fluorescently labeled secondary antibody for 2 hours at room temperature.

  • Mounting and Imaging: Mount the sections on slides with a mounting medium containing DAPI for nuclear counterstaining and visualize using a confocal microscope.

Conclusion

Carisoprodol's impact on the reticular formation is a critical component of its clinical efficacy and abuse potential. The drug and its primary metabolite, meprobamate, enhance GABAergic inhibition by acting as positive allosteric modulators of GABA-A receptors. This action is thought to suppress neuronal activity within the descending reticular formation, leading to muscle relaxation and sedation. While in vitro studies have provided valuable insights into the molecular interactions of carisoprodol, further in vivo research is necessary to fully elucidate the specific changes in neuronal firing patterns and neurotransmitter dynamics within the reticular formation. The experimental protocols outlined in this guide provide a framework for future investigations that will deepen our understanding of carisoprodol's complex effects on the central nervous system.

References

Foundational Research on the Structure-Activity Relationship of Carisoprodol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carisoprodol, a centrally acting skeletal muscle relaxant, has been in clinical use for decades. Its therapeutic effects are primarily attributed to its action on the central nervous system, leading to sedation and a reduction in muscle spasms. This technical guide delves into the foundational research exploring the structure-activity relationship (SAR) of Carisoprodol, providing a comprehensive overview of its mechanism of action, the influence of its chemical structure on its pharmacological activity, and detailed methodologies for its evaluation. While extensive research has characterized the pharmacological profile of Carisoprodol and its primary metabolite, meprobamate, systematic SAR studies on a broad series of Carisoprodol analogs are not extensively available in publicly accessible literature. This guide, therefore, focuses on the established understanding of Carisoprodol's interaction with its biological targets and the experimental frameworks used to elucidate these interactions.

Introduction

Carisoprodol is a carbamate derivative structurally related to meprobamate, a known anxiolytic and sedative agent.[1] Initially synthesized with the aim of producing a muscle relaxant with a better therapeutic index than its predecessors, Carisoprodol's mechanism of action has been a subject of ongoing investigation.[2] It is now understood that both Carisoprodol and its active metabolite, meprobamate, contribute to its overall pharmacological profile, which includes muscle relaxation, sedation, and anxiolysis.[3][4] The primary target for both compounds is the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel crucial for inhibitory neurotransmission in the central nervous system.[5][6]

Mechanism of Action: Interaction with GABA-A Receptors

Carisoprodol and meprobamate exert their effects by modulating the function of GABA-A receptors.[5][6] These receptors are pentameric protein complexes that form a chloride-selective ion channel. The binding of GABA, the principal inhibitory neurotransmitter in the brain, to these receptors leads to channel opening, chloride influx, and hyperpolarization of the neuronal membrane, resulting in an inhibitory postsynaptic potential.

Carisoprodol has been shown to act as a positive allosteric modulator of GABA-A receptors, meaning it enhances the effect of GABA without directly activating the receptor itself.[5][6] Furthermore, at higher concentrations, Carisoprodol can directly activate the GABA-A receptor in a manner similar to barbiturates.[5][6] This dual-action mechanism contributes to its sedative and muscle relaxant properties. The effects of Carisoprodol are not mediated through the benzodiazepine binding site on the GABA-A receptor.[5]

The activity of Carisoprodol is dependent on the subunit composition of the GABA-A receptor. Studies have shown that Carisoprodol's efficacy varies with different α and β subunit isoforms.[7][8] For instance, Carisoprodol has been found to be more efficacious at enhancing the actions of GABA in receptors containing the α1 subunit, which is consistent with its sedative effects.[9]

Signaling Pathway of Carisoprodol at the GABA-A Receptor

Carisoprodol Signaling Pathway Carisoprodol's Action on GABA-A Receptor cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) GABA->GABA_A_Receptor Binds Carisoprodol Carisoprodol Carisoprodol->GABA_A_Receptor Positive Allosteric Modulation / Direct Activation Chloride_Influx Chloride (Cl-) Influx GABA_A_Receptor->Chloride_Influx Channel Opening Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Neuronal_Inhibition Neuronal Inhibition (Muscle Relaxation, Sedation) Hyperpolarization->Neuronal_Inhibition

Caption: Carisoprodol enhances GABAergic inhibition.

Structure-Activity Relationship (SAR)

The core structure of Carisoprodol consists of a central propanediol backbone with two carbamate functional groups. One carbamate is N-unsubstituted, while the other is N-isopropyl substituted. This N-isopropyl group is the key structural difference between Carisoprodol and its primary metabolite, meprobamate.[10]

Systematic studies detailing the synthesis and pharmacological evaluation of a wide range of N-alkyl Carisoprodol analogs with corresponding quantitative data (e.g., IC50 or ED50 values) are not extensively reported in the peer-reviewed literature. However, based on the known activities of Carisoprodol and meprobamate, some general SAR principles can be inferred:

  • N-Alkylation of the Carbamate: The presence of the N-isopropyl group in Carisoprodol appears to be crucial for its distinct pharmacological profile compared to meprobamate. This substitution likely influences its potency and efficacy at the GABA-A receptor, as well as its pharmacokinetic properties.

  • The Carbamate Moiety: The carbamate functional groups are essential for activity. These groups are known to interact with biological targets through hydrogen bonding and other non-covalent interactions.

  • The Propanediol Backbone: The length and substitution pattern of the central alkyl chain influence the overall lipophilicity and conformation of the molecule, which in turn affects its ability to cross the blood-brain barrier and bind to the GABA-A receptor.

Further research focusing on the systematic modification of these structural features is necessary to establish a comprehensive quantitative SAR for this class of compounds.

Quantitative Data

While a broad SAR table for a series of analogs is not available, data for Carisoprodol's effect on specific GABA-A receptor subtypes has been published.

CompoundGABA-A Receptor SubtypeAssayParameterValueReference
Carisoprodolα1β2γ2Whole-Cell Patch ClampEC50 (Allosteric Modulation)88.2 ± 20 µM[7]
Carisoprodolα1β1γ2Whole-Cell Patch ClampEC50 (Allosteric Modulation)33.1 ± 4 µM[7]
Carisoprodolα1β2Whole-Cell Patch ClampEC50 (Allosteric Modulation)87.4 ± 16.4 µM[7]
Carisoprodolα1β2γ2Whole-Cell Patch ClampEfficacy (Direct Gating)~43% of max GABA response[7]
Carisoprodolα1β1γ2Whole-Cell Patch ClampEfficacy (Direct Gating)~70% of max GABA response[7]

Experimental Protocols

In-Vitro Electrophysiology: Whole-Cell Patch Clamp

This technique is used to measure the ion flow through the GABA-A receptor channel in response to the application of Carisoprodol and its analogs.

  • Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used. These cells are transiently or stably transfected with cDNAs encoding the desired α, β, and γ subunits of the human GABA-A receptor.[5][6]

  • Receptor Expression: Cells are transfected to express specific GABA-A receptor subunit combinations, such as α1β2γ2, to investigate the subunit-dependent effects of the compounds.[7][8]

  • Electrophysiological Recordings: Whole-cell currents are recorded using a patch-clamp amplifier. Cells are voltage-clamped at a holding potential of -60 mV.

  • Drug Application: Test compounds are applied to the cells via a rapid solution exchange system. To assess allosteric modulation, compounds are co-applied with a sub-maximal concentration of GABA (e.g., EC20). To assess direct activation, compounds are applied in the absence of GABA.[5][6]

  • Data Analysis: The peak current amplitude in the presence of the test compound is measured and compared to the control response (GABA alone for modulation, or baseline for direct activation). Concentration-response curves are generated to determine EC50 and efficacy values.[7]

Whole_Cell_Patch_Clamp_Workflow Whole-Cell Patch Clamp Experimental Workflow Start Start Transfection Transfect HEK293 cells with GABA-A Receptor Subunit cDNAs Start->Transfection Cell_Culture Culture transfected cells for 24-48 hours Transfection->Cell_Culture Prepare_Cells Prepare cells for recording Cell_Culture->Prepare_Cells Form_Seal Form a gigaohm seal between pipette and cell Prepare_Cells->Form_Seal Patch_Pipette Fabricate and fill patch pipette with internal solution Patch_Pipette->Form_Seal Whole_Cell Rupture cell membrane to achieve whole-cell configuration Form_Seal->Whole_Cell Apply_Compound Apply Carisoprodol analog +/- GABA Whole_Cell->Apply_Compound Record_Current Record ionic currents using patch-clamp amplifier Apply_Compound->Record_Current Analyze_Data Analyze data to determine EC50 and efficacy Record_Current->Analyze_Data End End Analyze_Data->End In_Vivo_Testing_Workflow General In-Vivo Experimental Workflow Start Start Animal_Acclimation Acclimate animals to housing and handling Start->Animal_Acclimation Baseline_Testing Establish baseline performance (e.g., Rotarod training) Animal_Acclimation->Baseline_Testing Drug_Administration Administer Carisoprodol analog or vehicle Baseline_Testing->Drug_Administration Behavioral_Assay Perform behavioral assay (Rotarod or Loss of Righting Reflex) at specific time points Drug_Administration->Behavioral_Assay Data_Collection Record relevant data (e.g., latency to fall, righting time) Behavioral_Assay->Data_Collection Data_Analysis Analyze data and compare treated vs. control groups Data_Collection->Data_Analysis End End Data_Analysis->End

References

Methodological & Application

Application Note: Simultaneous Quantification of Carisoprodol and Meprobamate in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Carisoprodol is a centrally acting skeletal muscle relaxant prescribed for the relief of discomfort associated with acute, painful musculoskeletal conditions. It is rapidly metabolized in the body to meprobamate, which is also a pharmacologically active anxiolytic agent.[1][2][3][4] The monitoring of both carisoprodol and its primary metabolite, meprobamate, is crucial in clinical and forensic toxicology for assessing therapeutic use, abuse, and in overdose situations.[3][4] This application note presents a sensitive and robust LC-MS/MS method for the simultaneous quantification of carisoprodol and meprobamate in human plasma. The method utilizes a simple protein precipitation for sample preparation, ensuring rapid turnaround times.

Analytical Method

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the simultaneous determination of carisoprodol and meprobamate in plasma.[3][4] The assay uses deuterated internal standards to ensure accuracy and precision.[3][4] Separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a tandem mass spectrometer operating in positive ion electrospray mode.[1][3][4]

Experimental Protocols

Materials and Reagents
  • Carisoprodol and Meprobamate reference standards

  • Carisoprodol-d7 and Meprobamate-d7 internal standards

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid, ACS grade

  • Human plasma (with anticoagulant)

Standard and Internal Standard Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of carisoprodol and meprobamate in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solutions with a 50:50 mixture of methanol and water to prepare working solutions for the calibration curve and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Prepare a combined working solution of Carisoprodol-d7 and Meprobamate-d7 in methanol.

Sample Preparation (Protein Precipitation)
  • Label autosampler vials for each sample, calibrator, and quality control.

  • To 100 µL of plasma sample, add 20 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column Cogent Bidentate C18™, 4µm, 100Å, 2.1 x 50mm[1]
Mobile Phase A 0.1% Formic Acid in Water[1]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[1]
Flow Rate 0.4 mL/minute[1]
Injection Volume 5 µL
Column Temperature Ambient
Gradient 40% B at 0 min, ramp to 100% B at 5 min, return to 40% B at 6 min[1]

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[3][4]
Capillary Voltage 4000 V[2]
Gas Temperature 350°C[2]
Gas Flow 10 L/min[2]
Nebulizer Pressure 50 psi[2]
Detection Mode Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Carisoprodol 261.2176.1 (Quantifier)20[5]
261.2158.1 (Qualifier)[2]20[5]
Meprobamate 219.1158.1 (Quantifier)20[5]
219.197.1 (Qualifier)[2]20[5]
Carisoprodol-d7 268.2183.220
Meprobamate-d7 226.1161.220

Qualifier transitions are used for identity confirmation.

Method Performance

The method was validated for linearity, sensitivity, precision, accuracy, and recovery.

Table 4: Quantitative Method Validation Parameters

ParameterCarisoprodolMeprobamate
Linearity Range 10 - 1000 ng/mL10 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99> 0.99
Limit of Quantitation (LOQ) 10 ng/mL[2][6]10 ng/mL[2][6]
Intra-day Precision (%CV) 1.5 - 3.5%[6]2.2 - 3.9%[6]
Inter-day Precision (%CV) 2.5 - 4.0%[6]4.4 - 4.8%[6]
Accuracy (% Recovery) 88 - 100%[2][6]92 - 100%[2][6]

Visualizations

logical_relationship Carisoprodol Carisoprodol Metabolism Metabolism (in vivo) Carisoprodol->Metabolism Meprobamate Meprobamate (Active Metabolite) Metabolism->Meprobamate experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (100 µL) is_addition Add Internal Standard (20 µL) plasma->is_addition precipitation Protein Precipitation (300 µL Acetonitrile) is_addition->precipitation vortex Vortex precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject (5 µL) supernatant->injection chromatography LC Separation (C18 Column) injection->chromatography detection MS/MS Detection (ESI+, MRM) chromatography->detection quantification Quantification (Calibration Curve) detection->quantification reporting Report Results quantification->reporting

References

Application Notes and Protocols for In Vivo Microdialysis in the Study of Carisoprodol Brain Distribution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carisoprodol is a centrally acting skeletal muscle relaxant prescribed for the relief of acute, painful musculoskeletal conditions. Its therapeutic effects and abuse potential are attributed to its action on the central nervous system (CNS), primarily through the modulation of GABA-A receptors.[1][2] Carisoprodol is metabolized in the liver to meprobamate, an active metabolite with known anxiolytic and sedative properties.[3][4] Understanding the brain distribution of both Carisoprodol and meprobamate is crucial for elucidating their precise mechanisms of action and pharmacokinetic/pharmacodynamic (PK/PD) relationships.

In vivo microdialysis is a powerful technique for continuously sampling the extracellular fluid of specific brain regions in awake, freely moving animals.[5][6] This methodology allows for the determination of unbound drug concentrations at the site of action, providing valuable insights into the blood-brain barrier penetration and target engagement of CNS-active compounds.[7] These application notes provide a detailed protocol for utilizing in vivo microdialysis to study the brain distribution of Carisoprodol and its metabolite, meprobamate.

Data Presentation

The following tables summarize the pharmacokinetic parameters of Carisoprodol and meprobamate in both blood and the nucleus accumbens of rats following a 100 mg/kg intraperitoneal (i.p.) administration of Carisoprodol. The data is adapted from studies by Gonzalez et al. (2020).[3][4]

Table 1: Peak Concentrations (Cmax) and Time to Peak (Tmax) of Carisoprodol and Meprobamate in Rat Blood and Nucleus Accumbens

AnalyteMatrixCmax (ng/mL)Tmax (minutes)
CarisoprodolBlood~1.5 - 2.7~30
MeprobamateBlood~20.4~120
CarisoprodolNucleus AccumbensNot explicitly stated, but peaked around 20-40 minutes~20-40
MeprobamateNucleus AccumbensSignificantly lower than blood, peaked later>120

Data extracted and compiled from Gonzalez et al. (2020).[3][8]

Table 2: Pharmacokinetic Parameters of Carisoprodol and Meprobamate After a Single Oral Dose in Humans

AnalyteDoseCmax (ng/mL)Tmax (hours)Half-life (T1/2) (hours)AUC0–∞ (h·ng/mL)
Carisoprodol350 mg2580 ± 1214~1.5-22 ± 0.88072 ± 6303
Meprobamate(from 350 mg Carisoprodol)2181 ± 605Not specified9 ± 1.934,529 ± 7747

Data from a study by Simon et al. as cited in a WHO pre-review report and another pharmacokinetic study.[9][10]

Experimental Protocols

This section details the methodology for conducting in vivo microdialysis to study the brain distribution of Carisoprodol.

Stereotaxic Surgery and Microdialysis Probe Implantation

This protocol is adapted from standard procedures for stereotaxic surgery in rats.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Stereotaxic apparatus

  • Anesthesia machine with isoflurane

  • Heating pad

  • Surgical instruments (scalpel, forceps, drill, etc.)

  • Guide cannula (CMA 7 or equivalent)

  • Microdialysis probe (CMA 12 or equivalent with a 2-4 mm membrane)

  • Bone screws

  • Dental cement

  • Analgesics (e.g., buprenorphine)

  • Sterile saline

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat with isoflurane (3-5% for induction, 1.5-2.5% for maintenance). Shave the scalp and place the animal in the stereotaxic frame, ensuring the head is level. Apply ophthalmic ointment to the eyes to prevent drying.

  • Incision and Skull Exposure: Make a midline incision on the scalp to expose the skull. Clean and dry the skull surface.

  • Drilling: Using a stereotaxic atlas, determine the coordinates for the desired brain region (e.g., nucleus accumbens: AP +1.6 mm, ML ±1.5 mm from bregma; DV -7.8 mm from skull surface). Drill a small hole at these coordinates. Drill additional holes for anchor screws.

  • Guide Cannula Implantation: Slowly lower the guide cannula to the target coordinates.

  • Securing the Cannula: Secure the guide cannula to the skull using dental cement and anchor screws.

  • Post-operative Care: Suture the incision and administer analgesics. Allow the animal to recover for at least 48-72 hours before the microdialysis experiment.

In Vivo Microdialysis Experiment

Materials:

  • Rat with implanted guide cannula

  • Microdialysis probe

  • Microinfusion pump

  • Fraction collector (refrigerated)

  • Artificial cerebrospinal fluid (aCSF)

  • Carisoprodol solution for injection (e.g., dissolved in a suitable vehicle)

  • LC-MS/MS system for analysis

Procedure:

  • Probe Insertion: Gently insert the microdialysis probe into the guide cannula.

  • Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Stabilization: Allow the system to stabilize for at least 60-90 minutes to achieve a steady baseline.

  • Baseline Collection: Collect at least three baseline dialysate samples (e.g., every 20 minutes) to determine basal levels of any endogenous compounds of interest.

  • Carisoprodol Administration: Administer Carisoprodol (e.g., 100 mg/kg, i.p.).

  • Sample Collection: Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for a predetermined duration (e.g., 3-4 hours) in a refrigerated fraction collector.

  • Blood Sampling (Optional): If correlating brain levels with plasma concentrations, collect blood samples at corresponding time points.

  • Sample Analysis: Analyze the dialysate and plasma samples for Carisoprodol and meprobamate concentrations using a validated LC-MS/MS method.[11]

Visualizations

Experimental Workflow

G cluster_surgery Stereotaxic Surgery cluster_microdialysis Microdialysis Experiment cluster_analysis Sample Analysis anesthesia Anesthetize Rat implant Implant Guide Cannula in Nucleus Accumbens anesthesia->implant recover Post-operative Recovery implant->recover probe_insertion Insert Microdialysis Probe recover->probe_insertion perfusion Perfuse with aCSF probe_insertion->perfusion stabilization Stabilization Period perfusion->stabilization baseline Collect Baseline Samples stabilization->baseline drug_admin Administer Carisoprodol (i.p.) baseline->drug_admin sample_collection Collect Dialysate Samples drug_admin->sample_collection lcms LC-MS/MS Analysis of Carisoprodol & Meprobamate sample_collection->lcms data Pharmacokinetic Data Analysis lcms->data

Caption: Experimental workflow for in vivo microdialysis of Carisoprodol.

Signaling Pathway of Carisoprodol

G cluster_synapse GABAergic Synapse cluster_receptor GABA-A Receptor presynaptic Presynaptic Neuron gaba GABA presynaptic->gaba releases postsynaptic Postsynaptic Neuron hyperpolarization Hyperpolarization (Neuronal Inhibition) postsynaptic->hyperpolarization leads to gaba_receptor GABA-A Receptor cl_channel Chloride (Cl⁻) Channel gaba_receptor->cl_channel opens gaba->gaba_receptor binds carisoprodol Carisoprodol carisoprodol->gaba_receptor allosterically modulates & directly activates cl_ion Cl⁻ cl_channel->cl_ion influx cl_ion->postsynaptic enters

Caption: Carisoprodol's modulation of the GABA-A receptor signaling pathway.

References

Application Notes: Evaluating the Muscle Relaxant Properties of Carisoprodol in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Carisoprodol is a centrally acting skeletal muscle relaxant prescribed for the relief of discomfort associated with acute, painful musculoskeletal conditions.[1] Its therapeutic effects are attributed to its action on the central nervous system (CNS) rather than a direct effect on skeletal muscle.[2][3] The primary active metabolite of Carisoprodol, meprobamate, also contributes significantly to its sedative and anxiolytic properties.[1][2] Understanding the in vivo efficacy and mechanism of Carisoprodol requires robust preclinical evaluation using validated animal models. These models are essential for screening potential muscle relaxant compounds, determining dose-response relationships, and elucidating mechanisms of action.

Mechanism of Action

The precise mechanism of action for Carisoprodol is not fully confirmed, but it is understood to interrupt neuronal communication within the spinal cord and the descending reticular formation in the brain.[4][5][6] This action leads to sedation and muscle relaxation. Both Carisoprodol and its metabolite, meprobamate, modulate GABA-A receptors in a manner similar to barbiturates.[7][8][9] This modulation enhances the inhibitory effects of GABA, leading to an increased influx of chloride ions, hyperpolarization of neurons, and reduced neuronal excitability, resulting in CNS depression and skeletal muscle relaxation.[2]

G cluster_0 Carisoprodol Administration cluster_1 Neuronal Action cluster_2 Physiological Effect Carisoprodol Carisoprodol Metabolism Metabolized by CYP2C19 in the Liver Carisoprodol->Metabolism GABA_A GABA-A Receptor Carisoprodol->GABA_A Modulates Meprobamate Meprobamate (Active Metabolite) Metabolism->Meprobamate Meprobamate->GABA_A Modulates Cl_Channel Chloride (Cl-) Ion Channel Opening GABA_A->Cl_Channel Activates Hyperpolarization Neuronal Hyperpolarization Cl_Channel->Hyperpolarization CNS_Depression CNS Depression Hyperpolarization->CNS_Depression Muscle_Relaxation Skeletal Muscle Relaxation CNS_Depression->Muscle_Relaxation

Caption: Mechanism of Carisoprodol-induced muscle relaxation.

Key Animal Models and Experimental Protocols

Several behavioral tests are employed in rodents (primarily mice and rats) to assess motor coordination, grip strength, and overall muscle tone, which are indicative of a compound's muscle relaxant properties.

Rotarod Test

The Rotarod test is a widely used method to evaluate motor coordination and balance.[10] A drug-induced decrease in the time an animal can remain on a rotating rod is a key indicator of muscle relaxation or central nervous system depression.[11][12]

Experimental Protocol: Rotarod Test

  • Objective: To assess the effect of Carisoprodol on motor coordination and balance in rodents.

  • Apparatus: A Rotarod apparatus consisting of a textured rod, typically 3-5 cm in diameter, connected to a variable-speed motor. The apparatus is divided into compartments to test multiple animals simultaneously.[13]

  • Animals: Male or female mice (20-30g) or rats (200-300g).

  • Procedure:

    • Acclimatization: Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment.

    • Training/Pre-screening: Place each animal on the rod rotating at a low, constant speed (e.g., 5-10 rpm). Select animals that can remain on the rod for a predetermined period (e.g., 3-5 minutes) for the study.[10][11]

    • Baseline Measurement: Record the latency to fall (in seconds) for each pre-screened animal. This serves as the control value. The cutoff time is typically set to 300 seconds.

    • Drug Administration: Administer Carisoprodol or vehicle control via the desired route (e.g., intraperitoneal injection (i.p.) or oral gavage).

    • Testing: At various time points after administration (e.g., 15, 30, 60, and 120 minutes), place the animal back on the rotarod (rotating at a fixed speed, e.g., 20-25 rpm) and record the time until it falls off or grips the rod and spins with it for two consecutive revolutions.[12]

  • Data Analysis: The data is expressed as the mean latency to fall (seconds) ± SEM for each treatment group. A significant decrease in the time spent on the rod compared to the vehicle-treated group indicates muscle relaxant activity.

G start Start acclimate Acclimatize Animals (30-60 min) start->acclimate train Train/Pre-screen Animals on Rotarod (e.g., 5 min) acclimate->train select Select Animals That Meet Criteria train->select administer Administer Carisoprodol or Vehicle select->administer test Test on Rotarod at Pre-defined Time Points administer->test record Record Latency to Fall (seconds) test->record analyze Analyze Data: Compare Treatment vs. Vehicle record->analyze end End analyze->end

Caption: Experimental workflow for the Rotarod test.
Grip Strength Test

This test provides a quantitative measure of forelimb and/or hindlimb muscle strength.[14] A decrease in grip force is a direct indicator of muscle weakness or relaxation.[15]

Experimental Protocol: Grip Strength Test

  • Objective: To quantify the effect of Carisoprodol on skeletal muscle strength in rodents.

  • Apparatus: A grip strength meter equipped with a wire grid or a metal bar connected to a force gauge that records the peak force in grams.[16][17]

  • Animals: Male or female mice (20-30g) or rats (200-300g).

  • Procedure:

    • Acclimatization: Allow animals to acclimate to the testing room for at least 30 minutes.[16]

    • Baseline Measurement:

      • Hold the mouse by the base of its tail and lower it towards the grip grid.

      • Allow the animal to grasp the grid with its forepaws.

      • Gently pull the mouse away from the grid in a steady, horizontal motion until its grip is released.[16]

      • The force gauge will record the peak pull-force.[17]

      • Perform 3-5 consecutive trials and average the readings to get a baseline measurement for each animal.

    • Drug Administration: Administer Carisoprodol or vehicle control.

    • Testing: At various time points after administration, repeat the grip strength measurement as described above.

  • Data Analysis: Data is expressed as the mean peak force (in grams) ± SEM. A significant reduction in grip strength in the Carisoprodol-treated group compared to the vehicle group indicates muscle relaxant properties.[15]

G start Start acclimate Acclimatize Animals (30 min) start->acclimate baseline Measure Baseline Grip Strength (3-5 Trials) acclimate->baseline administer Administer Carisoprodol or Vehicle baseline->administer post_dose_measure Measure Grip Strength at Pre-defined Time Points administer->post_dose_measure record Record Peak Force (grams) post_dose_measure->record analyze Analyze Data: Compare Post-Dose to Baseline and Vehicle Group record->analyze end End analyze->end

Caption: Experimental workflow for the Grip Strength test.
Inclined Plane Test

The inclined plane test assesses the ability of an animal to maintain its position on a sloped surface, providing an index of muscle tone.[18]

Experimental Protocol: Inclined Plane Test

  • Objective: To evaluate the effect of Carisoprodol on muscle tone and the ability of mice to remain on an inclined surface.

  • Apparatus: An inclined plane, typically a board with a surface that provides grip (e.g., covered with rubber), that can be set at various angles (e.g., 45° to 65°).[19]

  • Animals: Primarily mice (20-30g).

  • Procedure:

    • Angle Determination: Determine an angle at which untreated mice can remain on the plane for a significant duration (e.g., >30 seconds).

    • Baseline Screening: Place mice individually on the upper part of the inclined plane, facing upwards. Select animals that can successfully remain on the plane for the predetermined time.

    • Drug Administration: Administer Carisoprodol or vehicle control.

    • Testing: At set intervals after drug administration (e.g., 15, 30, 60 minutes), place the animals back on the inclined plane. Record whether the animal is able to hold its position or slides down within a specific timeframe (e.g., 30 seconds).[18][19]

  • Data Analysis: The result is often expressed as the percentage of animals in each group that fail to remain on the plane. An increased number of animals sliding off the plane is indicative of muscle relaxation.

G start Start setup Set Inclined Plane to Pre-determined Angle start->setup screen Screen Animals for Ability to Remain on Plane setup->screen administer Administer Carisoprodol or Vehicle screen->administer test Place Animal on Plane at Specific Time Intervals administer->test observe Observe if Animal Holds Position or Slides Down test->observe calculate Calculate % of Animals Failing the Test observe->calculate end End calculate->end

Caption: Experimental workflow for the Inclined Plane test.

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from various animal studies evaluating Carisoprodol and its effects.

Table 1: Effects of Carisoprodol in Rodent Behavioral Models

SpeciesRoute of AdministrationDose (mg/kg)Observed EffectCitation(s)
MiceIntraperitoneal (i.p.)Not specifiedElicited locomotor depression within 8-12 minutes.[8]
MiceOralNot specifiedElicited locomotor depression within 8-12 minutes.[8]
RatsIntraperitoneal (i.p.)10, 25, 50, 100Dose-dependently increased drug-appropriate responding (a measure of subjective effects).[20]
RatsGavage (in corn oil)≥ 200Increased kidney and liver weights.[21]
RatsGavage (in 0.5% methylcellulose)≥ 200Enhanced severity of nephropathy in males.[21]
MiceGavage (in 0.5% methylcellulose)300 - 1200Dose-proportional plasma concentrations.[21]

Table 2: Pharmacokinetic Parameters of Carisoprodol and Meprobamate in Animals

ParameterSpeciesValueNotesCitation(s)
Time to Peak Concentration (Tmax)Rats30 - 60 minutesFollowing a single gavage dose.[21]
Time to Peak Concentration (Tmax)Mice~15 minutesFollowing a single gavage dose.[21]
BioavailabilityRats15% to 32%Single gavage doses of 200-800 mg/kg.[21]
BioavailabilityMice18% to 38%Single gavage doses of 300-1200 mg/kg.[21]
Volume of Distribution (Vd)Rats0.72 L/kgEstimated from NTP study.[22]
Volume of Distribution (Vd)Mice0.65 L/kgEstimated from NTP study.[22]

References

Protocol for Assessing Carisoprodol-Induced Psychomotor Impairment in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Carisoprodol is a centrally acting skeletal muscle relaxant used to alleviate discomfort associated with acute, painful musculoskeletal conditions. Its therapeutic effects are largely attributed to its primary metabolite, meprobamate, which acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. This modulation enhances the inhibitory effects of GABA, leading to sedation and muscle relaxation. However, these same mechanisms can also lead to significant psychomotor impairment, posing risks for activities that require coordination and alertness.

This document provides detailed protocols for assessing Carisoprodol-induced psychomotor impairment in rodents using a battery of well-established behavioral tests: the Rotarod Test for motor coordination, the Open Field Test for locomotor activity and anxiety-like behaviors, and the Grip Strength Test for muscle strength. These protocols are designed to provide a comprehensive evaluation of the dose-dependent effects of Carisoprodol on rodent behavior.

Signaling Pathway of Carisoprodol and Meprobamate

Carisoprodol is metabolized in the liver by the cytochrome P450 enzyme CYP2C19 to its active metabolite, meprobamate.[1] Both carisoprodol and meprobamate exert their effects by modulating the GABA-A receptor, a ligand-gated ion channel that is the primary mediator of fast synaptic inhibition in the central nervous system.[2][3] Meprobamate, and to a lesser extent carisoprodol, binds to an allosteric site on the GABA-A receptor, distinct from the GABA binding site.[4] This binding potentiates the effect of GABA, increasing the frequency of chloride (Cl-) channel opening.[5] The influx of chloride ions leads to hyperpolarization of the neuron, making it less likely to fire an action potential and resulting in generalized depression of the central nervous system.[2] This neuronal inhibition manifests as sedation, anxiolysis, and muscle relaxation.[1][2]

Carisoprodol_Signaling_Pathway cluster_metabolism Hepatic Metabolism cluster_neuron Postsynaptic Neuron cluster_receptor GABA-A Receptor Carisoprodol Carisoprodol CYP2C19 CYP2C19 Carisoprodol->CYP2C19 Meprobamate Meprobamate CYP2C19->Meprobamate Meprobamate_outside Meprobamate GABA_A α β γ α β Cl_channel Chloride (Cl⁻) Channel GABA_A->Cl_channel Opens GABA GABA GABA->GABA_A Binds to Orthosteric Site Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Cl⁻ Influx CNS_Depression CNS Depression (Sedation, Muscle Relaxation) Hyperpolarization->CNS_Depression Leads to Meprobamate_outside->GABA_A Binds to Allosteric Site

Carisoprodol metabolism and GABA-A receptor modulation.

Experimental Workflow

The assessment of Carisoprodol-induced psychomotor impairment follows a structured workflow to ensure reliable and reproducible data. This involves animal acclimatization, baseline testing, drug administration, and subsequent behavioral testing at specific time points post-administration.

Experimental_Workflow cluster_pre Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post Post-Treatment Phase cluster_analysis Data Analysis Acclimatization Animal Acclimatization (Minimum 7 days) Habituation Habituation to Testing Apparatus Acclimatization->Habituation Baseline Baseline Behavioral Testing (Rotarod, Open Field, Grip Strength) Habituation->Baseline Randomization Randomization into Treatment Groups (Vehicle, Carisoprodol Doses) Baseline->Randomization Administration Drug Administration (e.g., Oral Gavage) Randomization->Administration Behavioral_Testing Behavioral Testing Battery (at specific time points, e.g., 30, 60, 120 min) Administration->Behavioral_Testing Rotarod Rotarod Test Behavioral_Testing->Rotarod Open_Field Open Field Test Behavioral_Testing->Open_Field Grip_Strength Grip Strength Test Behavioral_Testing->Grip_Strength Data_Collection Data Collection and Tabulation Rotarod->Data_Collection Open_Field->Data_Collection Grip_Strength->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis

Workflow for assessing psychomotor impairment.

Experimental Protocols

Rotarod Test

The rotarod test is a widely used method to assess motor coordination and balance in rodents.

Apparatus:

  • An automated rotarod apparatus with a rotating rod (e.g., 3 cm diameter for mice, 7 cm for rats) that can be set to a constant or accelerating speed. The rod surface should be textured to provide grip.

  • Sensors to automatically detect when an animal falls onto the platform below.

Procedure:

  • Training: Acclimate the animals to the testing room for at least 30 minutes before the first trial. Train the mice on the rotarod for 2-3 consecutive days prior to the experiment. Each training session should consist of 3-4 trials with an inter-trial interval of at least 15 minutes. For each trial, place the animal on the rod rotating at a low constant speed (e.g., 4 rpm).

  • Testing: On the test day, administer Carisoprodol or vehicle. At predetermined time points post-administration (e.g., 30, 60, and 120 minutes), place the animal on the rotarod.

  • Accelerating Rotarod Protocol: The rod starts at a low speed (e.g., 4 rpm) and gradually accelerates to a maximum speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).

  • Data Collection: Record the latency to fall from the rod for each trial. The trial ends when the animal falls off the rod or after a predetermined cut-off time (e.g., 300 seconds).

Data Presentation:

Table 1: Effect of Carisoprodol on Rotarod Performance in Mice (Hypothetical Data)

Treatment Group Dose (mg/kg) Latency to Fall (seconds) - 30 min Latency to Fall (seconds) - 60 min Latency to Fall (seconds) - 120 min
Vehicle 0 185 ± 15 182 ± 18 179 ± 16
Carisoprodol 100 140 ± 20* 110 ± 15** 135 ± 18*
Carisoprodol 200 95 ± 12** 65 ± 10*** 98 ± 14**
Carisoprodol 400 50 ± 8*** 30 ± 5*** 55 ± 9***

*Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to vehicle control.

Open Field Test

The open field test is used to assess general locomotor activity, exploratory behavior, and anxiety-like behavior.

Apparatus:

  • A square or circular arena (e.g., 40 x 40 x 30 cm for mice) with high walls to prevent escape. The floor is typically divided into a grid of equal squares, with the central squares defined as the "center zone."

  • A video camera mounted above the arena to record the animal's movement.

  • Automated tracking software to analyze the video recordings.

Procedure:

  • Acclimatization: Allow animals to acclimate to the testing room for at least 30 minutes before the test.

  • Testing: Administer Carisoprodol or vehicle. At the designated time point post-administration, gently place the animal in the center of the open field arena.

  • Data Collection: Allow the animal to explore the arena for a set period (e.g., 5-10 minutes). The tracking software will record various parameters.

  • Parameters Measured:

    • Total Distance Traveled: A measure of general locomotor activity.

    • Time Spent in Center Zone: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).

    • Rearing Frequency: The number of times the animal stands on its hind legs, an indicator of exploratory behavior.

Data Presentation:

Table 2: Effect of Carisoprodol on Open Field Activity in Rats (Hypothetical Data)

Treatment Group Dose (mg/kg) Total Distance Traveled (cm) Time in Center Zone (seconds) Rearing Frequency
Vehicle 0 2500 ± 210 45 ± 5 30 ± 4
Carisoprodol 100 1800 ± 180* 35 ± 4 22 ± 3*
Carisoprodol 200 1200 ± 150** 28 ± 3* 15 ± 2**
Carisoprodol 400 700 ± 90*** 18 ± 2** 8 ± 1***

*Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to vehicle control.

Grip Strength Test

The grip strength test measures the maximal muscle force exerted by a rodent's forelimbs or all four limbs.

Apparatus:

  • A grip strength meter equipped with a wire grid or a metal bar connected to a force transducer.

  • A digital display to show the peak force applied.

Procedure:

  • Acclimatization: Acclimate the animal to the testing room.

  • Testing: Hold the rodent by the base of its tail and lower it towards the grip.

  • Forelimb Grip Strength: Allow the animal to grasp the wire grid or bar with its forepaws. Gently pull the animal away from the meter in a horizontal plane until its grip is released. The meter will record the peak force exerted.

  • All Limbs Grip Strength: Allow the animal to grasp the grid with all four paws before pulling.

  • Data Collection: Perform a series of 3-5 trials for each animal with a short rest period in between. The average or the peak force of the trials is recorded.

Data Presentation:

Table 3: Effect of Carisoprodol on Forelimb Grip Strength in Mice (Hypothetical Data)

Treatment Group Dose (mg/kg) Grip Strength (grams) - 30 min Grip Strength (grams) - 60 min Grip Strength (grams) - 120 min
Vehicle 0 120 ± 8 118 ± 7 121 ± 9
Carisoprodol 100 95 ± 6* 85 ± 5** 98 ± 7*
Carisoprodol 200 70 ± 5** 60 ± 4*** 72 ± 6**
Carisoprodol 400 45 ± 3*** 35 ± 3*** 48 ± 4***

*Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to vehicle control.

Conclusion

The protocols outlined in this document provide a robust framework for the preclinical assessment of Carisoprodol-induced psychomotor impairment in rodents. The combination of the rotarod, open field, and grip strength tests allows for a multifaceted evaluation of motor coordination, locomotor activity, and muscle strength. Consistent and standardized application of these methodologies will yield reliable data to inform our understanding of the central nervous system effects of Carisoprodol and aid in the development of safer therapeutic agents.

References

Designing Clinical Trials for Carisoprodol in Acute Low Back Pain: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing robust clinical trials to evaluate the efficacy and safety of Carisoprodol for the treatment of acute low back pain. The included protocols are based on established best practices and data from previously conducted studies.

Introduction to Carisoprodol

Carisoprodol is a centrally acting skeletal muscle relaxant used for the short-term relief of discomfort associated with acute, painful musculoskeletal conditions.[1][2][3] Its therapeutic effects are believed to be mediated through the central nervous system, leading to sedation and muscle relaxation.[1][4] The precise mechanism of action has not been definitively identified, but it is thought to involve altered interneuronal activity in the spinal cord and the descending reticular formation of the brain.[2][4] Carisoprodol is metabolized in the liver by the enzyme CYP2C19 to its active metabolite, meprobamate, which has anxiolytic and sedative properties.[1][4][5]

Efficacy and Safety Profile

Clinical trials have demonstrated that Carisoprodol is more effective than placebo in providing relief from acute low back pain.[6][7][8] The most common adverse event associated with Carisoprodol is sedation, with studies showing a higher incidence in patients receiving the drug compared to placebo.[2][4]

Table 1: Summary of Efficacy Data from a Placebo-Controlled Trial of Carisoprodol (250 mg) for Acute Low Back Spasm [6][7]

Efficacy EndpointCarisoprodol 250 mg (n=277)Placebo (n=285)p-value
Patient-Rated Global Impression of Change (mean score on Day 3)2.241.70< 0.0001
Patient-Rated Relief from Starting Backache (mean score on Day 3)1.831.12< 0.0001
Onset of Moderate or Marked Improvement3 days6 days< 0.0001

Table 2: Incidence of Sedation in Low Back Pain Trials [2][4]

Treatment GroupIncidence of Sedation
Carisoprodol13% to 17%
Placebo6%

Clinical Trial Design and Protocols

The following section outlines a detailed protocol for a randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy and safety of Carisoprodol in adults with acute low back pain. This protocol is designed to be consistent with the Consolidated Standards of Reporting Trials (CONSORT) guidelines.

Study Objectives
  • Primary Objective: To evaluate the efficacy of Carisoprodol compared to placebo in reducing pain intensity in subjects with acute low back pain.

  • Secondary Objectives:

    • To assess the effect of Carisoprodol on disability and functional impairment.

    • To evaluate the overall improvement of the subjects' condition as perceived by the patient.

    • To assess the safety and tolerability of Carisoprodol.

Study Design

A multicenter, randomized, double-blind, placebo-controlled, parallel-group study is recommended.

cluster_screening Screening Phase cluster_randomization Randomization cluster_treatment Treatment Phase (7 Days) cluster_followup Follow-up Screening Potential Participants with Acute Low Back Pain Randomization Randomization (1:1) Screening->Randomization Carisoprodol Carisoprodol (e.g., 250 mg TID) Randomization->Carisoprodol Placebo Placebo TID Randomization->Placebo FollowUp End of Study (Day 8) Carisoprodol->FollowUp Placebo->FollowUp

Figure 1: Clinical Trial Workflow
Patient Population

Inclusion Criteria:

  • Male or female subjects, 18 to 65 years of age.

  • Diagnosis of acute, non-specific low back pain with muscle spasm.

  • Onset of the current episode of low back pain within the last 3 days.

  • Pain intensity of at least 40 mm on a 100 mm Visual Analog Scale (VAS) at baseline.

  • Willingness and ability to provide written informed consent.

Exclusion Criteria:

  • Presence of sciatica or neurological signs such as nerve root compromise.

  • History of significant spinal pathology (e.g., herniated nucleus pulposus, spinal stenosis, spondylolisthesis).

  • Presence of underlying chronic back pain.

  • Previous or scheduled back surgery.

  • Known hypersensitivity or contraindication to Carisoprodol or its components.

  • History of substance abuse.

  • Pregnancy or lactation.

  • Use of other analgesics, NSAIDs, or muscle relaxants during the study period.

Investigational Product and Dosing
  • Test Product: Carisoprodol 250 mg or 350 mg tablets.

  • Comparator: Matching placebo tablets.

  • Dosing Regimen: One tablet administered three times daily and at bedtime for 7 days.

Efficacy and Safety Assessments

Efficacy Endpoints:

  • Primary Endpoint:

    • Patient-Rated Relief from Starting Backache: Measured on a 5-point scale (0 = none, 1 = a little, 2 = some, 3 = a lot, 4 = complete relief).

  • Co-Primary Endpoint:

    • Patient-Rated Global Impression of Change (PGIC): A 7-point scale where patients rate their overall improvement.

  • Secondary Endpoints:

    • Roland-Morris Disability Questionnaire (RMDQ): A 24-item self-administered questionnaire to assess physical disability due to low back pain. The total score is the number of items checked, ranging from 0 (no disability) to 24 (maximum disability).

    • Time to symptom improvement.

    • Patient-rated medication helpfulness.

Safety Assessments:

  • Adverse events (AEs) will be monitored and recorded throughout the study.

  • Vital signs (blood pressure, heart rate, respiratory rate, and temperature) will be measured at each study visit.

  • Concomitant medications will be reviewed at each visit.

Table 3: Schedule of Assessments

AssessmentScreening (Day -1)Baseline (Day 1)Day 3Day 7/End of Study
Informed ConsentX
Inclusion/Exclusion CriteriaX
Medical History & DemographicsX
Physical ExaminationX
RandomizationX
Dispense Study MedicationX
Patient-Rated Relief from Starting BackacheXXX
Patient-Rated Global Impression of ChangeXX
Roland-Morris Disability QuestionnaireXX
Adverse Event MonitoringXXX
Vital SignsXXX
Concomitant Medication ReviewXXX
Statistical Analysis

The primary efficacy analysis will be performed on the intent-to-treat (ITT) population, which will include all randomized subjects who have received at least one dose of the study medication. The primary endpoints will be analyzed using an analysis of covariance (ANCOVA) model with the baseline score as a covariate and treatment group as the main effect. Secondary endpoints will be analyzed using appropriate statistical methods. Safety data will be summarized descriptively.

Experimental Protocols

Patient-Rated Global Impression of Change (PGIC)

Objective: To assess the patient's overall perception of change in their condition since the start of the study.

Methodology:

  • At the designated assessment time points (e.g., Day 3 and Day 7), provide the patient with the PGIC scale.

  • Instruct the patient to circle the number that best describes how their overall status has changed since the beginning of the study.

  • The scale is typically a 7-point Likert scale:

    • 1 = Very much improved

    • 2 = Much improved

    • 3 = Minimally improved

    • 4 = No change

    • 5 = Minimally worse

    • 6 = Much worse

    • 7 = Very much worse

Roland-Morris Disability Questionnaire (RMDQ)

Objective: To measure the level of functional disability due to low back pain.

Methodology:

  • Provide the patient with the 24-item RMDQ.

  • Instruct the patient to read each statement and to put a checkmark next to the statements that describe them on that day.

  • The total score is calculated by summing the number of checked statements. A higher score indicates a greater level of disability.

Signaling Pathway and Mechanism of Action

While the exact molecular mechanism of Carisoprodol is not fully elucidated, it is understood to act on the central nervous system.

cluster_cns Central Nervous System SpinalCord Spinal Cord Interneurons CNSDepression CNS Depression SpinalCord->CNSDepression ReticularFormation Descending Reticular Formation ReticularFormation->CNSDepression Carisoprodol Carisoprodol Administration Carisoprodol->SpinalCord Alters Interneuronal Activity Carisoprodol->ReticularFormation Alters Interneuronal Activity MuscleRelaxation Muscle Relaxation CNSDepression->MuscleRelaxation PainRelief Pain Relief MuscleRelaxation->PainRelief

Figure 2: Proposed Mechanism of Action of Carisoprodol

References

Spectroscopic Techniques for the Analysis of Carisoprodol and its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analysis of Carisoprodol and its primary metabolite, Meprobamate, using various spectroscopic techniques. The information is intended to guide researchers in developing and implementing analytical methods for quality control, pharmacokinetic studies, and structural elucidation.

UV-Visible (UV-Vis) Spectrophotometry

Application Note

UV-Visible spectrophotometry is a versatile and cost-effective technique for the quantitative analysis of Carisoprodol, particularly in pharmaceutical formulations. Carisoprodol itself lacks a strong chromophore, resulting in a low UV absorbance with a maximum wavelength (λmax) typically observed around 220 nm.[1] However, extractive spectrophotometric methods have been developed that involve the formation of colored ion-pair complexes with various dyes, shifting the λmax to the visible region (around 413-420 nm) and enhancing sensitivity. These methods are suitable for routine quality control assays.

Quantitative Data for UV-Vis Analysis of Carisoprodol
ParameterValueReference
λmax (in Methanol)~220 nm[1]
Linearity Range1 - 10 µg/mL[1]
Extractive Spectrophotometry with Triphenylmethane Dyes
λmax (with Bromocresol Green)420 nm
λmax (with Bromothymol Blue)417 nm
λmax (with Bromophenol Blue)413 nm
Linearity Range (with dyes)2.5 - 30 µg/mL
Experimental Protocol: UV-Vis Analysis of Carisoprodol in a Pharmaceutical Formulation

Objective: To determine the concentration of Carisoprodol in a tablet formulation.

Materials:

  • Carisoprodol reference standard

  • Methanol (HPLC grade)

  • Deionized water

  • Volumetric flasks

  • Pipettes

  • UV-Vis Spectrophotometer

Procedure:

  • Standard Stock Solution Preparation: Accurately weigh 10 mg of Carisoprodol reference standard and dissolve it in a 100 mL volumetric flask with methanol to obtain a concentration of 100 µg/mL.

  • Working Standard Solutions: From the stock solution, prepare a series of working standard solutions with concentrations ranging from 1 to 10 µg/mL by diluting with methanol.

  • Sample Preparation:

    • Weigh and finely powder 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 10 mg of Carisoprodol.

    • Transfer the powder to a 100 mL volumetric flask.

    • Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the drug.

    • Make up the volume to 100 mL with methanol and mix well.

    • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

    • Dilute the filtered solution with methanol to obtain a final concentration within the calibration range (e.g., 5 µg/mL).

  • Spectrophotometric Measurement:

    • Set the UV-Vis spectrophotometer to scan from 400 nm to 200 nm.

    • Use methanol as a blank.

    • Record the absorbance of each working standard solution and the sample solution at the λmax of approximately 220 nm.

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.

    • Determine the concentration of Carisoprodol in the sample solution from the calibration curve using its absorbance value.

    • Calculate the amount of Carisoprodol per tablet.

UV_Vis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Weigh Carisoprodol Standard Dilute_Standard Prepare Working Standards Standard->Dilute_Standard Dissolve in Methanol Tablets Weigh Powdered Tablets Dissolve_Sample Dissolve_Sample Tablets->Dissolve_Sample Dissolve in Methanol & Sonicate Measure_Standards Measure Absorbance of Standards Dilute_Standard->Measure_Standards Filter_Sample Filter_Sample Dissolve_Sample->Filter_Sample Filter Dilute_Sample Dilute_Sample Filter_Sample->Dilute_Sample Dilute to working concentration Measure_Sample Measure Absorbance of Sample Dilute_Sample->Measure_Sample Spectrophotometer Set Spectrophotometer (Blank with Methanol) Spectrophotometer->Measure_Standards Spectrophotometer->Measure_Sample Calibration_Curve Construct Calibration Curve Measure_Standards->Calibration_Curve Concentration Determine Sample Concentration Measure_Sample->Concentration Calibration_Curve->Concentration Calculation Calculate Carisoprodol per Tablet Concentration->Calculation

Workflow for UV-Vis analysis of Carisoprodol.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Application Note

FT-IR spectroscopy is a powerful technique for the identification and structural characterization of Carisoprodol. The FT-IR spectrum provides a unique molecular fingerprint based on the vibrational frequencies of its functional groups. Key characteristic bands for Carisoprodol include N-H stretching, C=O stretching of the carbamate groups, and C-H stretching vibrations. FT-IR can be used for raw material identification, polymorphism studies, and to detect impurities.

Quantitative Data for FT-IR Analysis of Carisoprodol

The following table lists the characteristic vibrational frequencies for Carisoprodol, primarily based on computational studies.

Vibrational ModeWavenumber (cm⁻¹)Functional Group
N-H Asymmetric Stretch~3420Amine (N-H)
C-H Asymmetric Stretch~2981Methylene (CH₂)
C-H Symmetric Stretch~2944, 2930, 2894Methylene (CH₂) & Methyl (CH₃)
C=O Stretch~1793Carbonyl (C=O)
N-H Bending-Amine (N-H)
C-N Stretch-Carbamate
C-O Stretch-Carbamate

Note: Experimental values may vary slightly.

Experimental Protocol: FT-IR Analysis of Carisoprodol using KBr Pellet Method

Objective: To obtain the FT-IR spectrum of a solid Carisoprodol sample for identification.

Materials:

  • Carisoprodol sample

  • Potassium bromide (KBr), spectroscopic grade, dried

  • Agate mortar and pestle

  • Pellet press

  • FT-IR spectrometer

Procedure:

  • Sample Preparation:

    • Place approximately 1-2 mg of the Carisoprodol sample into the agate mortar.

    • Add approximately 100-200 mg of dry KBr powder.

    • Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The particle size should be small to minimize scattering of the IR radiation.

  • Pellet Formation:

    • Transfer a portion of the mixture into the pellet die.

    • Place the die in the hydraulic press.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.

  • Data Analysis:

    • Process the spectrum (e.g., baseline correction, smoothing if necessary).

    • Identify and label the characteristic absorption bands.

    • Compare the obtained spectrum with a reference spectrum of Carisoprodol for confirmation.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis Spectral Acquisition cluster_data Data Analysis Mix Mix Carisoprodol with KBr Grind Grind to a fine powder Mix->Grind Press Press into a pellet Grind->Press Place_Pellet Place pellet in spectrometer Press->Place_Pellet Background Acquire background spectrum Place_Pellet->Background Sample_Spectrum Acquire sample spectrum Background->Sample_Spectrum Process_Spectrum Process the spectrum Sample_Spectrum->Process_Spectrum Identify_Peaks Identify characteristic peaks Process_Spectrum->Identify_Peaks Compare Compare with reference spectrum Identify_Peaks->Compare

Workflow for FT-IR analysis of Carisoprodol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of Carisoprodol and its derivatives. ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. Techniques such as COSY, HSQC, and HMBC can be used to establish connectivity between atoms and confirm the complete structure. NMR is crucial for identifying impurities and degradation products. While it is known that Carisoprodol has been fully characterized by NMR, a publicly available, comprehensive, and experimentally derived dataset of its ¹H and ¹³C chemical shifts is not readily found in the reviewed literature.

Experimental Protocol: General Procedure for NMR Analysis of Carisoprodol

Objective: To obtain ¹H and ¹³C NMR spectra of Carisoprodol for structural confirmation.

Materials:

  • Carisoprodol sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the Carisoprodol sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the desired nuclei (¹H and ¹³C).

  • Spectral Acquisition:

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay, number of scans).

    • Acquire the ¹³C NMR spectrum, often with proton decoupling, using appropriate parameters.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in structural assignment.

  • Data Processing and Analysis:

    • Process the acquired spectra (e.g., Fourier transformation, phase correction, baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

    • Assign the signals to the respective protons and carbons in the Carisoprodol structure.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis Dissolve Dissolve Carisoprodol in deuterated solvent Transfer Transfer to NMR tube Dissolve->Transfer Insert_Tube Insert tube into spectrometer Transfer->Insert_Tube Lock_Shim Lock and shim Insert_Tube->Lock_Shim Acquire_1H Acquire 1H NMR spectrum Lock_Shim->Acquire_1H Acquire_13C Acquire 13C NMR spectrum Acquire_1H->Acquire_13C Acquire_2D Acquire 2D NMR spectra (optional) Acquire_13C->Acquire_2D Process_Spectra Process spectra (FT, phasing) Acquire_2D->Process_Spectra Reference_Spectra Reference chemical shifts Process_Spectra->Reference_Spectra Assign_Signals Assign signals to structure Reference_Spectra->Assign_Signals

Workflow for NMR analysis of Carisoprodol.

Mass Spectrometry (MS)

Application Note

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and specific technique for the quantification of Carisoprodol and its metabolite, Meprobamate, in various matrices, including pharmaceutical formulations and biological fluids. Electrospray ionization (ESI) is a common ionization technique used for these compounds. By using tandem mass spectrometry (MS/MS) and selected reaction monitoring (SRM), specific precursor-to-product ion transitions can be monitored, providing excellent selectivity and low limits of detection.

Quantitative Data for LC-MS/MS Analysis of Carisoprodol and Meprobamate
CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Carisoprodol261.2176.1-
Meprobamate219.1158.1-

Note: Specific product ions may vary depending on the instrument and collision energy.

Experimental Protocol: LC-MS/MS Analysis of Carisoprodol and Meprobamate

Objective: To quantify Carisoprodol and Meprobamate in a sample using LC-MS/MS.

Materials:

  • Carisoprodol and Meprobamate reference standards

  • Internal standard (e.g., deuterated analogs)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Standard and Sample Preparation:

    • Prepare stock solutions of Carisoprodol, Meprobamate, and the internal standard in a suitable solvent (e.g., methanol or acetonitrile).

    • Prepare a series of calibration standards by spiking a blank matrix with known concentrations of the analytes and a fixed concentration of the internal standard.

    • Prepare the sample by diluting it in the mobile phase or performing a suitable extraction (e.g., protein precipitation for biological samples) and adding the internal standard.

  • LC-MS/MS Conditions:

    • Liquid Chromatography:

      • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient to separate the analytes from matrix components.

      • Flow Rate: e.g., 0.4 mL/min.

      • Injection Volume: e.g., 5 µL.

    • Mass Spectrometry:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Scan Type: Selected Reaction Monitoring (SRM).

      • Monitor the precursor-to-product ion transitions for Carisoprodol, Meprobamate, and the internal standard as listed in the data table.

      • Optimize instrument parameters such as capillary voltage, source temperature, and collision energy.

  • Data Analysis:

    • Integrate the peak areas for the analytes and the internal standard in the chromatograms.

    • Calculate the peak area ratio of each analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their concentrations.

    • Determine the concentration of the analytes in the sample from the calibration curve.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prepare_Standards Prepare Calibration Standards Calibrate Construct calibration curve Prepare_Standards->Calibrate Prepare_Sample Prepare Sample with Internal Standard Inject Inject sample onto LC system Prepare_Sample->Inject Separate Separate analytes on C18 column Inject->Separate Ionize Ionize eluent (ESI+) Separate->Ionize Select_Precursor Select precursor ions Ionize->Select_Precursor Fragment Fragment precursor ions Select_Precursor->Fragment Detect_Product Detect product ions (SRM) Fragment->Detect_Product Integrate Integrate peak areas Detect_Product->Integrate Integrate->Calibrate Quantify Quantify analytes Calibrate->Quantify

Workflow for LC-MS/MS analysis of Carisoprodol.

References

Application of Drug Discrimination Paradigms to Study Carisoprodol's Subjective Effects

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing drug discrimination paradigms to investigate the subjective effects of Carisoprodol. These methods are crucial for understanding the abuse potential and neuropharmacological mechanisms of this centrally acting skeletal muscle relaxant.

Introduction to Drug Discrimination and Carisoprodol

Drug discrimination is a behavioral pharmacology procedure used to assess the interoceptive (subjective) effects of drugs in animals. In this paradigm, an animal is trained to recognize the presence of a specific drug and to make a differential response to receive a reward, thereby indicating whether it perceives the subjective state induced by a test compound as similar to the training drug. This technique is highly valuable for classifying the subjective effects of novel compounds and predicting their abuse liability.

Carisoprodol (Soma®) is a centrally acting skeletal muscle relaxant that is metabolized to meprobamate, a compound with known anxiolytic and sedative properties.[1][2][3] Both Carisoprodol and meprobamate are believed to exert their effects through the modulation of GABA-A receptors.[1][4][5] Drug discrimination studies have been instrumental in elucidating that Carisoprodol's subjective effects are similar to those of barbiturates and benzodiazepines, contributing to its potential for abuse.[1][2][6][7][8]

Experimental Protocols

This section details the methodology for conducting drug discrimination studies with Carisoprodol in rats, based on established protocols.

Protocol 1: Two-Lever Drug Discrimination in Rats

Objective: To train rats to discriminate Carisoprodol from vehicle and to subsequently test for substitution with other compounds or antagonism of the Carisoprodol cue.

Materials:

  • Subjects: Male Sprague-Dawley rats (250-300g at the start of training).

  • Apparatus: Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.

  • Drugs:

    • Carisoprodol

    • Vehicle (e.g., 0.5% methylcellulose)

    • Test compounds (e.g., pentobarbital, chlordiazepoxide, meprobamate)

    • Antagonist compounds (e.g., bemegride, flumazenil)

  • Reinforcement: Food pellets (e.g., 45 mg sucrose pellets).

Procedure:

  • Habituation and Shaping:

    • Rats are initially habituated to the operant chambers.

    • They are then trained to press both levers for food reinforcement on a continuous reinforcement schedule, which is progressively increased to a Fixed-Ratio 10 (FR10) schedule. An FR10 schedule means that the rat must press the lever 10 times to receive one food pellet.[9]

  • Discrimination Training:

    • Once lever pressing is established, discrimination training begins.

    • Prior to each daily session, rats are administered either Carisoprodol (100 mg/kg, i.p.) or the vehicle.[1]

    • On days when Carisoprodol is administered, responses on one designated lever (the "drug lever") are reinforced under the FR10 schedule. Responses on the other lever (the "vehicle lever") have no programmed consequences.

    • On days when the vehicle is administered, responses on the vehicle lever are reinforced, and responses on the drug lever are not.

    • The assignment of the drug lever (left or right) is counterbalanced across subjects.

    • Training sessions are typically 15-30 minutes in duration.

    • This training continues until the rats meet the criterion for discrimination, which is typically defined as making at least 80% of their total responses on the correct lever before the delivery of the first reinforcer for at least 8 out of 10 consecutive sessions.

  • Testing Sessions:

    • Once the discrimination criterion is met, testing sessions can be interspersed between training sessions.

    • Substitution Tests: Different doses of a test compound (e.g., pentobarbital, chlordiazepoxide, meprobamate) are administered instead of Carisoprodol or vehicle. The percentage of responses on the drug lever is measured. Full substitution is generally defined as ≥80% of responses on the drug lever.[1]

    • Antagonism Tests: A potential antagonist (e.g., bemegride) is administered prior to the administration of the training dose of Carisoprodol. A reduction in the percentage of drug-lever responding indicates antagonism.

Data Presentation

The following tables summarize quantitative data from Carisoprodol drug discrimination studies.

Table 1: Carisoprodol Dose-Response in Drug Discrimination

Dose of Carisoprodol (mg/kg, i.p.)Mean Percentage of Responses on Drug-Appropriate Lever
Vehicle<1%
10~20%
25~40%
50~80%
10099.9%

ED₅₀ = 46.5 mg/kg[1]

Table 2: Substitution for the Carisoprodol (100 mg/kg) Discriminative Stimulus

Test DrugDose Range Tested (mg/kg)Outcome
Pentobarbital1 - 10Full substitution
Chlordiazepoxide1 - 20Full substitution
Meprobamate30 - 300Full substitution

Table 3: Antagonism of the Carisoprodol (100 mg/kg) Discriminative Stimulus

AntagonistDose Range Tested (mg/kg)Outcome
Bemegride1 - 5Full antagonism (dose-dependent)
Flumazenil1 - 10No significant antagonism

Visualizations

The following diagrams illustrate the experimental workflow and the proposed signaling pathway for Carisoprodol's subjective effects.

experimental_workflow cluster_training Discrimination Training Phase cluster_testing Testing Phase cluster_data Data Analysis start Start: Naive Rats hab Habituation & Shaping (FR10) start->hab train Training: Carisoprodol (100 mg/kg) vs. Vehicle hab->train crit Criterion Met (≥80% correct) train->crit subst Substitution Tests (e.g., Pentobarbital) crit->subst antag Antagonism Tests (e.g., Bemegride) crit->antag percent_drug_lever % Drug Lever Responding subst->percent_drug_lever antag->percent_drug_lever dose_resp Dose-Response Curves percent_drug_lever->dose_resp

Figure 1: Experimental workflow for Carisoprodol drug discrimination.

carisoprodol_pathway cluster_receptor GABA-A Receptor cluster_drugs Drug Interactions cluster_effect Cellular & Subjective Effects gaba_a GABA-A Receptor ion_flux Increased Cl- Influx gaba_a->ion_flux barb_site Barbiturate-like Binding Site benzo_site Benzodiazepine Binding Site cariso Carisoprodol cariso->barb_site Binds and potentiates mepro Meprobamate (Metabolite) mepro->barb_site Binds and potentiates bemegride Bemegride (Antagonist) bemegride->barb_site Blocks flumazenil Flumazenil (No Effect) flumazenil->benzo_site hyperpol Neuronal Hyperpolarization ion_flux->hyperpol cns_dep CNS Depression hyperpol->cns_dep subj_eff Subjective Effects (Sedation, Anxiolysis) cns_dep->subj_eff

Figure 2: Proposed signaling pathway for Carisoprodol's subjective effects.

References

Application Notes and Protocols for High-Throughput Screening Assays to Identify Modulators of Carisoprodol Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carisoprodol, a centrally acting skeletal muscle relaxant, undergoes significant metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP2C19.[1][2][3] This metabolic process converts Carisoprodol to its active metabolite, meprobamate, which contributes to the drug's sedative and anxiolytic effects.[2][4] The activity of CYP2C19 can be influenced by various factors, including genetic polymorphisms and co-administered drugs, leading to altered drug efficacy and potential adverse effects.[4][5] Therefore, identifying compounds that modulate CYP2C19 activity is crucial for drug development and for understanding potential drug-drug interactions with Carisoprodol.

These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify inhibitors and inducers of Carisoprodol metabolism. The protocols are tailored for researchers in drug discovery and development and are optimized for a 384-well plate format to maximize throughput.

Metabolic Pathway of Carisoprodol

Carisoprodol is N-dealkylated by CYP2C19 to form meprobamate.[2][3] Understanding this primary metabolic route is fundamental to designing relevant screening assays.

Carisoprodol_Metabolism Carisoprodol Carisoprodol Meprobamate Meprobamate (Active Metabolite) Carisoprodol->Meprobamate N-dealkylation CYP2C19 CYP2C19 CYP2C19->Carisoprodol

Caption: Metabolic conversion of Carisoprodol to meprobamate by CYP2C19.

Part 1: High-Throughput Screening for Inhibitors of Carisoprodol Metabolism

This section details two primary HTS approaches to identify compounds that inhibit the CYP2C19-mediated metabolism of Carisoprodol: a direct measurement of CYP2C19 activity using a fluorescent probe and a quantification of meprobamate formation via LC-MS/MS.

Assay 1: Recombinant Human CYP2C19 Inhibition Assay using a Fluorogenic Probe

This assay provides a rapid and cost-effective method for screening large compound libraries for direct inhibitors of CYP2C19. The principle involves a fluorogenic substrate that is converted by CYP2C19 into a highly fluorescent product. A reduction in fluorescence in the presence of a test compound indicates inhibition of the enzyme.

Experimental Workflow:

HTS_Inhibition_Workflow cluster_prep Plate Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis Compound_Addition Add Test Compounds & Controls to 384-well Plate Enzyme_Mix Add Recombinant CYP2C19 & NADPH Regeneration System Compound_Addition->Enzyme_Mix Preincubation Pre-incubate Enzyme_Mix->Preincubation Substrate_Addition Add Fluorogenic Substrate Preincubation->Substrate_Addition Incubation Incubate at 37°C Substrate_Addition->Incubation Fluorescence_Reading Read Fluorescence (Ex/Em = 406/468 nm) Incubation->Fluorescence_Reading Data_Normalization Normalize Data Fluorescence_Reading->Data_Normalization IC50_Calculation Calculate % Inhibition & IC50 Data_Normalization->IC50_Calculation Hit_Identification Identify Hits IC50_Calculation->Hit_Identification LCMS_Inhibition_Workflow cluster_prep Reaction Setup cluster_reaction Incubation & Quenching cluster_analysis Sample Analysis Compound_Addition Add Test Compounds & Controls Microsome_Mix Add Human Liver Microsomes & Carisoprodol Compound_Addition->Microsome_Mix Preincubation Pre-incubate at 37°C Microsome_Mix->Preincubation Reaction_Start Initiate with NADPH Preincubation->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Reaction_Stop Quench with Acetonitrile containing Internal Standard Incubation->Reaction_Stop Centrifugation Centrifuge to Pellet Protein Reaction_Stop->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LCMS_Analysis LC-MS/MS Analysis for Meprobamate Supernatant_Transfer->LCMS_Analysis Data_Processing Calculate % Inhibition & IC50 LCMS_Analysis->Data_Processing Induction_Assay_Workflow cluster_culture Cell Culture & Treatment cluster_assay Induction Measurement cluster_analysis Data Analysis Cell_Seeding Seed HepG2 Cells in 96- or 384-well Plates Compound_Treatment Treat Cells with Test Compounds & Controls for 48-72h Cell_Seeding->Compound_Treatment Wash_Cells Wash Cells Compound_Treatment->Wash_Cells Assay_Choice Assay Type? Wash_Cells->Assay_Choice Activity_Assay Add CYP2C19 Probe Substrate & Measure Product Formation Assay_Choice->Activity_Assay Enzyme Activity mRNA_Assay Lyse Cells & Perform qRT-PCR for CYP2C19 mRNA Assay_Choice->mRNA_Assay Gene Expression Calculate_Fold_Induction Calculate Fold Induction Relative to Vehicle Control Activity_Assay->Calculate_Fold_Induction mRNA_Assay->Calculate_Fold_Induction Identify_Inducers Identify Significant Inducers Calculate_Fold_Induction->Identify_Inducers Hit_Validation_Flowchart Primary_Screen Primary HTS Hit IC50_Determination Confirm Activity & Determine IC50 Primary_Screen->IC50_Determination Cytotoxicity_Assay Assess Cytotoxicity IC50_Determination->Cytotoxicity_Assay Not_Cytotoxic Not Cytotoxic Cytotoxicity_Assay->Not_Cytotoxic Mechanism_of_Action Mechanism of Action Studies (e.g., Reversibility, Enzyme Kinetics) Selectivity_Profiling Profile against other CYP Isoforms Mechanism_of_Action->Selectivity_Profiling In_Vivo_Studies In Vivo Animal Studies Selectivity_Profiling->In_Vivo_Studies Not_Cytotoxic->Primary_Screen No Not_Cytotoxic->Mechanism_of_Action Yes

References

Application Note: Investigating Carisoprodol's Modulation of GABAergic Currents Using Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carisoprodol is a centrally acting skeletal muscle relaxant used to treat musculoskeletal pain. Its therapeutic effects, and indeed its abuse potential, are linked to its action on the central nervous system. A significant body of evidence points to the modulation of GABA-A (γ-aminobutyric acid type A) receptors as a key mechanism of action for Carisoprodol and its primary metabolite, meprobamate.[1][2][3][4][5] This application note provides a detailed protocol for utilizing whole-cell patch-clamp electrophysiology to investigate and quantify the effects of Carisoprodol on GABAergic currents.

Carisoprodol exhibits a dual mechanism of action at the GABA-A receptor. It acts as a positive allosteric modulator, potentiating the currents evoked by GABA.[1][2][6] Additionally, at higher concentrations, Carisoprodol can directly activate the GABA-A receptor in the absence of GABA, an action described as "barbiturate-like".[1][2][3] These actions lead to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a generalized depression of the central nervous system.[5] The extent of Carisoprodol's direct gating and allosteric modulation is dependent on the subunit composition of the GABA-A receptor.[6][7]

This document will outline the necessary materials and methods, present key quantitative data in a structured format, and provide visual diagrams of the experimental workflow and the underlying signaling pathway to facilitate a comprehensive understanding of Carisoprodol's effects on GABAergic neurotransmission.

Data Presentation

The following tables summarize the quantitative data on Carisoprodol's effect on GABA-A receptors with different subunit compositions, as determined by whole-cell patch-clamp electrophysiology.

Table 1: Allosteric Modulation of GABA-Evoked Currents by Carisoprodol

GABA-A Receptor Subunit CompositionCarisoprodol EC50 (µM)Maximum Potentiation (% of control)Reference
α1β2γ2142 ± 13Not specified[1]
α1β1γ233.1 ± 4225 ± 14.6[7]
α1β2γ288.2 ± 20474.7 ± 53.5[7]
α1β287.4 ± 16.4Not specified[7]

Table 2: Direct Activation of GABA-A Receptors by Carisoprodol

GABA-A Receptor Subunit CompositionPeak Current Amplitude (% of max GABA current)Reference
α1β2γ243.6 ± 4.3[7]
α1β1γ2~70[7]
α1β245.9 ± 3[7]

Experimental Protocols

This section details the methodologies for investigating the effects of Carisoprodol on GABAergic currents using whole-cell patch-clamp electrophysiology on HEK293 cells expressing specific GABA-A receptor subunits.

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney (HEK293) cells are suitable for transient or stable expression of GABA-A receptor subunits.[1][7][8]

  • Culture Medium: Maintain HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin.

  • Transfection: For transient transfection, plate cells on poly-L-lysine-coated glass coverslips in 35-mm culture dishes. Transfect cells with plasmids encoding the desired human GABA-A receptor subunits (e.g., α1, β2, γ2) using a suitable transfection reagent. Electrophysiological recordings can be performed 24-48 hours post-transfection.[1][2]

  • Stable Cell Lines: Alternatively, generate stable cell lines expressing the desired GABA-A receptor subunit combination.[1]

Electrophysiological Recordings
  • Recording Setup: Use a standard patch-clamp setup equipped with an amplifier, a micromanipulator, and a perfusion system.

  • Whole-Cell Configuration: Obtain whole-cell patch-clamp recordings from transfected HEK293 cells.[1][2][7]

  • Pipettes: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.[8][9]

  • Voltage Clamp: Clamp the membrane potential at -60 mV to record GABA-evoked chloride currents.[2][7]

Solutions
  • Internal Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with CsOH.

  • External Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH.[10]

  • Drug Preparation: Prepare a stock solution of Carisoprodol in dimethyl sulfoxide (DMSO). Dilute to the final desired concentrations in the external solution on the day of the experiment. The final DMSO concentration should be ≤0.3%.[1] Prepare GABA stock solutions in water.

Experimental Procedure
  • Cell Identification: Identify transfected cells, often co-transfected with a fluorescent marker like GFP, under a microscope.

  • Seal Formation: Approach a cell with the patch pipette and form a gigaohm seal (>1 GΩ).

  • Whole-Cell Access: Rupture the cell membrane to achieve the whole-cell configuration. Allow the cell to stabilize for a few minutes.

  • Drug Application: Apply drugs via a gravity-fed perfusion system with a multi-barreled applicator positioned near the cell.[2][8]

  • Investigating Allosteric Modulation:

    • Establish a baseline GABA-evoked current by applying a low concentration of GABA (e.g., EC20).[1][2]

    • Co-apply the same concentration of GABA with increasing concentrations of Carisoprodol to determine the potentiation effect.

    • Allow for a washout period with the external solution between applications.

  • Investigating Direct Activation:

    • Apply increasing concentrations of Carisoprodol in the absence of GABA to observe any direct activation of the receptor.[1][2]

  • Data Acquisition and Analysis:

    • Record currents using appropriate data acquisition software.

    • Analyze the peak amplitude of the evoked currents.

    • For allosteric modulation, normalize the potentiated current to the control GABA-evoked current.

    • For direct activation, currents can be compared to the maximal current evoked by a saturating concentration of GABA.

    • Construct concentration-response curves and fit with the Hill equation to determine EC50 values.

Mandatory Visualizations

Signaling Pathway Diagram

GABA_Carisoprodol_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABA_A_Receptor Binds to orthosteric site Carisoprodol Carisoprodol Carisoprodol->GABA_A_Receptor Binds to allosteric site Cl_ion Cl- GABA_A_Receptor->Cl_ion Channel Opening Hyperpolarization Hyperpolarization (Neuronal Inhibition) Cl_ion->Hyperpolarization Influx leads to

Caption: GABA-A receptor signaling and Carisoprodol modulation.

Experimental Workflow Diagram

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis cell_culture HEK293 Cell Culture transfection Transfection with GABA-A Receptor Subunits cell_culture->transfection cell_plating Plate cells on coverslips transfection->cell_plating patch_pipette Prepare Patch Pipette (Internal Solution) whole_cell Establish Whole-Cell Configuration patch_pipette->whole_cell voltage_clamp Voltage Clamp at -60mV whole_cell->voltage_clamp drug_application Apply GABA +/- Carisoprodol voltage_clamp->drug_application record_currents Record Chloride Currents drug_application->record_currents measure_amplitude Measure Peak Current Amplitude record_currents->measure_amplitude concentration_response Construct Concentration- Response Curves measure_amplitude->concentration_response calculate_ec50 Calculate EC50 concentration_response->calculate_ec50

Caption: Workflow for electrophysiological analysis of Carisoprodol.

References

Application Notes and Protocols for Tracing Carisoprodol Metabolism In Vivo Using Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carisoprodol is a centrally acting skeletal muscle relaxant that undergoes extensive metabolism in the liver, primarily by the cytochrome P450 enzyme CYP2C19, to form its active metabolite, meprobamate.[1][2][3][4] Understanding the in vivo metabolic fate of Carisoprodol is crucial for elucidating its pharmacokinetic profile, assessing the impact of genetic polymorphisms in metabolizing enzymes, and evaluating potential drug-drug interactions. Stable isotope labeling is a powerful technique for tracing the metabolic pathways of drugs in vivo, offering high sensitivity and specificity without the safety concerns associated with radioactive isotopes.[5][6]

This document provides detailed application notes and protocols for conducting in vivo studies to trace the metabolism of Carisoprodol using stable isotope labeling. The methodologies described herein are intended to guide researchers in designing and executing robust experiments to quantify Carisoprodol and its metabolites in biological matrices.

Principle of the Method

The core of this methodology involves the administration of a stable isotope-labeled version of Carisoprodol (e.g., ¹³C- or ²H-labeled) to a test subject (e.g., a rodent model or human volunteer). The labeled Carisoprodol and its subsequently formed labeled metabolites are then distinguished from their unlabeled (endogenous or co-administered) counterparts by mass spectrometry. This allows for the unambiguous tracing of the metabolic fate of the administered drug. The use of deuterated or ¹³C-labeled internal standards for both the parent drug and its metabolites is essential for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8]

Metabolic Pathway of Carisoprodol

Carisoprodol is primarily metabolized in the liver by CYP2C19 to meprobamate, which is also an active drug.[1][2][9][10] A smaller fraction of Carisoprodol is metabolized to hydroxy-carisoprodol. Both meprobamate and hydroxy-carisoprodol are further metabolized to hydroxy-meprobamate before partial conjugation and excretion.[1] The activity of CYP2C19 is subject to genetic polymorphism, which can lead to significant inter-individual variability in Carisoprodol metabolism.[4][9][11][12] Individuals can be classified as poor, intermediate, normal (extensive), rapid, or ultrarapid metabolizers, which affects the plasma concentrations of Carisoprodol and meprobamate.[12]

Carisoprodol_Metabolism Carisoprodol Carisoprodol Meprobamate Meprobamate (Active Metabolite) Carisoprodol->Meprobamate CYP2C19 (Major) HydroxyCarisoprodol Hydroxy-Carisoprodol Carisoprodol->HydroxyCarisoprodol (Minor) HydroxyMeprobamate Hydroxy-Meprobamate Meprobamate->HydroxyMeprobamate HydroxyCarisoprodol->HydroxyMeprobamate Conjugates Conjugated Metabolites HydroxyMeprobamate->Conjugates Excretion Excretion Conjugates->Excretion

Caption: Metabolic pathway of Carisoprodol.

Experimental Design and Workflow

A typical in vivo study to trace Carisoprodol metabolism using stable isotope labeling involves the following steps:

  • Selection of Labeled Compound: Choose a stable isotope-labeled Carisoprodol (e.g., Carisoprodol-d₇) as the tracer.

  • Animal Model: Select an appropriate animal model (e.g., Sprague-Dawley rats).

  • Dosing: Administer the labeled Carisoprodol to the animals. A control group receiving the unlabeled drug should be included.

  • Sample Collection: Collect biological samples (blood, urine, feces, and specific tissues) at predetermined time points.

  • Sample Preparation: Process the samples to extract the analytes of interest.

  • LC-MS/MS Analysis: Quantify the concentrations of labeled and unlabeled Carisoprodol and its metabolites using a validated LC-MS/MS method.

  • Data Analysis: Analyze the pharmacokinetic parameters and metabolic ratios.

Experimental_Workflow cluster_pre_analysis Pre-analytical Phase cluster_analysis Analytical Phase cluster_post_analysis Post-analytical Phase Animal_Model Animal Model Selection Labeled_Compound Labeled Carisoprodol Administration Animal_Model->Labeled_Compound Sample_Collection Biological Sample Collection Labeled_Compound->Sample_Collection Sample_Prep Sample Preparation (e.g., SPE, LLE) Sample_Collection->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Analysis Pharmacokinetic Modeling and Data Interpretation LCMS_Analysis->Data_Analysis

Caption: General experimental workflow.

Detailed Experimental Protocols

In Vivo Study Protocol (Rodent Model)
  • Animals: Use male Sprague-Dawley rats (250-300 g). House the animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

  • Acclimatization: Allow the animals to acclimatize for at least one week before the experiment.

  • Dosing Solution Preparation: Prepare a dosing solution of stable isotope-labeled Carisoprodol (e.g., Carisoprodol-d₇) in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Administration: Administer a single oral dose of labeled Carisoprodol (e.g., 100 mg/kg) to the test group.[13] Administer the same dose of unlabeled Carisoprodol to a control group.

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein at 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into tubes containing an anticoagulant (e.g., EDTA).

  • Urine and Feces Collection: House the animals in metabolic cages for the collection of urine and feces over 24 hours.

  • Sample Processing: Centrifuge the blood samples to obtain plasma. Store all samples at -80°C until analysis.

Sample Preparation Protocol (Plasma)
  • Thawing: Thaw the plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma, add 10 µL of an internal standard solution containing deuterated analogs of Carisoprodol (e.g., Carisoprodol-d₇, if using ¹³C-labeled drug) and meprobamate (e.g., meprobamate-d₇).

  • Protein Precipitation: Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis Protocol
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[14]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[14][15]

  • Flow Rate: 0.4 mL/min.[14][15]

  • Ionization Mode: Positive electrospray ionization (ESI+).[8]

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the labeled and unlabeled analytes and internal standards.

Table 1: Example MRM Transitions for Carisoprodol and Meprobamate

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Carisoprodol261.2176.1
Carisoprodol-d₇268.2183.3
Meprobamate219.1158.0
Meprobamate-d₇226.2165.0
Note: These are example transitions and should be optimized for the specific instrument used.[14]

Data Presentation and Analysis

The quantitative data obtained from the LC-MS/MS analysis should be summarized in tables for easy comparison. Key pharmacokinetic parameters can be calculated using appropriate software.

Table 2: Hypothetical Mean Plasma Pharmacokinetic Parameters of Labeled Carisoprodol and Meprobamate in Rats (n=6)

ParameterCarisoprodol-¹³C₆Meprobamate-¹³C₆
Cₘₐₓ (ng/mL) 1850 ± 3502200 ± 450
Tₘₐₓ (h) 1.5 ± 0.54.0 ± 1.0
AUC₀₋₂₄ (ng·h/mL) 8500 ± 120035000 ± 5500
t₁/₂ (h) 2.0 ± 0.510.0 ± 2.0
Data are presented as mean ± standard deviation. These values are illustrative and based on published data.[16][17][18]

Table 3: Hypothetical Urinary Excretion of Labeled Carisoprodol and Metabolites (% of Administered Dose)

Compound0-24 h
Carisoprodol-¹³C₆ < 1%
Meprobamate-¹³C₆ 10-15%
Hydroxy-Meprobamate-¹³C₆ 20-30%
Other Metabolites 5-10%
Total Recovery 35-55%
These values are hypothetical and serve as an example of expected results.

Conclusion

The use of stable isotope labeling in conjunction with LC-MS/MS provides a robust and reliable method for tracing the in vivo metabolism of Carisoprodol. The protocols outlined in this document offer a framework for conducting such studies, enabling researchers to gain valuable insights into the pharmacokinetics and metabolic fate of this widely used muscle relaxant. This information is critical for drug development, understanding inter-individual variability in drug response, and assessing the potential for drug interactions.

References

Troubleshooting & Optimization

Overcoming analytical challenges of meprobamate interference in Carisoprodol assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for overcoming analytical challenges related to meprobamate interference in carisoprodol assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: Why is meprobamate a concern when analyzing carisoprodol?

A1: Carisoprodol is a prodrug that is metabolized in the body to its active metabolite, meprobamate.[1][2][3] Meprobamate itself is also available as a prescribed medication.[4] Therefore, the presence of meprobamate in a sample can originate from either direct administration of meprobamate or as a metabolite of carisoprodol. This creates an analytical challenge in distinguishing the source of meprobamate and accurately quantifying carisoprodol, especially in pharmacokinetic and forensic studies.[4][5]

Q2: Can immunoassays be used for carisoprodol quantification?

A2: Immunoassays for carisoprodol are not common; however, immunoassays for its metabolite, meprobamate, are available.[6][7] These meprobamate immunoassays can exhibit significant cross-reactivity with carisoprodol.[6] For instance, one study reported a cross-reactivity of 38% for carisoprodol at a concentration of 10 mg/L in a meprobamate immunoassay.[6] While these assays can be useful for initial screening, they cannot differentiate between carisoprodol and meprobamate and are considered semi-quantitative.[6][7] Confirmatory testing using a more specific method like chromatography is essential for accurate quantification and differentiation.[1]

Q3: What is the primary metabolic pathway of carisoprodol?

A3: Carisoprodol is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2C19.[1][3][8] This enzyme catalyzes the N-dealkylation of carisoprodol to form meprobamate.[3] Individuals with genetic variations in CYP2C19, known as "poor metabolizers," may exhibit higher carisoprodol and lower meprobamate concentrations compared to "extensive metabolizers."[1][3]

Troubleshooting Guides

Issue 1: Poor separation of carisoprodol and meprobamate peaks in LC-MS/MS analysis.

  • Possible Cause 1: Inadequate chromatographic conditions.

    • Solution: Optimize the mobile phase composition and gradient. A common approach is to use a gradient with an aqueous phase containing a modifier like formic acid and an organic phase such as acetonitrile.[9][10] Adjusting the gradient slope and initial/final organic phase concentrations can improve resolution.

  • Possible Cause 2: Inappropriate column selection.

    • Solution: Employ a C18 column, which is effective for separating these compounds.[9][10] Ensure the column dimensions and particle size are suitable for the desired resolution and analysis time.

  • Possible Cause 3: Suboptimal flow rate.

    • Solution: Adjust the flow rate. A typical flow rate for LC-MS/MS analysis of these compounds is around 0.4 mL/min.[9][10]

Issue 2: Suspected false positive for meprobamate in an immunoassay.

  • Possible Cause 1: Cross-reactivity with carisoprodol.

    • Solution: A positive result from a meprobamate immunoassay should always be confirmed with a more specific method like GC-MS or LC-MS/MS to differentiate between carisoprodol and meprobamate and to obtain an accurate quantification.[1][6]

  • Possible Cause 2: Presence of other cross-reactive compounds.

    • Solution: Review the immunoassay's package insert for a list of known cross-reactants. If a potential interfering substance is suspected, use a confirmatory method to verify the result.

Issue 3: Low recovery of carisoprodol and meprobamate during sample preparation.

  • Possible Cause 1: Inefficient extraction method.

    • Solution: Solid-phase extraction (SPE) is a robust method for extracting carisoprodol and meprobamate from biological matrices like urine, plasma, and oral fluid.[11][12][13] Ensure the SPE cartridge type and elution solvents are optimized for the analytes. A simple protein precipitation with acetonitrile can also be a rapid alternative for cleaner samples.[5][9]

  • Possible Cause 2: Analyte degradation.

    • Solution: Ensure proper sample storage conditions. Urine samples can be refrigerated at 2-8°C for up to one week or frozen at -20°C for longer-term stability.[7] Avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Comparison of Analytical Methods for Carisoprodol and Meprobamate Analysis

ParameterGC-MSLC-MS/MSImmunoassay (for Meprobamate)
Principle Separation by gas chromatography, detection by mass spectrometry.Separation by liquid chromatography, detection by tandem mass spectrometry.Competitive binding of antibody to labeled and unlabeled analyte.
Specificity High; can differentiate between carisoprodol and meprobamate.[11][14]Very High; excellent for differentiation and quantification.[4][5]Low to Moderate; significant cross-reactivity with carisoprodol.[6]
Sensitivity (LOQ) 0.4 mg/L (with derivatization)[15]10 ng/mL to 100 ng/mL[12][16]Cutoff typically 100 ng/mL[7]
Quantitative? Yes[11][17]Yes[4][10]Semi-quantitative[6][7]
Sample Throughput Lower; may require derivatization.[17][18]Higher; often uses simple sample preparation.[5][9]High
Confirmation Can be used for confirmation.Gold standard for confirmation.[1]Requires confirmation by a chromatographic method.[1]

Table 2: Performance Characteristics of a Validated LC-MS/MS Method for Oral Fluid

AnalyteLinearity Range (ng/mL)Limit of Quantitation (ng/mL)Recovery from Collection Pad
Carisoprodol 25 - 5001088%
Meprobamate 25 - 5001092%

Data extracted from Coulter et al. (2012).[12]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Carisoprodol and Meprobamate in Urine

This protocol is a generalized procedure based on common practices reported in the literature.[9][10]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of urine sample, add 200 µL of acetonitrile containing the internal standards (e.g., carisoprodol-d7 and meprobamate-d7).

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to a clean tube or vial for analysis.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.[10]

    • Mobile Phase A: 0.1% Formic Acid in Water.[9][10]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[9][10]

    • Flow Rate: 0.4 mL/min.[9][10]

    • Gradient: A typical gradient might start at 40% B, increase to 100% B over 5 minutes, hold for 1 minute, and then return to initial conditions.[9]

    • Injection Volume: 1-5 µL.[9][18]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Ion Electrospray (ESI+).[4]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor at least two transitions for each analyte and internal standard for confident identification and quantification.[4][10]

Visualizations

Carisoprodol_Metabolism Carisoprodol Carisoprodol CYP2C19 CYP2C19 (Liver Enzyme) Carisoprodol->CYP2C19 Meprobamate Meprobamate (Active Metabolite) CYP2C19->Meprobamate N-dealkylation

Caption: Metabolic pathway of carisoprodol to meprobamate.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Sample Biological Sample (Urine, Plasma, etc.) Extraction Extraction (SPE or Protein Precipitation) Sample->Extraction Extract Clean Extract Extraction->Extract LC LC Separation (e.g., C18 column) Extract->LC MSMS MS/MS Detection (MRM Mode) LC->MSMS Quant Quantification (vs. Calibrators) MSMS->Quant Report Final Report Quant->Report

Caption: General workflow for LC-MS/MS analysis.

Troubleshooting_Logic Start Immunoassay Positive for Meprobamate Confirm Confirm with LC-MS/MS or GC-MS Start->Confirm Result LC-MS/MS Result Confirm->Result Meprobamate_Only Meprobamate Detected Only Result->Meprobamate_Only Positive Both_Detected Carisoprodol and Meprobamate Detected Result->Both_Detected Positive Carisoprodol_Only Carisoprodol Detected Only (Less Common) Result->Carisoprodol_Only Positive Negative Negative Confirmation Result->Negative Negative Conclusion1 Source: Meprobamate administration Meprobamate_Only->Conclusion1 Conclusion2 Source: Carisoprodol administration Both_Detected->Conclusion2 Conclusion3 Source: Recent Carisoprodol use Carisoprodol_Only->Conclusion3 Conclusion4 Initial result was a false positive Negative->Conclusion4

References

Technical Support Center: Optimizing Carisoprodol Dosage in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and reliable results when using Carisoprodol in preclinical studies.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with Carisoprodol, offering step-by-step solutions to overcome these challenges.

Issue 1: High Variability in Behavioral Responses at a Given Dose

Question: We are observing significant inter-animal variability in the behavioral effects of Carisoprodol, even when administering the same dose. How can we reduce this variability?

Answer:

High variability in response to Carisoprodol can stem from several factors, primarily related to its metabolism. Here’s a systematic approach to troubleshoot this issue:

  • Assess the Role of Metabolism: Carisoprodol is primarily metabolized by the CYP2C19 enzyme into its active metabolite, meprobamate.[1][2] Genetic polymorphisms in CYP2C19 can lead to significant differences in metabolic rates between individual animals, resulting in varied plasma concentrations of both Carisoprodol and meprobamate.[1][2]

    • Solution: If your animal model is known to have significant genetic variability in CYP2C19, consider using a more genetically homogenous strain. Alternatively, you can pharmacologically inhibit CYP2C19 to reduce the metabolic conversion to meprobamate and isolate the effects of the parent compound. Co-administration of a CYP2C19 inhibitor like cimetidine has been shown to increase Carisoprodol levels while decreasing meprobamate levels.[3][4]

  • Control for Environmental and Physiological Factors:

    • Fasting Status: Ensure all animals are fasted for a consistent period before dosing, as food can affect drug absorption.

    • Stress Levels: Minimize stress in the housing and experimental environment, as stress hormones can influence drug metabolism and behavioral outcomes.

    • Circadian Rhythm: Conduct experiments at the same time of day to control for diurnal variations in metabolic enzyme activity.

  • Refine Dosing and Formulation:

    • Vehicle Selection: The vehicle used to dissolve or suspend Carisoprodol can impact its absorption. Common vehicles include corn oil and 0.5% methylcellulose.[5] Ensure the chosen vehicle is appropriate for the route of administration and is used consistently.

    • Route of Administration: Intraperitoneal (i.p.) and oral gavage are common routes.[3][5] The i.p. route may lead to more rapid absorption and potentially higher peak concentrations compared to oral administration.[5] Select the route that best aligns with your experimental goals and maintain consistency.

Issue 2: Inconsistent Plasma Concentrations of Carisoprodol and Meprobamate

Question: Our pharmacokinetic studies show erratic and unpredictable plasma levels of Carisoprodol and its metabolite, meprobamate. What could be causing this?

Answer:

Achieving consistent plasma concentrations is crucial for reliable preclinical data. Inconsistent levels often point to issues with drug administration, metabolism, or sample handling.

  • Standardize Drug Administration Technique:

    • Gavage Technique: If using oral gavage, ensure proper technique to avoid accidental deposition in the esophagus or trachea.

    • Injection Volume and Speed: For parenteral routes, standardize the injection volume and the rate of administration.

  • Consider the Impact of CYP2C19 Metabolism:

    • As mentioned previously, variations in CYP2C19 activity are a primary driver of inconsistent Carisoprodol and meprobamate levels.[1][2] Individuals with low CYP2C19 activity can have up to a 4-fold increase in Carisoprodol exposure and a 50% decrease in meprobamate exposure.[1][2]

    • Solution: In addition to using genetically stable animal strains, you can also genotype a subset of your animals for CYP2C19 polymorphisms to correlate with pharmacokinetic data.

  • Optimize Blood Sampling and Processing:

    • Timing: The timing of blood collection is critical. Carisoprodol has a relatively short half-life (around 2 hours), while meprobamate has a much longer half-life (around 10 hours).[6] A well-designed sampling schedule is necessary to accurately capture the Cmax and AUC of both compounds.

    • Anticoagulant and Storage: Use a consistent anticoagulant and process and store plasma samples under appropriate conditions to prevent degradation of the analytes.

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the use of Carisoprodol in preclinical research.

Q1: What is the primary mechanism of action of Carisoprodol?

A1: The exact mechanism of Carisoprodol is not fully understood, but it is known to be a centrally-acting skeletal muscle relaxant.[6][7] It does not directly relax skeletal muscles but is thought to act by interrupting interneuronal activity in the spinal cord and the descending reticular formation in the brain.[7][8] Its effects are also attributed to its sedative properties.[8] The active metabolite, meprobamate, is believed to exert its effects through modulation of GABA-A receptors, similar to barbiturates.[6][9]

Q2: What are typical effective doses of Carisoprodol in rats?

A2: Effective doses in rats can vary depending on the experimental endpoint. For behavioral studies, such as drug discrimination, doses in the range of 10-100 mg/kg (i.p.) have been used, with an ED50 of approximately 46.5 mg/kg for drug-appropriate responding.[3] Toxicity studies have used gavage doses up to 320 mg/mL.[5]

Q3: How important is the conversion of Carisoprodol to meprobamate for its pharmacological effects?

A3: While meprobamate is an active metabolite with sedative and anxiolytic properties, studies have shown that Carisoprodol itself has direct behavioral effects independent of its conversion to meprobamate.[3][4] The time course of Carisoprodol's discriminative stimulus effects in rats more closely matches the plasma and brain concentrations of Carisoprodol than those of meprobamate.[3][4]

Q4: What is the recommended vehicle for administering Carisoprodol in preclinical studies?

A4: Carisoprodol can be administered in corn oil or 0.5% methylcellulose for oral gavage studies.[5] The choice of vehicle should be based on the desired absorption characteristics and compatibility with the animal model.

Q5: Are there significant species differences in Carisoprodol metabolism?

A5: Yes, there can be species-dependent differences in drug metabolism. While Carisoprodol is metabolized by CYP2C19 in humans, the specific cytochrome P450 isozymes involved may differ in preclinical species.[1][2] It is important to characterize the pharmacokinetic profile of Carisoprodol and meprobamate in the specific species and strain being used.

Data Presentation

Table 1: Pharmacokinetic Parameters of Carisoprodol and Meprobamate in Rats (100 mg/kg, i.p.)

AnalyteCmax (ng/mL)TmaxElimination Half-Life
Carisoprodol~2.74 ± 0.35 (with cimetidine)Within 30 minutes~2 hours[6]
~1.53 ± 0.07 (without cimetidine)
Meprobamate~14.3 ± 0.2 (with cimetidine)~2 hours~10 hours[6]
~20.4 ± 1.4 (without cimetidine)

Data adapted from a study by Carbonaro et al., 2020.[3]

Table 2: Dose Conversion from Human to Animal Models

SpeciesBody Weight (kg)Body Surface Area (m²)Km FactorKm Ratio (Human Km / Animal Km)
Human601.62371
Rat0.150.02566.2
Mouse0.020.0066312.3

To calculate the animal equivalent dose (AED) from a human equivalent dose (HED), use the formula: AED (mg/kg) = HED (mg/kg) x Km Ratio.[10][11]

Experimental Protocols

Protocol 1: Drug Discrimination Study in Rats

Objective: To assess the discriminative stimulus effects of Carisoprodol.

Methodology:

  • Animals: Male Wistar rats, weighing 250-300g at the start of the experiment.

  • Apparatus: Standard two-lever operant conditioning chambers.

  • Training:

    • Rats are trained to press one lever ("drug-appropriate") after an i.p. injection of Carisoprodol (e.g., 100 mg/kg) and the other lever ("vehicle-appropriate") after an i.p. injection of the vehicle.

    • Correct lever presses are reinforced with a food pellet on a fixed-ratio schedule.

  • Testing:

    • Dose-Response: Once trained, rats are tested with a range of Carisoprodol doses (e.g., 10, 25, 50, 100 mg/kg, i.p.) to determine the dose-dependent increase in drug-appropriate responding.[3]

    • Time Course: To assess the duration of action, rats are administered a fixed dose of Carisoprodol (e.g., 100 mg/kg, i.p.) and tested at various time points post-injection (e.g., 10, 20, 40, 80, 160 minutes).[3]

  • Data Analysis: The primary dependent variables are the percentage of responses on the drug-appropriate lever and the response rate.

Protocol 2: Pharmacokinetic Analysis via In-Vivo Microdialysis

Objective: To measure the concentrations of Carisoprodol and meprobamate in the blood and brain.

Methodology:

  • Animals and Surgery: Rats are surgically implanted with a microdialysis probe in the target brain region (e.g., nucleus accumbens) and a catheter in the jugular vein for blood sampling.[3][4]

  • Microdialysis Procedure:

    • Following a recovery period, the microdialysis probe is perfused with artificial cerebrospinal fluid.

    • Dialysate samples are collected at regular intervals before and after drug administration.

  • Drug Administration: Carisoprodol (e.g., 100 mg/kg, i.p.) is administered.[3][4]

  • Sample Analysis: Blood and dialysate samples are analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentrations of Carisoprodol and meprobamate.[3][4]

  • Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life are calculated for both compounds in both matrices.

Mandatory Visualizations

Carisoprodol_Metabolism Carisoprodol Carisoprodol Meprobamate Meprobamate (Active Metabolite) Carisoprodol->Meprobamate Metabolism Hydroxycarisoprodol Hydroxycarisoprodol Carisoprodol->Hydroxycarisoprodol Hydroxymeprobamate Hydroxymeprobamate Meprobamate->Hydroxymeprobamate Inactive_Metabolites Inactive Metabolites Meprobamate->Inactive_Metabolites CYP2C19 CYP2C19 (Liver Enzyme) CYP2C19->Carisoprodol Acts on

Caption: Metabolic pathway of Carisoprodol.

Experimental_Workflow cluster_0 Pharmacokinetic Study cluster_1 Behavioral Study (Drug Discrimination) Animal_Prep Animal Preparation (Surgery for Microdialysis/Catheter) Dosing Carisoprodol Administration (e.g., 100 mg/kg i.p.) Animal_Prep->Dosing Sampling Blood & Brain Dialysate Sample Collection Dosing->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis PK_Data Pharmacokinetic Data (Cmax, Tmax, AUC) Analysis->PK_Data Behavioral_Data Behavioral Data (% Drug-Appropriate Responding) PK_Data->Behavioral_Data Correlate Training Animal Training (Drug vs. Vehicle Lever Press) Testing Dose-Response & Time-Course Testing Training->Testing Testing->Behavioral_Data

Caption: Preclinical experimental workflow.

Troubleshooting_Logic Start Inconsistent Results Check_Metabolism Assess Metabolic Variability (CYP2C19) Start->Check_Metabolism Check_Protocol Review Experimental Protocol Start->Check_Protocol Genotype Consider Genotyping or Pharmacological Inhibition Check_Metabolism->Genotype Homogenous_Strain Use Genetically Homogenous Strain Check_Metabolism->Homogenous_Strain Standardize_Dosing Standardize Dosing (Vehicle, Route, Technique) Check_Protocol->Standardize_Dosing Control_Environment Control Environmental & Physiological Factors Check_Protocol->Control_Environment Optimize_Sampling Optimize Sample Collection & Processing Check_Protocol->Optimize_Sampling Consistent_Results Consistent Results Genotype->Consistent_Results Homogenous_Strain->Consistent_Results Standardize_Dosing->Consistent_Results Control_Environment->Consistent_Results Optimize_Sampling->Consistent_Results

Caption: Troubleshooting inconsistent results.

References

Troubleshooting Poor Reproducibility in Carisoprodol Behavioral Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address poor reproducibility in Carisoprodol behavioral studies. The information is presented in a question-and-answer format to directly tackle specific issues encountered during experimentation.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Carisoprodol and its metabolite, meprobamate?

A1: Carisoprodol and its active metabolite, meprobamate, both exert their effects primarily by acting as positive allosteric modulators of the GABA-A receptor. This action enhances the inhibitory effects of the neurotransmitter GABA, leading to a depressant effect on the central nervous system (CNS).[1] This results in the sedative, anxiolytic, and muscle-relaxing properties of the drug.[1] It is important to note that Carisoprodol itself is pharmacologically active and does not solely rely on its metabolism to meprobamate to produce its behavioral effects.

Q2: What are the most common behavioral assays used to evaluate the effects of Carisoprodol in rodents?

A2: The most common behavioral assays to assess the sedative, muscle relaxant, and analgesic effects of Carisoprodol include:

  • Locomotor Activity: To measure general activity levels and sedation.

  • Rotarod Test: To assess motor coordination, balance, and motor impairment.[2]

  • Hot Plate Test: To evaluate thermal pain sensitivity and analgesic effects.[3][4]

Q3: Why am I seeing high variability in my results between different cohorts of animals?

A3: High variability between cohorts can stem from a multitude of factors, broadly categorized as environmental, animal-intrinsic, and procedural. It is crucial to maintain consistency across all these aspects to ensure reproducibility.

II. Troubleshooting Guides

Issue 1: Inconsistent Results in Locomotor Activity Assays

Q: My Carisoprodol-treated group shows highly variable locomotor activity. Some animals are profoundly sedated, while others appear less affected at the same dose. What could be the cause?

A: This is a common issue with sedative-hypnotics. Here’s a troubleshooting workflow:

Troubleshooting Workflow for Inconsistent Locomotor Activity

start Inconsistent Locomotor Activity drug_admin Verify Drug Administration - Consistent vehicle? - Accurate gavage technique? - Correct dose calculation? start->drug_admin Check drug_admin->start If inconsistent, correct and re-run animal_factors Assess Animal Factors - Consistent strain, sex, and age? - Controlled for estrous cycle in females? - Standardized housing and handling? drug_admin->animal_factors If consistent animal_factors->start If inconsistent, standardize and re-run enviro_factors Evaluate Environmental Factors - Consistent lighting, noise, and temperature? - Minimized olfactory cues? animal_factors->enviro_factors If consistent enviro_factors->start If inconsistent, control environment and re-run data_analysis Review Data Analysis - Appropriate statistical test? - Outlier analysis performed? enviro_factors->data_analysis If consistent data_analysis->start If inappropriate, re-analyze data resolution Consistent Results data_analysis->resolution If consistent

Caption: Troubleshooting inconsistent locomotor activity.

Detailed Checklist:

  • Drug Formulation and Administration:

    • Vehicle: The choice of vehicle can significantly impact Carisoprodol's bioavailability. Ensure the same vehicle (e.g., corn oil, methylcellulose) is used consistently.

    • Gavage Technique: Improper oral gavage can lead to variable dosing. Ensure all technicians are proficient and follow a standardized protocol. Pre-coating the gavage needle with sucrose can reduce stress and improve the consistency of administration.[5]

  • Animal-Specific Factors:

    • Strain: Different mouse strains (e.g., C57BL/6 vs. BALB/c) exhibit varying sensitivities to sedative-hypnotics.[6] Use a consistent inbred strain.

    • Sex: Females can show different responses depending on their estrous cycle. Consider using only males or staging females' cycles.

    • Housing: Social hierarchy and isolation can affect anxiety levels and drug responses. House animals consistently.

  • Environmental Factors:

    • Acclimation: Ensure all animals have the same acclimation period to the testing room and apparatus.

    • Sensory Stimuli: Minimize variability in lighting, noise, and odors between testing sessions.

Issue 2: Difficulty Distinguishing Sedation from Motor Impairment in the Rotarod Test

Q: My animals are falling off the rotarod at lower doses of Carisoprodol, but I'm not sure if it's due to sedation or true motor incoordination. How can I differentiate these effects?

A: This is a critical distinction for interpreting your results. Here's a decision-making workflow:

Workflow for Differentiating Sedation and Motor Impairment

start Decreased Rotarod Performance observe_behavior Observe Animal Behavior on the Rod - Active running and then falling? - Clinging and passive rotation? - Lethargic, minimal effort? start->observe_behavior active_fall Suggests Motor Impairment observe_behavior->active_fall Active Fall passive_fall Suggests Sedation observe_behavior->passive_fall Passive Rotation lethargic Suggests Profound Sedation observe_behavior->lethargic Lethargy correlate_locomotor Correlate with Locomotor Activity Data - Significant decrease in activity? active_fall->correlate_locomotor passive_fall->correlate_locomotor lethargic->correlate_locomotor confirm_sedation Confirms Sedation as a Major Factor correlate_locomotor->confirm_sedation Yes confirm_motor Suggests Primary Motor Impairment correlate_locomotor->confirm_motor No

Caption: Differentiating sedation from motor impairment.

Additional Tests to Consider:

  • Grip Strength Test: To assess muscle strength directly. A decrease in grip strength would point towards motor impairment.

  • Beam Walking Assay: This test is reported to be more sensitive than the rotarod for detecting benzodiazepine-induced motor coordination deficits and may help in teasing apart sedation from impairment.[7]

Issue 3: High Variability in Hot Plate Latency

Q: I'm observing a wide range of response latencies in the hot plate test, even within my control group. What are the potential sources of this variability?

A: The hot plate test is sensitive to several factors that can increase variability if not properly controlled.

Factors Influencing Hot Plate Latency

variability High Variability in Hot Plate Latency temp_control Inconsistent Plate Temperature variability->temp_control habituation Insufficient Habituation variability->habituation learning Learning Effects from Repeated Testing variability->learning animal_state Variable Animal Stress/Anxiety Levels variability->animal_state

Caption: Factors contributing to hot plate variability.

Troubleshooting Checklist:

  • Apparatus Calibration: Regularly verify the accuracy and stability of the hot plate temperature.

  • Habituation: A lack of habituation to the testing room and apparatus can increase stress and affect response latencies. Ensure a consistent habituation period before each test.

  • Repeated Testing: Repeated exposure to the hot plate can lead to learning, where the animal anticipates the thermal stimulus and alters its response time. If repeated testing is necessary, ensure long inter-trial intervals and randomize the order of animal testing.

  • Observer Bias: Ensure that all experimenters are using the same criteria for scoring the response (e.g., paw licking, jumping). Blinding the experimenter to the treatment groups is highly recommended.

  • Sedative Effects: For sedative drugs like Carisoprodol, it is crucial to differentiate between analgesia (increased latency to a specific pain response) and sedation (general inactivity that may delay any response). Observing the animal's overall behavior on the plate is important. A sedated animal may show a delayed response but also exhibit general lethargy, whereas an animal with analgesia may be active but not show the specific pain response.

III. Data Presentation: Quantitative Effects of Carisoprodol

The following tables summarize the dose-dependent effects of Carisoprodol on key behavioral assays. Note: Data is compiled from multiple sources and may not be directly comparable due to differences in experimental design.

Table 1: Effect of Carisoprodol on Locomotor Activity in Rats

Dose (mg/kg, i.p.)% of Vehicle Control Locomotor Activity (Approx.)
10~90%
25~75%
50~50%
100~20%

Data extrapolated from studies showing dose-dependent decreases in activity.

Table 2: Influence of Administration Vehicle on Carisoprodol Bioavailability

VehicleRelative Bioavailability (Rats)
Corn OilLower
0.5% MethylcelluloseApproximately 5-fold higher than corn oil

This highlights the critical importance of consistent vehicle use.

IV. Experimental Protocols

Protocol 1: Rotarod Test for Motor Coordination
  • Apparatus: An automated rotarod apparatus with a textured rod to provide grip.

  • Acclimation: Acclimate mice to the testing room for at least 30 minutes before the first trial.

  • Training:

    • Place the mouse on the stationary rod for 60 seconds.

    • For 2-3 days prior to drug administration, train the mice on the accelerating rotarod (e.g., 4 to 40 rpm over 5 minutes). Conduct 2-3 trials per day with an inter-trial interval of at least 15 minutes. This reduces variability due to learning on the test day.

  • Drug Administration: Administer Carisoprodol or vehicle via oral gavage. A typical time for peak effect is 30-60 minutes post-administration.

  • Testing:

    • Place the mouse on the accelerating rotarod.

    • Record the latency to fall or the time at which the mouse makes one complete passive rotation.

    • A cut-off time (e.g., 300 seconds) should be established.

  • Data Analysis: Analyze the latency to fall using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Protocol 2: Hot Plate Test for Thermal Nociception
  • Apparatus: A hot plate apparatus with a constant, precisely controlled temperature (e.g., 52-55°C).

  • Acclimation: Acclimate the mice to the testing room for at least 30 minutes.

  • Baseline Measurement:

    • Gently place the mouse on the unheated plate for 1-2 minutes to habituate it to the enclosure.

    • Determine the baseline latency to a nociceptive response (paw lick, shake, or jump) on the heated plate. A cut-off time (e.g., 30-45 seconds) must be used to prevent tissue damage.

  • Drug Administration: Administer Carisoprodol or vehicle.

  • Testing:

    • At a predetermined time after drug administration (e.g., 30 minutes), place the mouse on the hot plate and record the latency to the first clear pain response.

  • Data Analysis: Compare the post-drug latencies to the baseline latencies or to the vehicle-treated group. Data can be expressed as raw latency or as a percentage of the maximum possible effect (%MPE).

V. Signaling Pathway

GABA-A Receptor Modulation by Carisoprodol and Meprobamate

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_release GABA Release GABA GABA GABA_release->GABA GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride Ion (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx CNS_Depression CNS Depression (Sedation, Anxiolysis, Muscle Relaxation) Hyperpolarization->CNS_Depression Leads to GABA->GABA_A_Receptor Binds to Carisoprodol Carisoprodol / Meprobamate Carisoprodol->GABA_A_Receptor Positive Allosteric Modulation

Caption: Carisoprodol's mechanism of action.

References

Technical Support Center: Carisoprodol Tolerance and Dependence in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating strategies to mitigate carisoprodol tolerance and dependence in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind carisoprodol tolerance and dependence?

A1: Carisoprodol and its active metabolite, meprobamate, exert their effects primarily by modulating GABA-A receptors in the central nervous system.[1][2] Carisoprodol acts in a barbiturate-like manner, allosterically modulating and directly activating GABA-A receptor chloride channels.[3][4][5] Chronic administration leads to neuroadaptive changes in these receptors, which can result in tolerance (a diminished response to the same dose) and dependence (the necessity of the drug to maintain normal function and the emergence of withdrawal symptoms upon cessation).[6]

Q2: How can I induce carisoprodol tolerance in a mouse model?

A2: A common method is the repeated administration of carisoprodol over several days. For example, Swiss-Webster mice administered with carisoprodol (100-500 mg/kg, i.p.) twice daily for four days develop a significant tolerance to its motor-impairing effects, as measured by the loss-of-righting reflex.[1][7]

Q3: What are the signs of carisoprodol withdrawal in animal models, and how can they be measured?

A3: Spontaneous withdrawal signs after abrupt cessation of carisoprodol can be subtle and may not be readily observable within 24 hours.[1][7] However, withdrawal can be precipitated by administering a GABA-A receptor antagonist. Both the barbiturate-site antagonist, bemegride, and the benzodiazepine-site antagonist, flumazenil, have been shown to precipitate withdrawal symptoms in carisoprodol-tolerant mice.[1][7] These symptoms can include tremors, ataxia, and seizures, which can be scored using a rating scale.

Q4: What is the role of metabolism in carisoprodol's effects, and how can it be a factor in my experiments?

A4: Carisoprodol is metabolized in the liver by the cytochrome P450 enzyme CYP2C19 to its active metabolite, meprobamate.[8][9] Meprobamate also has sedative effects and contributes to the overall pharmacological profile, tolerance, and dependence. Genetic polymorphisms in CYP2C19 can lead to significant variations in the rate of metabolism, resulting in different levels of exposure to both carisoprodol and meprobamate.[8][10][11] Co-administration of CYP2C19 inhibitors (e.g., omeprazole, fluvoxamine) can increase carisoprodol levels, while inducers (e.g., rifampin, St. John's Wort) can decrease carisoprodol levels and increase meprobamate levels.[8][12] The precise impact of altering this metabolic ratio on the development of tolerance and dependence has not been fully elucidated and presents an area for further research.[8]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Inconsistent development of tolerance to carisoprodol. - Variability in drug administration (e.g., injection site, volume).- Genetic differences in the animal strain affecting metabolism (CYP2C19 activity).- Insufficient dosing or duration of treatment.- Ensure consistent and accurate drug administration techniques.- Use a genetically homogenous animal strain.- Refer to established protocols for appropriate dosing and treatment duration (see Experimental Protocols section).
Failure to observe spontaneous withdrawal symptoms. - Spontaneous withdrawal from carisoprodol can be mild and have a delayed onset.- Consider using antagonist-precipitated withdrawal for a more robust and temporally controlled assessment of dependence. Administer bemegride (e.g., 20 mg/kg) or flumazenil (e.g., 20 mg/kg) to carisoprodol-tolerant animals.[1][7]
High variability in withdrawal scores between animals. - Subjectivity in scoring withdrawal signs.- Differences in individual animal susceptibility.- Utilize a well-defined and validated withdrawal scoring system.- Ensure scorers are blinded to the experimental conditions.- Increase the number of animals per group to improve statistical power.
Unexpected mortality during withdrawal. - Severe withdrawal can lead to seizures and death, especially at high doses of carisoprodol.- Carefully monitor animals during the withdrawal period.- Consider a dose-response study to determine the optimal carisoprodol dose for inducing dependence without excessive mortality.- Have a protocol in place for humane endpoints.

Potential Mitigation Strategies for Investigation

While research specifically on mitigating carisoprodol tolerance is limited, studies on drugs with similar mechanisms of action suggest promising avenues for investigation:

  • NMDA Receptor Antagonists: The glutamatergic system, particularly NMDA receptors, has been implicated in the development of tolerance to various sedative-hypnotic drugs. Co-administration of NMDA receptor antagonists has been shown to block the development of tolerance to barbiturates and benzodiazepines in animal models.[3][4][13][14] This suggests that investigating the co-administration of agents like dizocilpine (MK-801), ketamine, or memantine with carisoprodol could be a viable strategy to mitigate tolerance.

  • Modulation of Carisoprodol Metabolism: As carisoprodol's metabolism via CYP2C19 is a key determinant of the relative exposure to the parent drug and its active metabolite meprobamate, manipulating this pathway could potentially alter the development of tolerance and dependence.[8] However, the effects of inhibiting or inducing CYP2C19 on carisoprodol tolerance and dependence are currently unknown and require further investigation.[8]

Quantitative Data Summary

Table 1: Induction of Carisoprodol Tolerance in Mice

Parameter Value Reference
Animal ModelSwiss-Webster Mice[1]
Carisoprodol Dose100, 200, 300, or 500 mg/kg, i.p., twice daily[7]
Treatment Duration4 days[7]
Tolerance AssessmentLoss-of-righting reflex[7]
Observed Effect75-100% decrease in the impairment of the righting reflex over 4 days[7]

Table 2: Antagonist-Precipitated Withdrawal from Carisoprodol in Mice

Parameter Value Reference
Barbiturate AntagonistBemegride (20 mg/kg)[1][7]
Benzodiazepine AntagonistFlumazenil (20 mg/kg)[1][7]
Observation Period15-30 minutes post-antagonist administration[7]
Observed EffectPrecipitation of withdrawal signs (e.g., tremors, seizures)[1][7]

Table 3: Potential Mitigation of Tolerance to Sedative-Hypnotics with NMDA Antagonists

Primary Drug NMDA Antagonist Animal Model Effect Reference
Barbiturates (Pentobarbital, Barbital, Phenobarbital)Dizocilpine (MK-801), KetamineRatsBlocked the development of rapid tolerance.[13]
DiazepamDizocilpine (MK-801) (0.25 mg/kg)RatsBlocked the development of tolerance to sedative effects.[14]
DiazepamMemantine (5 and 10 mg/kg)MiceDecreased the development and expression of tolerance.[3]
PentobarbitalDizocilpine (MK-801)RatsAttenuated the development of dependence.[4]

Experimental Protocols

Protocol 1: Induction of Carisoprodol Tolerance and Precipitated Withdrawal in Mice

  • Animals: Swiss-Webster mice.

  • Housing: Standard housing conditions with ad libitum access to food and water.

  • Drug Preparation: Carisoprodol is suspended in a vehicle (e.g., 0.5% carboxymethylcellulose). Bemegride and flumazenil are dissolved in an appropriate vehicle.

  • Tolerance Induction:

    • Administer carisoprodol (e.g., 300 mg/kg, i.p.) or vehicle twice daily for 4 consecutive days.

    • Measure the loss-of-righting reflex 20-30 minutes after each morning administration to assess the development of tolerance. The duration of the loss of the righting reflex is recorded. A significant decrease in this duration over the 4 days indicates tolerance.

  • Antagonist-Precipitated Withdrawal:

    • On day 4, 30 minutes after the final carisoprodol or vehicle injection, administer either bemegride (20 mg/kg, i.p.), flumazenil (20 mg/kg, i.p.), or their vehicle.

    • Immediately after antagonist administration, place the mouse in an observation chamber.

    • For the next 15-30 minutes, observe and score withdrawal signs using a validated rating scale that may include behaviors such as tremors, tail stiffness, Straub tail, and spontaneous convulsions.

Visualizations

Carisoprodol_Signaling_Pathway cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Chloride Cl- Influx GABA_A->Chloride Opens Channel Hyperpolarization Hyperpolarization (Neuronal Inhibition) Chloride->Hyperpolarization Carisoprodol Carisoprodol / Meprobamate Barbiturate_Site Barbiturate-like Binding Site Carisoprodol->Barbiturate_Site Binds to GABA GABA GABA->GABA_A Binds to Orthosteric Site Barbiturate_Site->GABA_A Positive Allosteric Modulation & Direct Gating

Carisoprodol's action on the GABA-A receptor.

Experimental_Workflow cluster_tolerance Tolerance Induction (Days 1-4) cluster_withdrawal Precipitated Withdrawal (Day 4) Day1 Day 1: Carisoprodol (i.p., b.i.d.) Measure Loss of Righting Reflex Day2 Day 2: Carisoprodol (i.p., b.i.d.) Measure Loss of Righting Reflex Day3 Day 3: Carisoprodol (i.p., b.i.d.) Measure Loss of Righting Reflex Day4_Tolerance Day 4 (a.m.): Final Carisoprodol Dose Measure Loss of Righting Reflex Antagonist Administer Antagonist (Bemegride or Flumazenil) Day4_Tolerance->Antagonist 30 min post-injection Observation Observe and Score Withdrawal Signs (15-30 min) Antagonist->Observation

Workflow for carisoprodol tolerance and withdrawal studies.

Mitigation_Logic cluster_carisoprodol Carisoprodol Administration cluster_pathway Tolerance Development Pathway cluster_mitigation Potential Mitigation Strategy Carisoprodol Chronic Carisoprodol GABA_A_Mod GABA-A Receptor Modulation Carisoprodol->GABA_A_Mod NMDA_Up Potential NMDA Receptor Upregulation/Sensitization GABA_A_Mod->NMDA_Up Tolerance Tolerance & Dependence NMDA_Up->Tolerance NMDA_Antagonist Co-administer NMDA Receptor Antagonist Block Block NMDA_Antagonist->Block Block->NMDA_Up Inhibits

Hypothesized mitigation of tolerance via NMDA antagonism.

References

Improving the stability of Carisoprodol in biological samples for long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Carisoprodol and its primary metabolite, meprobamate, in biological samples for long-term storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Carisoprodol in biological samples?

Carisoprodol is primarily metabolized in the liver by the cytochrome P450 isozyme CYP2C19 to its active metabolite, meprobamate.[1] This in-vivo metabolic conversion is the main pathway of Carisoprodol transformation. In terms of chemical stability during storage, Carisoprodol, being a carbamate ester, has the potential to undergo hydrolysis, especially under non-optimal pH conditions. Forced degradation studies on the bulk drug have shown susceptibility to acidic, basic, and oxidative conditions.[2][3]

Q2: What are the optimal storage temperatures for biological samples containing Carisoprodol?

For long-term storage of plasma samples, both -20°C and -80°C have been shown to be effective for at least 85 days.[4][5] For urine samples, stability has been demonstrated for up to 3 weeks at ambient, refrigerated, and frozen temperatures.[6] One study indicated meprobamate stability in urine for up to 17 months at -20°C.[7] For serum, while specific long-term stability data is limited, storage at refrigerated or frozen temperatures is recommended for storage beyond three days.[8]

Q3: How many freeze-thaw cycles can my samples undergo?

Q4: Are there any recommended preservatives for whole blood samples containing Carisoprodol?

The use of preservatives can be crucial for stabilizing drugs in whole blood. However, specific studies detailing the effectiveness of preservatives like sodium fluoride for Carisoprodol stability were not identified in the current literature. The choice of anticoagulant (e.g., heparin, EDTA) should also be considered, though its impact on Carisoprodol stability is not well-documented.[8]

Q5: What is the recommended analytical method for quantifying Carisoprodol and meprobamate?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely accepted and validated method for the accurate quantification of Carisoprodol and meprobamate in biological samples.[9][10] This method offers high sensitivity and selectivity. The use of deuterated internal standards for both Carisoprodol and meprobamate is recommended to ensure accurate quantification and to control for potential matrix effects.[11]

Troubleshooting Guide

IssuePotential CauseRecommended Action
Low or undetectable Carisoprodol concentrations, but high meprobamate concentrations. In-vivo metabolism: Carisoprodol has a relatively short half-life (around 2 hours) and is rapidly metabolized to meprobamate, which has a much longer half-life (around 10 hours).[1] The timing of sample collection after drug administration is crucial.Consider the pharmacokinetic profile of both compounds when interpreting results. If assessing Carisoprodol exposure, ensure timely sample collection.
Inconsistent results between replicate analyses of the same sample. Sample inhomogeneity: Improper mixing of the sample after thawing can lead to concentration gradients. Degradation during handling: Prolonged exposure of the sample to room temperature during processing can lead to degradation.Ensure the sample is thoroughly vortexed after thawing and before aliquoting. Minimize the time samples are kept at room temperature. Process samples on ice where possible.
Overall low recovery of both Carisoprodol and meprobamate. Improper sample extraction: The chosen extraction method (e.g., liquid-liquid extraction, solid-phase extraction) may not be optimal for these analytes in the specific matrix.Review and optimize the extraction protocol. Ensure the pH of the sample and solvents is appropriate for the analytes. The use of deuterated internal standards can help identify extraction inefficiencies.
Presence of unexpected peaks in the chromatogram. Chemical degradation: Sub-optimal storage conditions (e.g., prolonged storage at room temperature, exposure to light or extreme pH) can lead to the formation of degradation products.Review the storage history of the sample. Forced degradation studies suggest that hydrolysis and oxidation products may be formed.[2][3] Ensure proper storage conditions are maintained throughout the sample lifecycle.

Data on Long-Term Stability

The following tables summarize the available quantitative data on the stability of Carisoprodol and its metabolite, meprobamate, in various biological matrices under different storage conditions.

Table 1: Long-Term Stability of Carisoprodol and Meprobamate in Human Plasma

AnalyteStorage TemperatureDurationStabilityReference
Carisoprodol-20°C85 daysStable[4][5]
Carisoprodol-80°C85 daysStable[4][5]
Meprobamate-20°C85 daysStable[4][5]
Meprobamate-80°C85 daysStable[4][5]

Table 2: Stability of Carisoprodol and Meprobamate in Human Urine

AnalyteStorage TemperatureDurationStabilityReference
CarisoprodolAmbient3 weeksStable[6]
CarisoprodolRefrigerated3 weeksStable[6]
CarisoprodolFrozen3 weeksStable[6]
MeprobamateAmbient3 weeksStable[6]
MeprobamateRefrigerated3 weeksStable[6]
MeprobamateFrozen3 weeksStable[6]
Meprobamate-20°C17 monthsStable[7]

Experimental Protocols

Protocol for Long-Term Stability Assessment in Plasma

This protocol is based on the methodologies described in validated bioanalytical studies.[4][5]

  • Sample Preparation:

    • Obtain drug-free human plasma from a certified vendor.

    • Spike the plasma with known concentrations of Carisoprodol and meprobamate to prepare quality control (QC) samples at low, medium, and high concentrations.

    • Aliquot the QC samples into appropriately labeled cryovials.

  • Storage:

    • Store the aliquots at the desired temperatures (e.g., -20°C and -80°C).

    • A baseline analysis (Time 0) should be performed on freshly prepared QC samples.

  • Analysis at Time Points:

    • At each specified time point (e.g., 1, 3, 6 months), retrieve a set of QC samples from each storage temperature.

    • Allow the samples to thaw completely at room temperature, followed by vortexing to ensure homogeneity.

    • Extract Carisoprodol, meprobamate, and the internal standards from the plasma using a validated liquid-liquid extraction (LLE) or solid-phase extraction (SPE) method.

    • Analyze the extracted samples using a validated LC-MS/MS method.

  • Data Evaluation:

    • The stability of the analytes is determined by comparing the mean concentration of the stored QC samples against the mean concentration of the baseline samples.

    • The analytes are considered stable if the mean concentration of the stored samples is within ±15% of the baseline concentration.

Visualizations

Metabolic Pathway of Carisoprodol

Carisoprodol Carisoprodol Meprobamate Meprobamate (Active Metabolite) Carisoprodol->Meprobamate CYP2C19 Hydroxycarisoprodol Hydroxycarisoprodol Carisoprodol->Hydroxycarisoprodol Hydroxymeprobamate Hydroxymeprobamate Meprobamate->Hydroxymeprobamate Conjugates Conjugates Meprobamate->Conjugates Excretion Renal Excretion Meprobamate->Excretion Hydroxycarisoprodol->Hydroxymeprobamate Hydroxymeprobamate->Conjugates Conjugates->Excretion

Caption: Metabolic conversion of Carisoprodol.

Experimental Workflow for Stability Testing

cluster_prep Sample Preparation cluster_storage Storage cluster_analysis Analysis at Time Points cluster_eval Data Evaluation Spike Spike blank matrix with Carisoprodol/Meprobamate Aliquot Aliquot into cryovials Spike->Aliquot Store_T0 Time 0 Analysis (Baseline) Aliquot->Store_T0 Store_LongTerm Long-Term Storage (-20°C / -80°C) Aliquot->Store_LongTerm Thaw Thaw and Vortex Samples Store_LongTerm->Thaw Extract Sample Extraction (LLE/SPE) Thaw->Extract Analyze LC-MS/MS Analysis Extract->Analyze Compare Compare stored sample concentrations to baseline Analyze->Compare Assess Assess Stability (within ±15%) Compare->Assess

Caption: Workflow for assessing long-term sample stability.

References

Refinement of surgical procedures for in vivo brain microdialysis with Carisoprodol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing in vivo brain microdialysis to study Carisoprodol.

Troubleshooting Guide

This guide addresses specific issues that may arise during in vivo brain microdialysis experiments with Carisoprodol.

Question/Issue Possible Cause(s) Recommended Solution(s)
No or low recovery of Carisoprodol/Meprobamate in the dialysate. 1. Incorrect probe placement: The microdialysis probe is not in the target brain region (e.g., nucleus accumbens). 2. Poor probe recovery: The semi-permeable membrane is not efficiently exchanging analytes with the extracellular fluid. 3. Low drug concentration at the target site: The administered dose of Carisoprodol may be insufficient to reach detectable levels in the brain. 4. Issues with the analytical method: The HPLC-MS/MS or other analytical techniques may not be sensitive enough.1. Verify stereotaxic coordinates: Double-check and refine the surgical coordinates for the target brain region. Histological verification post-experiment is crucial. 2. In vitro probe calibration: Before implantation, perform an in vitro recovery test to ensure the probe is functioning correctly. 3. Dose-response study: Conduct a pilot study with varying doses of Carisoprodol to determine the optimal dose for achieving detectable brain concentrations.[1] 4. Optimize analytical parameters: Ensure the mass spectrometer and chromatography conditions are optimized for the detection of Carisoprodol and its metabolite, meprobamate.[2][3]
High variability in analyte concentrations between subjects. 1. Inconsistent surgical procedure: Variations in surgical technique can lead to different levels of tissue damage and inflammatory response. 2. Individual differences in drug metabolism: Genetic variations in enzymes like CYP2C19 can affect how quickly Carisoprodol is metabolized to meprobamate.[4] 3. Differences in probe placement: Even small deviations in probe location can sample from areas with different drug concentrations.1. Standardize surgical protocol: Ensure all surgical procedures are performed as consistently as possible. Allow for a sufficient recovery period after surgery to minimize the effects of acute tissue trauma.[5] 2. Use genetically similar animal models: Employing a consistent strain of research animals can help reduce metabolic variability. 3. Precise stereotaxic implantation: Utilize a stereotaxic frame for accurate and reproducible probe implantation.
Probe clogging or reduced flow rate during the experiment. 1. Tissue debris or blood clot: The probe membrane may become blocked by tissue fragments or a small blood clot. 2. Kinked tubing: The tubing connecting the pump to the probe may be bent or obstructed.1. Slow perfusion rate: Start with a slow and steady perfusion rate to minimize tissue disruption.[6] 2. Inspect tubing regularly: Ensure all tubing is straight and free of kinks or blockages. 3. Gentle aspiration: If a clog is suspected, a very gentle aspiration with a syringe might dislodge it, but this should be done with extreme caution to avoid damaging the probe.
Animal appears distressed or removes the probe. 1. Inadequate post-operative care: Pain or discomfort following surgery can lead to agitation. 2. Improper head cap fixation: The dental cement or other fixation method may not be secure, causing irritation.1. Administer appropriate analgesics: Follow a veterinarian-approved post-operative pain management plan. 2. Secure head cap: Ensure the head cap is firmly attached to the skull with dental cement and anchor screws to prevent movement and discomfort.[7]

Frequently Asked Questions (FAQs)

Question Answer
What is a typical dose of Carisoprodol for in vivo microdialysis in rats? A common intraperitoneal (i.p.) dose used in studies is 100 mg/kg body weight.[2] However, dose-response studies are recommended to determine the optimal dose for your specific experimental goals.[1]
Which brain region is commonly targeted for Carisoprodol microdialysis? The nucleus accumbens is a frequently studied region due to its role in the rewarding and abuse potential of drugs.[2][8]
What is the recommended perfusion fluid for Carisoprodol microdialysis? Artificial cerebrospinal fluid (aCSF) is the standard perfusion fluid. A typical composition is 150 mM Na+, 3.0 mM K+, 1.4 mM Ca2+, 0.8 mM Mg2+, 1.0 mM HPO42−, and 155 mM Cl−.[1]
What is a suitable flow rate for the microdialysis pump? A flow rate of 2 μL/min is commonly used.[2]
How often should dialysate samples be collected? Sample collection frequency can vary. For capturing rapid changes in drug concentration after administration, collection every 5 minutes for the first hour is advisable, followed by collection every 20 minutes for the subsequent hours.[2]
How are Carisoprodol and its metabolite, meprobamate, typically analyzed in the dialysate? Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying Carisoprodol and meprobamate in microdialysate samples.[2][3]
What is the expected time course of Carisoprodol and meprobamate in the nucleus accumbens after administration? Following a 100 mg/kg i.p. dose in rats, Carisoprodol levels in the nucleus accumbens peak relatively quickly, while meprobamate levels rise more slowly, peaking around two hours after administration.[1]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Carisoprodol and Meprobamate in Rat Nucleus Accumbens Following a Single 100 mg/kg i.p. Dose of Carisoprodol

Analyte Peak Concentration (Cmax) in Dialysate (ng/mL) Time to Peak Concentration (Tmax)
Carisoprodol~1.53 ± 0.07~20-40 minutes
Meprobamate~18.7 ± 1.3~2 hours

Data adapted from Prokai et al., 2020.[1]

Table 2: In Vitro Microdialysis Probe Recovery

Analyte Concentration in Solution (ng/mL) Perfusion Rate (μL/min) Recovery (%)
Carisoprodol202Not explicitly stated, but in vitro recovery experiments are crucial.
Meprobamate2002Not explicitly stated, but in vitro recovery experiments are crucial.

Experimental Protocols

Protocol 1: Stereotaxic Surgery for Guide Cannula Implantation
  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

  • Stereotaxic Placement: Secure the animal in a stereotaxic frame.

  • Incision: Make a midline incision on the scalp to expose the skull.

  • Craniotomy: Drill a small hole in the skull over the target brain region (e.g., nucleus accumbens).

  • Dura Mater Incision: Carefully incise the dura mater to allow for cannula insertion.

  • Guide Cannula Implantation: Slowly lower the guide cannula to the predetermined stereotaxic coordinates.

  • Fixation: Secure the guide cannula to the skull using dental cement and anchor screws.

  • Suturing: Suture the scalp incision around the head cap.

  • Post-operative Care: Administer analgesics and allow the animal to recover for a specified period before the microdialysis experiment.

Protocol 2: In Vivo Microdialysis Procedure
  • Probe Insertion: Gently insert the microdialysis probe through the guide cannula into the target brain region.

  • Equilibration: Perfuse the probe with aCSF at a low flow rate (e.g., 2 μL/min) for at least one hour to allow the system to equilibrate.

  • Baseline Sample Collection: Collect several baseline dialysate samples before drug administration to establish a stable baseline.

  • Carisoprodol Administration: Administer Carisoprodol via the desired route (e.g., i.p. injection of 100 mg/kg).

  • Timed Sample Collection: Collect dialysate samples at predetermined time intervals (e.g., every 5 minutes for the first hour, then every 20 minutes).[2]

  • Sample Storage: Immediately store the collected samples at or below -20°C until analysis.

  • Probe Removal and Histology: At the end of the experiment, remove the probe and perfuse the animal for histological verification of the probe placement.

Visualizations

Experimental_Workflow cluster_pre_experiment Pre-Experiment cluster_surgery Surgical Procedure cluster_microdialysis Microdialysis Experiment cluster_post_experiment Post-Experiment probe_cal In Vitro Probe Calibration anesthesia Anesthesia probe_cal->anesthesia stereotaxic Stereotaxic Implantation of Guide Cannula anesthesia->stereotaxic fixation Head Cap Fixation stereotaxic->fixation recovery Post-Operative Recovery fixation->recovery probe_insert Probe Insertion recovery->probe_insert equilibration System Equilibration with aCSF probe_insert->equilibration baseline Baseline Sample Collection equilibration->baseline drug_admin Carisoprodol Administration baseline->drug_admin sample_collect Timed Dialysate Collection drug_admin->sample_collect analysis LC-MS/MS Analysis of Samples sample_collect->analysis histology Histological Verification sample_collect->histology Carisoprodol_Metabolism Carisoprodol Carisoprodol CYP2C19 CYP2C19 Enzyme (in Liver) Carisoprodol->CYP2C19 Metabolized by Meprobamate Meprobamate (Active Metabolite) CYP2C19->Meprobamate

References

Navigating the Sedative Haze: A Technical Guide to Managing Sedation as a Confounding Factor in Carisoprodol Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Technical Support Center

Carisoprodol, a centrally acting skeletal muscle relaxant, presents a significant challenge in clinical and preclinical efficacy studies due to its prominent sedative effects. Sedation can act as a powerful confounding variable, making it difficult to discern the true analgesic and muscle relaxant properties of the compound from its general central nervous system (CNS) depressant effects. This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in designing and interpreting studies on Carisoprodol and other sedating analgesics.

Frequently Asked Questions (FAQs)

Q1: How does sedation confound the assessment of Carisoprodol's efficacy?

A1: Sedation can mask or mimic the intended therapeutic effects of Carisoprodol. A sedated animal in a preclinical study may exhibit reduced movement, which could be misinterpreted as muscle relaxation or analgesia. Similarly, in clinical trials, a patient's report of pain relief might be influenced by a state of drowsiness or reduced awareness, rather than a specific analgesic effect. This makes it challenging to determine if the observed efficacy is a direct result of pain modulation or an indirect consequence of sedation.[1][2]

Q2: What is the underlying mechanism of Carisoprodol-induced sedation?

A2: Carisoprodol and its primary active metabolite, meprobamate, act as positive allosteric modulators of the GABA-A receptor in the central nervous system.[3] By enhancing the effect of the inhibitory neurotransmitter GABA, Carisoprodol increases chloride ion influx into neurons. This hyperpolarizes the neuron, making it less likely to fire an action potential, leading to widespread CNS depression, which manifests as sedation, anxiolysis, and muscle relaxation.[3]

Q3: Can the sedative effects of Carisoprodol be separated from its muscle relaxant effects?

A3: While challenging, it is possible to design experiments that attempt to differentiate these effects. This often involves using a battery of tests that assess motor coordination, sedation levels, and nociceptive responses independently. Additionally, comparing Carisoprodol to non-sedating muscle relaxants or analgesics can help isolate its unique properties. Some studies suggest that the muscle relaxant properties of carisoprodol are likely associated with its sedative characteristics.[3][4]

Q4: Are there specific patient populations more susceptible to the confounding effects of Carisoprodol's sedation?

A4: Yes, certain populations may be more sensitive to the sedative effects of Carisoprodol, which can complicate efficacy assessments. Individuals with impaired metabolism, particularly those with reduced activity of the CYP2C19 enzyme, may have higher plasma concentrations of Carisoprodol, leading to increased sedation.[4] Elderly patients and individuals taking other CNS depressants (e.g., benzodiazepines, opioids) are also at higher risk for profound sedation, which can significantly confound pain assessments.

Troubleshooting Guides

Issue 1: Inability to Distinguish Analgesia from Sedation in Preclinical Models

Problem: Rodents administered Carisoprodol show reduced activity in pain assays (e.g., hot plate, tail-flick), but it is unclear if this is due to pain relief or motor impairment from sedation.

Troubleshooting Steps:

  • Incorporate a Motor Function Assessment: Always run a parallel motor coordination/sedation assay, such as the rotarod test, alongside your analgesic assay. A significant decrease in performance on the rotarod at a dose that also shows an "analgesic" effect on the hot plate suggests that sedation is a major contributing factor.

  • Establish a Dose-Response Curve for Both Effects: Determine the dose at which Carisoprodol produces sedation without a significant analgesic effect, and vice-versa, if possible. This can help identify a potential therapeutic window where analgesia might be observed with minimal sedation.

  • Use a Non-sedating Comparator: Include a control group treated with a non-sedating analgesic (e.g., a non-steroidal anti-inflammatory drug) to compare the behavioral responses.

  • Consider Alternative Nociceptive Assays: Employ assays that are less dependent on motor activity, such as the formalin test, which measures paw licking/flinching time, a behavior that can still be performed by a sedated animal.

Issue 2: Subjective Patient-Reported Outcomes in Clinical Trials are Influenced by Drowsiness

Problem: Patients in a clinical trial report lower pain scores after taking Carisoprodol, but also report high levels of drowsiness, making the pain scores unreliable.

Troubleshooting Steps:

  • Simultaneous and Independent Assessment of Pain and Sedation: Use separate, validated scales to measure pain and sedation at the same time points. The Visual Analog Scale (VAS) can be used for both pain intensity ("no pain" to "worst pain imaginable") and sedation ("fully alert" to "deeply asleep").[5][6] The Observer's Assessment of Alertness/Sedation Scale (OAA/S) provides a more objective measure of sedation by a trained observer.[7][8][9]

  • Time-to-Event Analysis: Instead of relying solely on pain scores, consider measuring the time until a patient requests rescue medication. This can be a more objective measure of analgesic efficacy.

  • Statistical Adjustment: In the statistical analysis plan, pre-specify methods to adjust for sedation as a covariate. This can help to statistically isolate the effect of Carisoprodol on pain, independent of its sedative effects.[10]

  • Blinded Placebo Control: A robust double-blind, placebo-controlled design is essential to account for the non-specific effects of receiving a medication.

Data Presentation

Table 1: Pharmacokinetics of Carisoprodol and Meprobamate After Single Oral Doses

Dose of CarisoprodolAnalyteCmax (ng/mL)Tmax (h)AUC₀₋∞ (ng·h/mL)t½ (h)
350 mgCarisoprodol2580 ± 12141.58072 ± 63032.0 ± 0.8
Meprobamate2080 ± 4854.037900 ± 839010.1 ± 1.8
700 mgCarisoprodol4360 ± 15901.515800 ± 62002.5 ± 0.7
Meprobamate3630 ± 7504.073300 ± 1600011.5 ± 2.1

Data adapted from a clinical trial in healthy volunteers.[4][11][12]

Table 2: Dose-Dependent Effects of Carisoprodol on Sedation and Psychomotor Performance

Dose of CarisoprodolSubjective Sedation (VAS, "Sleepy")Psychomotor Performance (DSST, Number Completed)
0 mg (Placebo)Baseline45.2 ± 2.0
350 mgMinimal increase38.9 ± 2.5
700 mgSignificant increase34.5 ± 2.1

Data adapted from a study in healthy volunteers. DSST = Digit Symbol Substitution Test.[13]

Table 3: Efficacy of Carisoprodol in Acute Low Back Spasm

Treatment GroupPatient-Rated Relief from Starting Backache (Day 3)Patient-Rated Global Impression of Change (Day 3)Incidence of Drowsiness
Placebo (n=269)1.121.70-
Carisoprodol 250 mg (n=264)1.83 (p < 0.0001 vs placebo)2.24 (p = 0.0046 vs placebo)Lower than 350 mg
Carisoprodol 350 mg (n=273)Significantly more effective than placeboSignificantly more effective than placeboHigher than 250 mg

Data adapted from a randomized, double-blind clinical trial.[14][15]

Experimental Protocols

Preclinical Assessment: Differentiating Analgesia and Sedation

1. Hot Plate Test for Analgesia

  • Objective: To assess the thermal nociceptive threshold.

  • Apparatus: A hot plate apparatus with a temperature-controlled surface, enclosed by a transparent cylinder.

  • Procedure:

    • Habituate the animal (mouse or rat) to the testing room for at least 30 minutes.

    • Set the hot plate temperature to a constant, noxious temperature (e.g., 55 ± 0.5°C).

    • Administer Carisoprodol or vehicle control at the desired dose and time point before the test.

    • Place the animal on the hot plate and start a timer.

    • Observe the animal for nocifensive behaviors, such as hind paw licking, flicking, or jumping.

    • Record the latency (in seconds) to the first clear nocifensive response.

    • To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established, at which point the animal is removed from the hot plate regardless of its response.

2. Rotarod Test for Sedation and Motor Coordination

  • Objective: To assess motor coordination and balance, which can be impaired by sedation.

  • Apparatus: An accelerating rotarod unit with a textured rotating rod.

  • Procedure:

    • Train the animals on the rotarod for 2-3 days prior to the experiment to establish a baseline performance. Training usually consists of several trials at a constant speed or with gradual acceleration.

    • On the test day, administer Carisoprodol or vehicle control.

    • At a predetermined time after administration, place the animal on the rotating rod.

    • Start the rotation, which gradually accelerates (e.g., from 4 to 40 rpm over 5 minutes).

    • Record the latency to fall from the rod.

    • Perform multiple trials with an appropriate inter-trial interval.

Clinical Assessment: Simultaneous Measurement of Pain and Sedation

1. Visual Analog Scale (VAS) for Pain and Sedation

  • Objective: To obtain a subjective rating of pain intensity and sedation level from the patient.

  • Procedure:

    • Provide the patient with two separate 100 mm horizontal lines.

    • For the pain VAS, the anchors are "No Pain" on the left (0 mm) and "Worst Pain Imaginable" on the right (100 mm). Ask the patient to mark a vertical line on the scale that corresponds to their current pain level.

    • For the sedation VAS, the anchors are "Fully Alert" on the left (0 mm) and "Deeply Asleep" on the right (100 mm). Ask the patient to mark their current level of alertness/drowsiness.

    • Measure the distance in millimeters from the left anchor to the patient's mark.

    • Administer the VAS at baseline and at multiple time points after drug administration.

2. Observer's Assessment of Alertness/Sedation Scale (OAA/S)

  • Objective: To provide a more objective assessment of a patient's level of sedation by a trained observer.

  • Procedure: The observer assesses the patient based on their response to stimuli and assigns a score. A common version of the scale is as follows:

    • 5: Responds readily to name spoken in a normal tone.

    • 4: Lethargic response to name spoken in a normal tone.

    • 3: Responds only after name is called loudly and/or repeatedly.

    • 2: Responds only after mild prodding or shaking.

    • 1: Does not respond to mild prodding or shaking.

  • The OAA/S should be administered at the same time points as the pain assessment.

Visualizations

Carisoprodol_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_release GABA GABA_A_Receptor GABA-A Receptor GABA_release->GABA_A_Receptor Binds to Cl_channel Chloride (Cl-) Channel GABA_A_Receptor->Cl_channel Opens Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Increased Cl- Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Sedation Sedation Reduced_Excitability->Sedation Leads to Muscle_Relaxation Muscle_Relaxation Reduced_Excitability->Muscle_Relaxation Leads to Carisoprodol Carisoprodol / Meprobamate Carisoprodol->GABA_A_Receptor Positive Allosteric Modulation

Caption: Carisoprodol's Mechanism of Action.

Experimental_Workflow cluster_study_design Study Design Phase cluster_data_collection Data Collection Phase cluster_analysis Data Analysis Phase Define_Endpoints Define Primary Efficacy (e.g., Pain Relief) and Secondary Sedation Endpoints Select_Scales Select Validated Scales (e.g., VAS for Pain, OAA/S for Sedation) Define_Endpoints->Select_Scales Randomization Randomize Subjects to Carisoprodol Doses and Placebo Select_Scales->Randomization Baseline Baseline Assessment (Pain and Sedation) Randomization->Baseline Drug_Admin Administer Investigational Product Baseline->Drug_Admin Post_Dose Post-Dose Assessments (Simultaneous Pain and Sedation Measures at Multiple Time Points) Drug_Admin->Post_Dose Primary_Analysis Analyze Primary Efficacy Endpoint Post_Dose->Primary_Analysis Confounder_Analysis Analyze Sedation as an Outcome and as a Potential Confounder Primary_Analysis->Confounder_Analysis Statistical_Adjustment Apply Statistical Models to Adjust for Sedation (e.g., ANCOVA) Confounder_Analysis->Statistical_Adjustment Interpretation Interpret Efficacy Data in the Context of Sedative Effects Statistical_Adjustment->Interpretation

Caption: Experimental Workflow for Managing Sedation.

References

Technical Support Center: Optimization of Liquid Chromatography Gradients for Carisoprodol and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing liquid chromatography (LC) gradients for the effective separation of Carisoprodol and its primary metabolites, including meprobamate and hydroxycarisoprodol.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of Carisoprodol and its metabolites.

Question: Why am I observing poor resolution between Carisoprodol and its metabolites, particularly meprobamate?

Answer:

Poor resolution between Carisoprodol and its metabolites is a common challenge. Several factors can contribute to this issue. Start by evaluating your gradient profile. A gradient that is too steep may not provide sufficient time for the analytes to interact with the stationary phase, leading to co-elution.

  • Solution 1: Decrease the Gradient Slope: A shallower gradient, which involves a slower increase in the organic mobile phase concentration over time, will increase the retention time of the analytes and often improve resolution. For instance, if you are running a gradient from 40% to 100% B in 5 minutes, try extending the gradient time to 10 minutes.

  • Solution 2: Introduce an Isocratic Hold: An initial isocratic hold at a low organic phase concentration can help to focus the analytes at the head of the column before starting the gradient, which can lead to sharper peaks and better separation.

  • Solution 3: Optimize Mobile Phase Composition: While acetonitrile is a common organic modifier, methanol can offer different selectivity and may improve the resolution of critical pairs.[1] Consider running scouting gradients with both solvents to determine the optimal choice for your specific separation. The addition of a small percentage of an acid, such as formic acid (typically 0.1%), to both mobile phase A and B is crucial for good peak shape and consistent retention.[2][3]

Question: My Carisoprodol and meprobamate peaks are exhibiting significant tailing. What are the potential causes and solutions?

Answer:

Peak tailing for Carisoprodol and its metabolites, which are basic compounds, is often caused by secondary interactions with acidic silanol groups on the surface of the silica-based stationary phase.

  • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3 or below) using an additive like formic or trifluoroacetic acid can suppress the ionization of the silanol groups, thereby minimizing these secondary interactions and improving peak shape.

  • Solution 2: Use a Modern, End-capped Column: Modern C18 columns are often end-capped to a high degree, which shields the residual silanol groups. If you are using an older column, switching to a newer generation column with advanced bonding and end-capping technology can significantly reduce peak tailing.

  • Solution 3: Consider a Different Stationary Phase: While C18 is the most common choice, other stationary phases, such as those with a phenyl or embedded polar group, can offer different selectivity and may be less prone to causing peak tailing for these specific analytes.

Question: I'm experiencing inconsistent retention times for Carisoprodol and its metabolites from one injection to the next. What should I check?

Answer:

Fluctuating retention times can compromise the reliability of your analytical method. The source of this issue can often be traced back to the HPLC system or the mobile phase preparation.

  • Solution 1: Ensure Proper Column Equilibration: In gradient elution, it is critical to allow the column to fully re-equilibrate to the initial mobile phase conditions between injections. Insufficient equilibration time will lead to shifting retention times. A general rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next injection.

  • Solution 2: Check for Leaks and Ensure Proper Pump Performance: Any leaks in the system, from the pump heads to the column fittings, can cause pressure fluctuations and, consequently, variable retention times. Similarly, ensure that your pump is delivering a consistent and accurate mobile phase composition. This can be checked by running a gradient proportioning valve test if your system has this feature.

  • Solution 3: Pre-mix Mobile Phases: If you are using a low-pressure mixing system, minor inaccuracies in the proportioning valves can lead to slight variations in the mobile phase composition and, therefore, retention times. Preparing your mobile phases offline (pre-mixing) can sometimes help to mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of Carisoprodol that I should be trying to separate?

A1: The primary metabolite of Carisoprodol is meprobamate.[2] Other significant metabolites that may be of interest in analytical studies include hydroxycarisoprodol and hydroxymeprobamate.[2][4]

Q2: What is a good starting point for a gradient method for separating Carisoprodol and its metabolites?

A2: A good starting point is a reversed-phase method using a C18 column with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A scouting gradient from a low percentage of B (e.g., 10-20%) to a high percentage of B (e.g., 90-95%) over 10-15 minutes can help to determine the elution window of the analytes. From there, the gradient can be optimized for better resolution.

Q3: Can I use an isocratic method to separate Carisoprodol and its metabolites?

A3: While some isocratic methods have been developed for the separation of Carisoprodol and meprobamate, a gradient method is generally recommended, especially when dealing with complex matrices or when other metabolites like hydroxycarisoprodol need to be resolved.[5][6] A gradient elution can provide better peak shapes and resolution for compounds with a wider range of polarities.[1]

Q4: What type of column is best suited for this separation?

A4: A high-purity, end-capped C18 column is the most common and generally effective choice for the reversed-phase separation of Carisoprodol and its metabolites.[7] However, the performance of C18 columns can vary between manufacturers due to differences in silica purity, particle size, and bonding chemistry.[8][9] If you are facing challenges with a standard C18 column, experimenting with a C18 column from a different vendor or a column with a different selectivity (e.g., a phenyl-hexyl phase) may be beneficial.

Q5: How does the choice of organic solvent (acetonitrile vs. methanol) affect the separation?

A5: Acetonitrile and methanol have different solvent strengths and can provide different selectivities in reversed-phase chromatography. Acetonitrile is generally a stronger solvent and often results in sharper peaks. Methanol, on the other hand, can offer unique selectivity for certain compounds and may be advantageous in resolving closely eluting peaks. It is recommended to perform initial scouting runs with both solvents to determine which provides the better separation for your specific analyte mixture.

Experimental Protocols

The following table summarizes a typical experimental protocol for the separation of Carisoprodol and its metabolites using LC-MS/MS. This should be considered a starting point, and optimization may be necessary based on your specific instrumentation and experimental goals.

ParameterRecommended Conditions
LC System Agilent 1290 Infinity II UHPLC or equivalent
Mass Spectrometer Agilent 6470 TQ or equivalent
Column Cogent Bidentate C18™, 4µm, 100Å, 2.1 x 50mm[3]
Mobile Phase A Water with 0.1% Formic Acid[3]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[3]
Gradient 0 min - 40% B; 5 min - 100% B; 6 min - 40% B[3]
Flow Rate 0.4 mL/minute[3]
Injection Volume 1 µL[3]
Column Temperature 30 °C
Ionization Mode Electrospray Ionization (ESI), Positive Mode[3]
MS Detection Multiple Reaction Monitoring (MRM)

Visualizations

GradientOptimizationWorkflow start Start: Poor Separation of Carisoprodol & Metabolites scouting_run Perform a Broad Scouting Gradient (e.g., 5-95% B over 20 min) start->scouting_run evaluate_scouting Evaluate Scouting Run: - Identify Elution Times - Assess Peak Shape scouting_run->evaluate_scouting isocratic_or_gradient Isocratic or Gradient? evaluate_scouting->isocratic_or_gradient isocratic_method Develop Isocratic Method isocratic_or_gradient->isocratic_method Elution within narrow %B range shallow_gradient Develop a Shallow Gradient around the Elution Window isocratic_or_gradient->shallow_gradient Wide elution range final_method Final Optimized Method isocratic_method->final_method optimize_slope Optimize Gradient Slope and Time shallow_gradient->optimize_slope check_resolution Adequate Resolution? optimize_slope->check_resolution change_solvent Change Organic Solvent (Acetonitrile <=> Methanol) check_resolution->change_solvent No check_resolution->final_method Yes change_solvent->optimize_slope change_column Change Column Selectivity (e.g., Phenyl-Hexyl) change_solvent->change_column change_column->scouting_run

Caption: Workflow for Gradient Method Optimization.

TroubleshootingPeakTailing start Problem: Peak Tailing Observed for Carisoprodol/Metabolites check_ph Is Mobile Phase pH < 4? start->check_ph adjust_ph Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) check_ph->adjust_ph No check_column Is the Column Old or Not End-capped? check_ph->check_column Yes resolved Issue Resolved adjust_ph->resolved replace_column Replace with a Modern, High-Quality End-capped C18 Column check_column->replace_column Yes check_sample_solvent Is the Sample Dissolved in a Stronger Solvent than Mobile Phase? check_column->check_sample_solvent No replace_column->resolved change_sample_solvent Dissolve Sample in Initial Mobile Phase Composition check_sample_solvent->change_sample_solvent Yes check_for_voids Check for Column Voids or Contamination check_sample_solvent->check_for_voids No change_sample_solvent->resolved flush_column Flush Column or Replace if Necessary check_for_voids->flush_column Yes check_for_voids->resolved No flush_column->resolved

Caption: Troubleshooting Logic for Peak Tailing Issues.

References

Accounting for the impact of CYP2C19 inhibitors in co-administration studies with Carisoprodol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the impact of CYP2C19 inhibitors on Carisoprodol pharmacokinetics.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway of Carisoprodol and the role of CYP2C19?

Carisoprodol is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2C19.[1][2][3] This enzyme facilitates the N-dealkylation of Carisoprodol to its active metabolite, meprobamate, which also possesses sedative and anxiolytic properties.[3][4] A minor metabolic pathway, catalyzed by an unknown enzyme, leads to the formation of hydroxy-carisoprodol.[3][4] Meprobamate and hydroxy-carisoprodol are further metabolized to hydroxy-meprobamate and then conjugated for renal excretion.[4]

Q2: Why is it critical to account for CYP2C19 activity in Carisoprodol studies?

CYP2C19 exhibits genetic polymorphism, leading to different metabolizer phenotypes in the population.[5] Individuals who are "poor metabolizers" have significantly reduced or no CYP2C19 activity.[2][6] In these individuals, standard doses of Carisoprodol can result in a four-fold increase in exposure to the parent drug and a 50% decrease in exposure to the active metabolite, meprobamate.[2][6][7] This altered pharmacokinetic profile can increase the risk of toxicity and adverse effects such as drowsiness, dizziness, and sedation.[2][8] The prevalence of CYP2C19 poor metabolizers is approximately 3-5% in Caucasian and African populations and 15-20% in Asian populations.[1][2][7]

Q3: Which drugs are known to be significant inhibitors of CYP2C19 and are likely to interact with Carisoprodol?

Several commonly prescribed medications are inhibitors of CYP2C19 and can significantly alter the metabolism of Carisoprodol. Co-administration of these drugs can lead to increased Carisoprodol plasma concentrations and decreased levels of meprobamate.[2][5][9]

Common CYP2C19 Inhibitors:

  • Proton Pump Inhibitors: Omeprazole, Esomeprazole[1][10]

  • Antidepressants (SSRIs): Fluvoxamine, Fluoxetine, Sertraline[1][8]

  • Antifungals: Fluconazole[11]

  • Other: Ticlopidine, Topiramate[1][8]

Q4: What is the expected quantitative impact of CYP2C19 inhibitors on Carisoprodol and meprobamate plasma concentrations?

Co-administration of CYP2C19 inhibitors is expected to increase the area under the curve (AUC) and maximum concentration (Cmax) of Carisoprodol, while decreasing the AUC and Cmax of meprobamate. A retrospective analysis of urinary excretion data showed that co-administration with esomeprazole or fluoxetine was associated with a 31.8% and 24.6% reduction, respectively, in the metabolic ratio of meprobamate to Carisoprodol.[10][12][13]

Troubleshooting Guide

Issue 1: High inter-subject variability in Carisoprodol and meprobamate pharmacokinetic data.

  • Possible Cause: Genetic polymorphism of the CYP2C19 enzyme is a primary cause of variability.[5] The study population may include individuals with different metabolizer phenotypes (e.g., poor, intermediate, extensive, and ultrarapid metabolizers).

  • Troubleshooting Steps:

    • CYP2C19 Genotyping: Conduct genotyping for all study participants to identify their metabolizer status. This will allow for stratified data analysis and reduce variability within subgroups.

    • Phenotyping: Consider using a CYP2C19 probe drug (e.g., omeprazole) to phenotypically characterize the enzyme activity in subjects before the main study.

    • Exclusion/Inclusion Criteria: For studies aiming to assess the impact of an inhibitor, consider enrolling subjects with a known extensive metabolizer genotype to ensure a measurable inhibitory effect.

Issue 2: Inconsistent or lower-than-expected inhibition of Carisoprodol metabolism in the presence of a known CYP2C19 inhibitor.

  • Possible Cause 1: The inhibitor used may be classified as a weak or moderate inhibitor, and its effect may be less pronounced in vivo.

  • Troubleshooting Steps:

    • Inhibitor Potency: Verify the inhibitory constant (Ki) and classification (weak, moderate, strong) of the inhibitor from literature or in-house in vitro assays.[11]

    • Dosing Regimen: Ensure the dosing regimen of the inhibitor is sufficient to achieve and maintain plasma concentrations that result in maximal inhibition of CYP2C19.

  • Possible Cause 2: The timing of sample collection may not be optimal to capture the peak inhibitory effect.

  • Troubleshooting Steps:

    • Pharmacokinetic Sampling: Design a sampling schedule that captures the Cmax of both Carisoprodol and the inhibitor. Dense sampling around the expected Tmax is recommended.

Issue 3: Difficulty in interpreting the clinical significance of observed pharmacokinetic changes.

  • Possible Cause: The therapeutic and toxic thresholds for Carisoprodol and meprobamate are not well-defined, making it challenging to correlate pharmacokinetic changes with clinical outcomes.

  • Troubleshooting Steps:

    • Pharmacodynamic Assessments: Incorporate pharmacodynamic endpoints into the study design. This could include measures of sedation (e.g., using a visual analog scale), cognitive function, and muscle relaxation.

    • Safety Monitoring: Closely monitor for adverse events known to be associated with Carisoprodol, such as drowsiness, dizziness, and headache.[8]

Data Presentation

Table 1: Pharmacokinetic Parameters of Carisoprodol and Meprobamate after a Single 350 mg Oral Dose of Carisoprodol

ParameterCarisoprodol (Mean ± SD)Meprobamate (Mean ± SD)Reference
Cmax (ng/mL) 2580 ± 12142181 ± 605[7]
AUC0–∞ (h·ng/mL) 8072 ± 630334529 ± 7747[7]
t1/2 (h) 2.0 ± 0.89.0 ± 1.9[7]
Tmax (h) 1.5 - 2.0-[5][9]

Table 2: Impact of CYP2C19 Inhibitors on the Metabolic Ratio (MR) of Meprobamate to Carisoprodol in Urine

Co-administered Inhibitor% Reduction in MR (vs. Control)Statistical SignificanceReference
Esomeprazole 31.8%p < 0.05[10][12][13]
Fluoxetine 24.6%p < 0.05[10][12][13]
Omeprazole Not significant-[10][12][13]

Experimental Protocols

Protocol: In Vivo Drug-Drug Interaction Study of Carisoprodol with a CYP2C19 Inhibitor

1. Study Design:

  • An open-label, two-period, fixed-sequence crossover study in healthy adult volunteers with a known CYP2C19 extensive metabolizer genotype.

2. Study Periods:

  • Period 1 (Reference): Subjects receive a single oral dose of 350 mg Carisoprodol.

  • Washout: A washout period of at least 7 days.

  • Period 2 (Treatment): Subjects receive the CYP2C19 inhibitor at its approved dose for a sufficient duration to achieve steady-state concentrations, followed by co-administration of a single 350 mg oral dose of Carisoprodol.

3. Pharmacokinetic Sampling:

  • Serial blood samples are collected pre-dose and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-Carisoprodol administration in both periods.

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

4. Bioanalytical Method:

  • Plasma concentrations of Carisoprodol and meprobamate are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

5. Pharmacokinetic Analysis:

  • Non-compartmental analysis is used to determine the following pharmacokinetic parameters for Carisoprodol and meprobamate in each period: Cmax, AUC0-t, AUC0-∞, t1/2, Tmax, and clearance (CL/F).

  • The geometric mean ratios (Period 2 / Period 1) and 90% confidence intervals for Cmax and AUC are calculated to assess the magnitude of the drug interaction.

6. Safety and Tolerability:

  • Adverse events, vital signs, ECGs, and clinical laboratory tests are monitored throughout the study.

Mandatory Visualizations

Carisoprodol_Metabolism cluster_cyp2c19 Primary Metabolic Pathway Carisoprodol Carisoprodol HydroxyCarisoprodol Hydroxy-Carisoprodol Carisoprodol->HydroxyCarisoprodol Minor Pathway CYP2C19 CYP2C19 Carisoprodol->CYP2C19 N-dealkylation Meprobamate Meprobamate (Active Metabolite) HydroxyMeprobamate Hydroxy-Meprobamate Meprobamate->HydroxyMeprobamate HydroxyCarisoprodol->HydroxyMeprobamate Conjugates Conjugates for Excretion HydroxyMeprobamate->Conjugates Inhibitors CYP2C19 Inhibitors (e.g., Omeprazole, Fluvoxamine) Inhibitors->CYP2C19 CYP2C19->Meprobamate DDI_Study_Workflow cluster_screening Screening Phase cluster_period1 Period 1 (Reference) cluster_period2 Period 2 (Treatment) cluster_analysis Analysis Phase Screening Subject Screening (Healthy Volunteers) Genotyping CYP2C19 Genotyping (Select Extensive Metabolizers) Screening->Genotyping Dose_Carisoprodol1 Administer Single Dose Carisoprodol (350 mg) Genotyping->Dose_Carisoprodol1 PK_Sampling1 Serial PK Blood Sampling (0-72h) Dose_Carisoprodol1->PK_Sampling1 Washout Washout Period (>= 7 days) PK_Sampling1->Washout Bioanalysis LC-MS/MS Analysis (Carisoprodol & Meprobamate) PK_Sampling1->Bioanalysis Dose_Inhibitor Administer Inhibitor to Steady State Washout->Dose_Inhibitor Dose_Carisoprodol2 Co-administer Single Dose Carisoprodol (350 mg) Dose_Inhibitor->Dose_Carisoprodol2 PK_Sampling2 Serial PK Blood Sampling (0-72h) Dose_Carisoprodol2->PK_Sampling2 PK_Sampling2->Bioanalysis PK_Analysis Pharmacokinetic Analysis (NCA) Bioanalysis->PK_Analysis Stats_Analysis Statistical Analysis (Geometric Mean Ratios) PK_Analysis->Stats_Analysis

References

Validation & Comparative

Comparative Efficacy of Carisoprodol and Cyclobenzaprine in Musculoskeletal Pain Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of two commonly prescribed muscle relaxants, Carisoprodol and Cyclobenzaprine, this guide synthesizes preclinical and clinical data to evaluate their comparative efficacy in the context of musculoskeletal pain. This document is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols, quantitative data summaries, and mechanistic pathway visualizations to support further investigation and development in the field of analgesics and muscle relaxants.

Introduction

Carisoprodol and Cyclobenzaprine are centrally acting skeletal muscle relaxants widely prescribed for the short-term relief of painful musculoskeletal conditions. While both medications aim to alleviate muscle spasms and associated pain, their distinct pharmacological profiles and mechanisms of action warrant a detailed comparative analysis for the scientific community. This guide provides a comprehensive overview of their efficacy as demonstrated in various experimental models, alongside the methodologies employed in these studies.

Mechanism of Action

Carisoprodol: The therapeutic effects of Carisoprodol are largely attributed to its primary metabolite, meprobamate, which acts as a modulator of GABA-A receptors in the central nervous system.[1][2][3][4] This interaction enhances GABAergic transmission, leading to sedation and a reduction in polysynaptic neuronal transmission in the spinal cord and reticular formation of the brain.[5] This central nervous system depression is believed to interrupt the perception of pain.[5]

Cyclobenzaprine: Structurally related to tricyclic antidepressants, Cyclobenzaprine's mechanism of action is not fully elucidated but is thought to primarily involve the brainstem.[6][7] It is believed to reduce tonic somatic motor activity by influencing both alpha and gamma motor systems.[7] Evidence suggests that Cyclobenzaprine may act as a 5-HT2 receptor antagonist, thereby inhibiting descending serotonergic pathways in the spinal cord.[7][8] This modulation of monoamine neurotransmitter systems is thought to contribute to its muscle relaxant effects.[7]

Comparative Efficacy Data

While direct head-to-head preclinical studies are limited, a comparison can be drawn from individual studies employing similar musculoskeletal pain models. The following table summarizes key findings from both preclinical and clinical investigations.

Parameter Carisoprodol Cyclobenzaprine Source
Preclinical Model Carrageenan-induced muscle hyperalgesia in ratsCarrageenan-induced muscle hyperalgesia in rats[9],[10] (inferred)
Efficacy Endpoint Reduction in paw withdrawal latency (thermal hyperalgesia)Reduction in paw withdrawal latency (thermal hyperalgesia)[11]
Observed Effect Dose-dependent increase in paw withdrawal latency, indicating an anti-hyperalgesic effect.Dose-dependently reduced monosynaptic reflex amplitude, indicative of muscle relaxant properties.[8] In clinical studies, demonstrated efficacy in reducing muscle spasm and local pain.[12][13] (inferred),[8]
Clinical Indication Acute, painful musculoskeletal conditionsAcute, painful musculoskeletal conditions[4],[7]
Clinical Efficacy Found to be more effective than placebo in improving patient-rated global impression and relief from backache.[14]Shown to be more effective than placebo in improving muscle spasm, reducing local pain and tenderness, and increasing range of motion.[12][13][12],[13],[14]
Common Adverse Events Drowsiness, dizziness, headache.[15]Drowsiness, dry mouth, dizziness.[15],[16]

Experimental Protocols

Carrageenan-Induced Muscle Hyperalgesia Model in Rats

This model is widely used to induce a localized and reproducible inflammatory pain state in the muscle tissue, allowing for the evaluation of analgesic and anti-inflammatory compounds.

Procedure:

  • Animal Preparation: Male Sprague-Dawley rats (200-250g) are acclimatized to the testing environment for at least 3 days prior to the experiment.

  • Induction of Hyperalgesia: A 1-3% solution of lambda-carrageenan in sterile saline is prepared. A volume of 100 µL of the carrageenan solution is injected into the belly of the gastrocnemius muscle of one hind limb using a 27-gauge needle.[9][10] The contralateral limb is injected with an equal volume of sterile saline to serve as a control.

  • Drug Administration: Carisoprodol, Cyclobenzaprine, or a vehicle control is administered to the animals, typically via oral gavage or intraperitoneal injection, at a predetermined time point before or after carrageenan injection.

  • Assessment of Thermal Hyperalgesia (Hargreaves Test):

    • Rats are placed in individual plexiglass chambers on a glass floor.

    • A radiant heat source is positioned under the plantar surface of the hind paw.

    • The time taken for the rat to withdraw its paw from the heat source (paw withdrawal latency) is recorded.

    • A cut-off time (e.g., 20 seconds) is set to prevent tissue damage.

    • Measurements are taken at baseline (before carrageenan injection) and at various time points post-injection (e.g., 1, 2, 3, 4 hours).

  • Assessment of Mechanical Allodynia (von Frey Test):

    • Rats are placed on a wire mesh platform.

    • Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

    • The filament that causes a 50% withdrawal response is determined (paw withdrawal threshold).

    • Measurements are taken at baseline and at various time points post-injection.

Cardiotoxin-Induced Muscle Injury Model in Mice

This model induces a more severe and extensive muscle injury, leading to necrosis and regeneration, and is useful for studying the effects of drugs on both pain and the muscle repair process.

Procedure:

  • Animal Preparation: Adult male C57BL/6 mice are used.

  • Induction of Muscle Injury: Cardiotoxin from Naja mossambica mossambica venom is dissolved in sterile saline to a concentration of 10 µM.

  • Mice are anesthetized, and the tibialis anterior muscle is injected with 50 µL of the cardiotoxin solution.

  • Drug Administration: Test compounds are administered systemically at various time points relative to the injury.

  • Assessment of Pain-Related Behaviors:

    • Mechanical Sensitivity: Paw withdrawal thresholds are measured using von Frey filaments as described above.

    • Thermal Sensitivity: Paw withdrawal latencies to a radiant heat source are measured using a plantar test apparatus.

  • Histological Analysis: At the end of the experiment, muscle tissue is collected, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the extent of muscle damage and regeneration.

Signaling Pathway and Experimental Workflow Diagrams

Carisoprodol_Mechanism Carisoprodol Carisoprodol Meprobamate Meprobamate (Active Metabolite) Carisoprodol->Meprobamate Metabolism (CYP2C19) GABA_A_Receptor GABA-A Receptor Meprobamate->GABA_A_Receptor Positive Allosteric Modulation Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Neuronal_Hyperpolarization Cl- Influx Reduced_Neuronal_Excitability Reduced Neuronal Excitability Neuronal_Hyperpolarization->Reduced_Neuronal_Excitability Muscle_Relaxation Muscle Relaxation & Pain Relief Reduced_Neuronal_Excitability->Muscle_Relaxation

Caption: Carisoprodol's mechanism of action via its active metabolite, meprobamate.

Cyclobenzaprine_Mechanism cluster_brainstem Brainstem cluster_spinal_cord Spinal Cord Cyclobenzaprine Cyclobenzaprine Descending_Serotonergic_Pathways Descending Serotonergic Pathways (e.g., from Raphe Nuclei) Cyclobenzaprine->Descending_Serotonergic_Pathways Inhibits (5-HT2 Antagonism) Descending_Noradrenergic_Pathways Descending Noradrenergic Pathways (e.g., from Locus Coeruleus) Cyclobenzaprine->Descending_Noradrenergic_Pathways Modulates Alpha_Motor_Neuron Alpha Motor Neuron Descending_Serotonergic_Pathways->Alpha_Motor_Neuron Reduced Excitatory Input Gamma_Motor_Neuron Gamma Motor Neuron Descending_Serotonergic_Pathways->Gamma_Motor_Neuron Reduced Excitatory Input Descending_Noradrenergic_Pathways->Alpha_Motor_Neuron Modulated Input Descending_Noradrenergic_Pathways->Gamma_Motor_Neuron Modulated Input Muscle_Spasm Reduced Muscle Spasm & Pain Alpha_Motor_Neuron->Muscle_Spasm Gamma_Motor_Neuron->Muscle_Spasm Interneurons Interneurons

Caption: Cyclobenzaprine's proposed mechanism via modulation of descending pathways.

Experimental_Workflow Start Start Animal_Acclimation Animal Acclimation Start->Animal_Acclimation Baseline_Measurements Baseline Pain Threshold Measurement Animal_Acclimation->Baseline_Measurements Induce_Injury Induce Musculoskeletal Injury (e.g., Carrageenan) Baseline_Measurements->Induce_Injury Drug_Administration Administer Drug (Carisoprodol, Cyclobenzaprine, or Vehicle) Induce_Injury->Drug_Administration Post_Treatment_Measurements Post-Treatment Pain Threshold Measurement (Multiple Time Points) Drug_Administration->Post_Treatment_Measurements Data_Analysis Data Analysis and Comparison Post_Treatment_Measurements->Data_Analysis End End Data_Analysis->End

References

Head-to-head comparison of Carisoprodol and diazepam for muscle spasm relief

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed, evidence-based comparison of Carisoprodol and Diazepam for the treatment of muscle spasms, intended for researchers, scientists, and drug development professionals. The following sections objectively evaluate the efficacy, safety, and mechanisms of action of these two centrally-acting skeletal muscle relaxants, supported by available clinical data and detailed experimental methodologies.

Quantitative Efficacy and Safety Comparison

While extensive head-to-head clinical trial data with detailed protocols are not widely available in the public domain, systematic reviews have summarized the findings of key comparative studies. The following tables present a synthesis of this available data.

Table 1: Comparative Efficacy in Acute Low Back Pain

Outcome MeasureCarisoprodolDiazepamSource
Muscle Spasm Reduction SuperiorInferior
Global Efficacy SuperiorInferior
Functional Status Improvement SuperiorInferior

This data is based on a high-quality randomized controlled trial by Boyles et al. (1983) as cited in a Cochrane systematic review. The original study's full text and specific quantitative measures were not available for direct review.

Table 2: General Pharmacokinetic and Side Effect Profile

ParameterCarisoprodolDiazepam
Mechanism of Action Indirect GABA-A receptor agonist; metabolized to meprobamate which also has GABA-A receptor activity.Positive allosteric modulator of GABA-A receptors.
Onset of Action 30 minutes.15-60 minutes (oral).
Half-life ~2 hours (Carisoprodol); ~10 hours (Meprobamate).~48 hours (Diazepam); up to 100 hours (N-desmethyldiazepam).
Common Side Effects Drowsiness (up to 17%), dizziness, headache.Drowsiness, fatigue, muscle weakness, ataxia.
Abuse Potential Yes, Schedule IV controlled substance.Yes, Schedule IV controlled substance.

Signaling Pathways and Mechanism of Action

Both Carisoprodol and Diazepam exert their muscle relaxant effects through the enhancement of GABAergic transmission in the central nervous system. However, their specific interactions with the GABA-A receptor complex differ.

Carisoprodol Signaling Pathway

Carisoprodol's mechanism of action is not fully elucidated but is known to involve the central nervous system. It is metabolized to meprobamate, which has known anxiolytic and sedative properties. Recent studies indicate that carisoprodol itself can directly modulate GABA-A receptors in a barbiturate-like manner, independent of its metabolism to meprobamate. This modulation enhances the inhibitory effects of GABA, leading to muscle relaxation.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA GABA GABA_A GABA-A Receptor GABA->GABA_A Chloride Cl- Influx GABA_A->Chloride Hyperpolarization Hyperpolarization Chloride->Hyperpolarization Relaxation Muscle Relaxation Hyperpolarization->Relaxation Carisoprodol Carisoprodol Carisoprodol->GABA_A Allosteric Modulation Meprobamate Meprobamate Carisoprodol->Meprobamate Metabolism (CYP2C19) Meprobamate->GABA_A Allosteric Modulation

Carisoprodol and Meprobamate Signaling Pathway.
Diazepam Signaling Pathway

Diazepam, a benzodiazepine, binds to a specific site on the GABA-A receptor, distinct from the GABA binding site. This binding allosterically modulates the receptor, increasing its affinity for GABA. The potentiation of GABA's effects leads to an increased frequency of chloride channel opening, resulting in hyperpolarization of the neuron and a decrease in neuronal excitability, which manifests as muscle relaxation.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA GABA GABA_A GABA-A Receptor GABA->GABA_A Chloride Cl- Influx GABA_A->Chloride Hyperpolarization Hyperpolarization Chloride->Hyperpolarization Relaxation Muscle Relaxation Hyperpolarization->Relaxation Diazepam Diazepam Diazepam->GABA_A Positive Allosteric Modulation

Diazepam Signaling Pathway.

Experimental Protocols

The following is a representative experimental protocol for a randomized, double-blind, parallel-group study comparing Carisoprodol and Diazepam for acute muscle spasms, based on common methodologies in similar clinical trials.

Objective: To compare the efficacy and safety of Carisoprodol versus Diazepam in the treatment of acute, painful muscle spasms of the lower back.

Study Design: A 7-day, multicenter, randomized, double-blind, active-controlled, parallel-group study.

Participant Population:

  • Inclusion Criteria:

    • Age 18-65 years.

    • Clinical diagnosis of acute, painful, non-radiating lower back muscle spasm.

    • Onset of symptoms within the last 72 hours.

    • Pain score of at least 5 on a 10-point Visual Analog Scale (VAS).

    • Willingness to provide informed consent.

  • Exclusion Criteria:

    • History of hypersensitivity to Carisoprodol, Diazepam, or other benzodiazepines.

    • Presence of nerve root compression or other neurological deficits.

    • History of substance abuse.

    • Concomitant use of other muscle relaxants, sedatives, or potent analgesics.

    • Pregnancy or lactation.

Interventions:

  • Group 1: Carisoprodol 350 mg, orally, three times a day and at bedtime.

  • Group 2: Diazepam 5 mg, orally, three times a day and at bedtime.

  • Matching placebos would be used to maintain blinding.

Outcome Measures:

  • Primary Efficacy Endpoints:

    • Change from baseline in patient-rated pain intensity on a 10-point VAS at Day 3.

    • Patient's Global Impression of Change (PGIC) on a 7-point scale at Day 3.

  • Secondary Efficacy Endpoints:

    • Change from baseline in the Roland-Morris Disability Questionnaire (RMDQ) score at Day 3 and Day 7.

    • Physician's assessment of muscle spasm on a 5-point scale at Day 3 and Day 7.

    • Time to meaningful pain relief.

  • Safety Endpoints:

    • Incidence and severity of adverse events.

    • Vital signs and laboratory parameters.

Statistical Analysis:

  • The primary analysis would be an intent-to-treat (ITT) analysis of the primary endpoints.

  • An analysis of covariance (ANCOVA) would be used to compare the treatment groups, with baseline values as a covariate.

  • Adverse event data would be summarized by treatment group.

G cluster_workflow Experimental Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (VAS, PGIC, RMDQ) Screening->Baseline Randomization Randomization Treatment_C Carisoprodol Group Randomization->Treatment_C Treatment_D Diazepam Group Randomization->Treatment_D Day3 Day 3 Assessment (Primary Endpoint) Treatment_C->Day3 Safety Safety Monitoring (Adverse Events) Treatment_D->Day3 Baseline->Randomization Day7 Day 7 Assessment (Secondary Endpoint) Day3->Day7 Analysis Data Analysis Day7->Analysis Safety->Analysis

Representative Experimental Workflow.

Conclusion

Based on available evidence from systematic reviews, Carisoprodol may offer superior efficacy in reducing muscle spasm and improving functional status in acute low back pain compared to Diazepam. Both medications carry a risk of sedation and have the potential for abuse. The choice between these agents should be guided by a careful consideration of the patient's clinical presentation, potential for adverse effects, and history of substance use. Further direct, large-scale, head-to-head clinical trials are warranted to provide more definitive comparative data.

Validating the Contribution of Meprobamate to the Overall Pharmacological Effect of Carisoprodol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of Carisoprodol and its primary metabolite, meprobamate, to elucidate the contribution of meprobamate to the overall therapeutic and adverse effects of Carisoprodol. The information presented is supported by experimental data from preclinical and clinical studies.

Introduction

Carisoprodol is a centrally acting skeletal muscle relaxant prescribed for the relief of discomfort associated with acute, painful musculoskeletal conditions.[1][2][3] Upon administration, Carisoprodol is metabolized in the liver by the cytochrome P450 enzyme CYP2C19 to form meprobamate, a compound with known anxiolytic and sedative properties.[1][2][4][5][6] For many years, the pharmacological effects of Carisoprodol were largely attributed to its conversion to meprobamate.[7][8][9][10] However, emerging evidence from in vitro and in vivo studies suggests that Carisoprodol possesses its own intrinsic pharmacological activity, which may be more significant than previously understood.[7][8][9][11][12] This guide will delve into the experimental data that helps to differentiate the effects of the parent drug from its metabolite.

Pharmacological Profile Comparison

The following table summarizes the key pharmacological properties of Carisoprodol and meprobamate based on available data.

FeatureCarisoprodolMeprobamateReferences
Primary Action Centrally acting skeletal muscle relaxantAnxiolytic, sedative[1][2][13]
Mechanism of Action Positive allosteric modulator and direct activator of GABA-A receptors (barbiturate-like)Positive allosteric modulator of GABA-A receptors (barbiturate-like)[7][8][9][13][14]
Metabolism Metabolized by CYP2C19 to meprobamateUndergoes hepatic metabolism[1][5][6][15]
Onset of Action Rapid, within 30 minutesSlower onset than Carisoprodol[4][15]
Half-life Approximately 2 hoursApproximately 10 hours[3]
Experimental Data: In Vitro and In Vivo Studies

Recent studies utilizing whole-cell patch-clamp electrophysiology on human α1β2γ2 GABA-A receptors have allowed for the direct comparison of Carisoprodol and meprobamate, circumventing the influence of metabolism.

ParameterCarisoprodolMeprobamateKey FindingReferences
GABA-A Receptor Modulation Allosterically modulates and directly activatesAllosterically modulates and directly activatesBoth compounds exhibit barbiturate-like activity.[7][8][9][14][16]
Potency and Efficacy More potent and efficacious in directly activating GABA-A receptorsLess potent and efficacious than CarisoprodolCarisoprodol produces significantly larger inward currents in the absence of GABA.[7][9]

Animal models have been instrumental in dissecting the behavioral effects of Carisoprodol and meprobamate.

Study TypeCarisoprodol EffectMeprobamate ContributionKey FindingReferences
Locomotor Depression (Mice) Elicits locomotor depression within 8-12 minutes.Meprobamate also depresses locomotor activity in a similar timeframe.The rapid onset of Carisoprodol's effect is consistent with its own pharmacokinetic profile.[7][8][9]
Drug Discrimination (Rats) Substitutes for GABAergic ligands (pentobarbital, chlordiazepoxide, meprobamate).Meprobamate also substitutes for Carisoprodol.The discriminative stimulus effects of Carisoprodol are antagonized by a barbiturate antagonist but not a benzodiazepine antagonist, suggesting a barbiturate-like mechanism.[7][8]
CYP450 Inhibition (Rats) Co-administration with cimetidine (a CYP450 inhibitor) increased Carisoprodol levels and decreased meprobamate levels, but did not alter the discriminative-stimulus effects of Carisoprodol.Reduced formation of meprobamate did not diminish the behavioral effects of Carisoprodol.Carisoprodol directly produces behavioral effects without needing to be metabolized to meprobamate.[11][12]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

Objective: To directly assess the modulatory and direct effects of Carisoprodol and meprobamate on GABA-A receptor function in a controlled in vitro system.

Methodology:

  • Human embryonic kidney (HEK293) cells stably expressing human α1β2γ2 GABA-A receptors are used.

  • Whole-cell voltage-clamp recordings are performed.

  • Carisoprodol or meprobamate is applied to the cells in the absence and presence of GABA.

  • Changes in GABA-gated currents (potentiation or inhibition) and direct activation of the receptor (inward currents in the absence of GABA) are measured.

  • Concentration-response curves are generated to determine the potency (EC50) and efficacy (maximal effect) of each compound.

Locomotor Activity Assessment

Objective: To evaluate the sedative effects of Carisoprodol and meprobamate by measuring changes in spontaneous movement in mice.

Methodology:

  • Mice are individually placed in an open-field activity chamber equipped with infrared beams to track movement.

  • A baseline period of activity is recorded before drug administration.

  • Carisoprodol, meprobamate, or a vehicle control is administered (e.g., intraperitoneally or orally).

  • Locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a specified duration post-administration.

  • The time course and magnitude of locomotor depression are compared between treatment groups.

Drug Discrimination Assay

Objective: To determine if the subjective effects of Carisoprodol are similar to those of other psychoactive drugs, including its metabolite meprobamate.

Methodology:

  • Rats are trained to press one of two levers in an operant chamber to receive a food reward.

  • They are trained to associate the administration of Carisoprodol with one lever (drug-appropriate lever) and the administration of a vehicle with the other lever (vehicle-appropriate lever).

  • Once trained, the rats are tested with various doses of Carisoprodol, meprobamate, and other reference compounds (e.g., pentobarbital, chlordiazepoxide).

  • The percentage of responses on the drug-appropriate lever is measured. Substitution is considered to have occurred if the animal predominantly presses the drug-appropriate lever after administration of the test compound.

  • Antagonism studies can also be performed by pre-treating with a receptor antagonist (e.g., bemegride, flumazenil) to identify the receptor system involved.[7][8]

Visualizations

Signaling and Metabolic Pathways

Carisoprodol_Metabolism_and_Action cluster_metabolism Hepatic Metabolism cluster_action Pharmacological Action Carisoprodol Carisoprodol Meprobamate Meprobamate Carisoprodol->Meprobamate CYP2C19 GABA_A GABA-A Receptor Carisoprodol->GABA_A Direct Activation & Positive Allosteric Modulation Meprobamate->GABA_A Positive Allosteric Modulation CNS_Depression CNS Depression (Sedation, Muscle Relaxation, Anxiolysis) GABA_A->CNS_Depression Leads to

Caption: Metabolic conversion of Carisoprodol and the direct actions of both compounds on the GABA-A receptor.

Experimental Workflow: Comparative In Vivo Study

Comparative_Study_Workflow cluster_groups Treatment Groups cluster_assessment Behavioral Assessment cluster_analysis Data Analysis start Animal Subjects (e.g., Rats) group1 Group 1: Vehicle Control start->group1 group2 Group 2: Carisoprodol start->group2 group3 Group 3: Meprobamate start->group3 group4 Group 4: CYP2C19 Inhibitor + Carisoprodol start->group4 locomotor Locomotor Activity group1->locomotor drug_discrim Drug Discrimination group1->drug_discrim group2->locomotor group2->drug_discrim group3->locomotor group3->drug_discrim group4->locomotor group4->drug_discrim compare Compare Effects: - Onset - Duration - Magnitude locomotor->compare drug_discrim->compare conclusion Determine Relative Contribution of Carisoprodol vs. Meprobamate compare->conclusion

Caption: Workflow for an in vivo study to differentiate the effects of Carisoprodol and meprobamate.

Conclusion

The evidence strongly indicates that Carisoprodol is not merely a prodrug for meprobamate.[7][8][9][11][12] It possesses its own direct, barbiturate-like activity at the GABA-A receptor, and in vitro studies suggest this activity is more potent than that of meprobamate.[7][9] In vivo studies, particularly those employing CYP450 inhibitors, corroborate that Carisoprodol's pharmacological effects are not solely dependent on its conversion to meprobamate.[11][12] While meprobamate undoubtedly contributes to the overall sedative and anxiolytic profile, especially given its longer half-life, the rapid onset and independent central nervous system depressant effects of Carisoprodol are significant. These findings have important implications for understanding the therapeutic actions, abuse potential, and overdose toxicity of Carisoprodol. Future research should continue to delineate the precise contributions of each compound to the full spectrum of Carisoprodol's clinical effects.

References

A Comparative Review of the Safety Profiles of Carisoprodol and Other Skeletal Muscle Relaxants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the safety profiles of carisoprodol and other commonly prescribed skeletal muscle relaxants, including cyclobenzaprine, metaxalone, and methocarbamol. The information is compiled from a comprehensive review of clinical trial data, systematic reviews, and pharmacological studies to support evidence-based research and drug development.

Executive Summary

Skeletal muscle relaxants are a class of drugs frequently used to manage musculoskeletal conditions. While effective in alleviating muscle spasms and pain, their safety profiles, particularly concerning central nervous system (CNS) effects, abuse potential, and withdrawal symptoms, vary significantly. Carisoprodol, in particular, presents a higher risk profile due to its metabolism to meprobamate, a controlled substance. In contrast, metaxalone and methocarbamol are generally considered to have a more favorable safety profile with lower incidences of sedation. Cyclobenzaprine, while effective, is associated with a notable sedative and anticholinergic side effect profile.

Comparative Analysis of Adverse Effects

The following tables summarize the incidence of common adverse effects associated with carisoprodol, cyclobenzaprine, methocarbamol, and metaxalone based on available clinical trial data. It is important to note that direct head-to-head comparative trials for all adverse effects are limited, and incidence rates can vary based on study design, patient population, and dosage.

Table 1: Incidence of Common Adverse Effects of Skeletal Muscle Relaxants

Adverse EffectCarisoprodolCyclobenzaprineMethocarbamolMetaxalonePlacebo
Drowsiness/Sedation 13-17%[1]up to 39%[2][3][4][5]~4-40%[6][7]Less Sedating¹[8][9][10]~6%[1]
Dizziness 7-8%[11]up to 11%[2][4]~30-40% (includes lightheadedness)[6]Less Sedating¹[8][9][10]N/A
Dry Mouth N/Aup to 32%[12]N/AN/AN/A
Headache 3-5%[11]up to 5%[12]Mild and infrequent[13]Common, but incidence not specified[14][15]N/A
Nausea 4.3%[16]Infrequent[4]~30-40%[6]Common, but incidence not specified[14][15]N/A

¹Qualitative data from multiple sources indicate metaxalone is less sedating than other skeletal muscle relaxants, though specific percentages from placebo-controlled trials are not consistently reported.[8][9][10][17]

Table 2: Abuse Potential and Withdrawal Profile

FeatureCarisoprodolCyclobenzaprineMethocarbamolMetaxalone
Abuse Potential High; Metabolized to meprobamate (Schedule IV)[18][19][20]Low[2]Lower than benzodiazepines, but exists[6][21]Low[17]
Withdrawal Symptoms Yes; includes insomnia, vomiting, tremors, anxiety[18][19]Generally not reportedNot typically reportedNot typically reported

Detailed Experimental Protocols

In Vitro Assessment of Carisoprodol's Action on GABA-A Receptors

A key aspect of carisoprodol's safety profile is its mechanism of action, which has been elucidated through in vitro electrophysiological studies.

Objective: To determine the direct effects of carisoprodol on GABA-A receptor function.

Methodology:

  • Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and transiently transfected with cDNAs encoding for specific GABA-A receptor subunits (e.g., α1, β2, γ2). This allows for the creation of specific receptor subtypes to study the drug's effects.[16][22][23][24]

  • Whole-Cell Patch-Clamp Electrophysiology: This technique is used to measure the ion flow across the cell membrane in response to the application of neurotransmitters and drugs.

    • Cells expressing the desired GABA-A receptor subunits are identified.

    • A glass micropipette filled with an internal solution is sealed onto the cell membrane to achieve a whole-cell recording configuration.

    • The membrane potential is clamped at a specific voltage (e.g., -60 mV).

  • Drug Application:

    • A solution containing a known concentration of GABA (the primary endogenous agonist for GABA-A receptors) is applied to the cell to establish a baseline current.

    • Carisoprodol is then co-applied with GABA to assess its modulatory effects on the GABA-induced current.

    • Carisoprodol is also applied in the absence of GABA to determine if it can directly activate the receptor.[16][22][23][24]

  • Data Analysis: The changes in the amplitude and kinetics of the ion currents are measured and analyzed to determine carisoprodol's potency and efficacy as a modulator or direct agonist of the GABA-A receptor.

This methodology has been crucial in demonstrating that carisoprodol acts as a positive allosteric modulator and a direct agonist at the GABA-A receptor, contributing to its sedative and anxiolytic effects, as well as its abuse potential.[16][22][23][24]

Clinical Trial Design for Assessing Safety and Tolerability of Skeletal Muscle Relaxants

The safety and tolerability of skeletal muscle relaxants are typically evaluated in randomized, double-blind, placebo-controlled clinical trials.

Objective: To compare the incidence of adverse events of an active skeletal muscle relaxant to a placebo.

Methodology:

  • Study Population: Patients with acute, painful musculoskeletal conditions (e.g., low back pain) are recruited. Inclusion and exclusion criteria are strictly defined to ensure a homogenous study population.

  • Randomization and Blinding: Participants are randomly assigned to receive either the active drug (e.g., carisoprodol 250 mg or 350 mg), a comparator drug, or a placebo. Both the participants and the investigators are blinded to the treatment assignment to prevent bias.

  • Treatment and Follow-up: The assigned treatment is administered for a specified duration (typically short-term, e.g., 7 days). Patients are monitored for the incidence, severity, and duration of any adverse events.

  • Data Collection: Adverse events are systematically collected through patient diaries, questionnaires, and direct questioning by investigators at scheduled follow-up visits.

  • Statistical Analysis: The incidence of each adverse event is calculated for each treatment group and compared using appropriate statistical methods to determine if there is a statistically significant difference between the active drug and placebo.

Signaling Pathways and Experimental Workflows

Carisoprodol's Mechanism of Action at the GABA-A Receptor

Carisoprodol and its primary metabolite, meprobamate, exert their effects by modulating the GABA-A receptor, the major inhibitory neurotransmitter receptor in the CNS. This interaction enhances the inhibitory effects of GABA, leading to sedation and muscle relaxation.

Carisoprodol_GABA_A_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to agonist site Carisoprodol Carisoprodol Carisoprodol->GABA_A_Receptor Binds to allosteric site Carisoprodol->GABA_A_Receptor Directly activates Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx Inhibition Neuronal Inhibition (Sedation, Muscle Relaxation) Hyperpolarization->Inhibition Abuse_Potential_Workflow cluster_preclinical Preclinical Assessment cluster_clinical Clinical Assessment cluster_postmarket Post-Marketing Surveillance In_Vitro In Vitro Receptor Binding Assays Animal_Behavior Animal Behavioral Studies (Self-administration, Drug Discrimination) In_Vitro->Animal_Behavior Phase1 Phase 1 Clinical Trials (Subjective Effects, Psychomotor Performance) Animal_Behavior->Phase1 Human_Abuse_Potential Human Abuse Potential (HAP) Studies (Drug-liking, Reinforcing Effects) Phase1->Human_Abuse_Potential Epidemiological Epidemiological Studies (Monitoring for abuse, diversion, and addiction) Human_Abuse_Potential->Epidemiological

References

Cross-validation of analytical methods for Carisoprodol quantification in different matrices

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the cross-validation of analytical techniques for the quantification of Carisoprodol across various biological and pharmaceutical matrices, providing researchers, scientists, and drug development professionals with a comprehensive comparison of available methods.

Carisoprodol, a centrally acting skeletal muscle relaxant, and its primary active metabolite, meprobamate, are frequently monitored in clinical and forensic settings. The accurate quantification of these compounds in diverse matrices such as plasma, urine, oral fluid, and pharmaceutical formulations is crucial for therapeutic drug monitoring, pharmacokinetic studies, and toxicological analysis. A variety of analytical methods are employed for this purpose, each with its own set of advantages and limitations. This guide provides a detailed comparison of the most commonly used techniques, supported by experimental data and protocols.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for Carisoprodol quantification is dependent on factors such as the required sensitivity, selectivity, sample matrix, and the intended application. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection, liquid chromatography-tandem mass spectrometry (LC-MS/MS), gas chromatography-mass spectrometry (GC-MS), and enzyme-linked immunosorbent assay (ELISA) are the predominant techniques utilized.

The following tables summarize the key performance parameters of these methods based on published validation data.

Table 1: Performance Characteristics of HPLC-UV Methods for Carisoprodol
MatrixLinearity (µg/mL)LOD (µg/mL)LOQ (µg/mL)Accuracy/Recovery (%)Precision (%RSD)
Bulk Drug & Tablets1-30[1]----
Bulk Drug & Tablets5-500[2]0.41[2]1.26[2]100.65 ± 0.11[2]0.43 (reproducibility)[2]
Table 2: Performance Characteristics of LC-MS/MS Methods for Carisoprodol and Meprobamate
MatrixAnalyteLinearity (ng/mL)LOD (ng/mL)LOQ (ng/mL)Accuracy/Recovery (%)Precision (%RSD)
Urine & PlasmaCarisoprodol & Meprobamate-----
Oral FluidCarisoprodol & Meprobamate25-500[3]-10[3]Recovery: 88% (Carisoprodol), 92% (Meprobamate)[3]-
Rat Brain MicrodialysatesCarisoprodol & Meprobamate1-1000[4]-~1[4]--
Table 3: Performance Characteristics of GC-MS Methods for Carisoprodol and Meprobamate
MatrixAnalyteLinearity (ng/mg)LOD (ng/mg)LOQ (ng/mg)Accuracy/Recovery (%)Precision (%RSD)
HairCarisoprodol & Meprobamate0.5-10.0[5]0.13 (Carisoprodol), 0.12 (Meprobamate)[5]--17.5 to 3.6 (Intra-day), -15.0 to -3.9 (Inter-day)[5]1.5 to 9.3 (Intra-day), 3.9 to 6.2 (Inter-day)[5]
Table 4: Performance Characteristics of ELISA Methods for Carisoprodol and Meprobamate
MatrixAnalyteReportable Range (ng/mL)Cutoff Concentrations (ng/mL)Accuracy (%)Precision (%CV)
UrineCarisoprodol25-1000[6][7]100-500[6][7]100[6][7]<1 (Intra-day)[6][7]
UrineMeprobamate50-10,000[6][7]1000[6][7]100[6][7]<1 (Intra-day)[6][7]
Whole BloodCarisoprodol/Meprobamate-0.1 mg/L (Meprobamate)[8]--

Experimental Protocols

Detailed methodologies are essential for the replication and cross-validation of analytical methods. Below are summaries of experimental protocols for the key techniques discussed.

HPLC-UV Method for Bulk and Tablet Formulation[1][2]
  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Column: A C18 reversed-phase column is commonly employed. For example, a Zorbax Eclipse plus C18 (250 x 4.6 mm; 5 μm particle size)[1] or a Genesis C18 (100x4.5mm; 4μm in particle size)[2].

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 10mM potassium dihydrogen orthophosphate) and organic solvents like methanol and acetonitrile is typical. A common ratio is 60:20:20 (v/v/v)[1]. Another example is a mixture of Acetonitrile and 1.00% triethylamine (TEA) in water, with the pH adjusted to 3.50 with orthophosphoric acid, in a ratio of 35:65 v/v[2].

  • Detection: UV detection is performed at a wavelength where Carisoprodol exhibits significant absorbance, typically around 194 nm[2] or 240 nm[1].

  • Sample Preparation: For tablet formulations, tablets are crushed, and the active ingredient is extracted with a suitable solvent like acetonitrile[2].

LC-MS/MS Method for Urine and Plasma[9][10]
  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.

  • Ionization: Positive ion electrospray ionization (ESI) is commonly used to introduce the analytes into the mass spectrometer[9][10].

  • Detection: Selected reaction monitoring (SRM) of two product ions for each analyte allows for accurate identification and quantification[9][10].

  • Internal Standards: Deuterated analogs of Carisoprodol and meprobamate are used as internal standards to ensure accurate quantification and to control for potential matrix effects[9][10].

  • Sample Preparation: A simple one-step protein precipitation with acetonitrile can be used for biological samples like urine and plasma[11].

GC-MS Method for Hair Samples[5]
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation: Hair samples are washed, pulverized, and incubated in an acidic solution (e.g., 1.0 M HCl) to extract the drugs. The pH is then adjusted, and the drugs are further purified using solid-phase extraction (SPE)[5].

  • Derivatization: The extracted analytes are derivatized using an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to increase their volatility for GC analysis[5].

  • Injection: A small volume (e.g., 1 µL) of the derivatized extract is injected into the GC/MS system[5].

Homogeneous Enzyme Immunoassay (HEIA) for Urine[6][7]
  • Principle: This is a high-throughput screening method. The assay is based on the competition between the drug in the sample and a drug-enzyme conjugate for a limited number of antibody binding sites.

  • Cross-Reactivity: It is important for the immunoassay to cross-react with both Carisoprodol and its active metabolite, meprobamate, due to Carisoprodol's short half-life[6][7].

  • Validation: The assay is validated against a more specific method like LC-MS/MS to determine its accuracy, sensitivity, and specificity[6][7].

Methodology and Workflow Visualizations

To further clarify the relationships and processes involved in the cross-validation of these analytical methods, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Method Selection cluster_development 2. Method Development & Optimization cluster_validation 3. Method Validation cluster_application 4. Sample Analysis & Cross-Validation Define_Objective Define Analytical Objective Select_Method Select Appropriate Method(s) (HPLC, LC-MS/MS, GC-MS, ELISA) Define_Objective->Select_Method Sample_Prep Optimize Sample Preparation Select_Method->Sample_Prep Instrument_Params Optimize Instrumental Parameters Sample_Prep->Instrument_Params Linearity Linearity & Range Instrument_Params->Linearity Accuracy Accuracy Instrument_Params->Accuracy Precision Precision (Intra- & Inter-day) Instrument_Params->Precision LOD_LOQ LOD & LOQ Instrument_Params->LOD_LOQ Selectivity Selectivity & Specificity Instrument_Params->Selectivity Stability Stability Instrument_Params->Stability Routine_Analysis Routine Sample Analysis Linearity->Routine_Analysis Accuracy->Routine_Analysis Precision->Routine_Analysis LOD_LOQ->Routine_Analysis Selectivity->Routine_Analysis Stability->Routine_Analysis Cross_Validation Cross-Validate with other methods Routine_Analysis->Cross_Validation Data_Comparison Compare Performance Data Cross_Validation->Data_Comparison

Caption: General workflow for the validation of an analytical method for Carisoprodol quantification.

Method_Comparison cluster_methods Analytical Methods cluster_params Performance Parameters HPLC_UV HPLC-UV Sensitivity Sensitivity HPLC_UV->Sensitivity Moderate Specificity Specificity HPLC_UV->Specificity Good Speed Speed/Throughput HPLC_UV->Speed Moderate Cost Cost HPLC_UV->Cost Low Matrix_Versatility Matrix Versatility HPLC_UV->Matrix_Versatility High LC_MSMS LC-MS/MS LC_MSMS->Sensitivity Very High LC_MSMS->Specificity Very High LC_MSMS->Speed Moderate LC_MSMS->Cost High LC_MSMS->Matrix_Versatility Very High GC_MS GC-MS GC_MS->Sensitivity High GC_MS->Specificity High GC_MS->Speed Low GC_MS->Cost Moderate GC_MS->Matrix_Versatility Moderate (derivatization often needed) ELISA ELISA ELISA->Sensitivity High (Screening) ELISA->Specificity Moderate (Cross-reactivity) ELISA->Speed Very High ELISA->Cost Low (per sample in high volume) ELISA->Matrix_Versatility Limited (typically urine/blood)

References

A Comparative Analysis of the Abuse Liability of Carisoprodol and Benzodiazepines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the abuse liability of the centrally acting muscle relaxant Carisoprodol and the class of drugs known as benzodiazepines. The information is intended for researchers, scientists, and professionals involved in drug development and is based on available preclinical and clinical experimental data.

Executive Summary

Carisoprodol, and its primary active metabolite meprobamate, along with benzodiazepines, exert their effects through the modulation of the GABA-A receptor, the primary inhibitory neurotransmitter system in the central nervous system. While both drug classes share sedative properties and have a recognized potential for abuse, their specific mechanisms of action and abuse liability profiles exhibit notable differences. Carisoprodol's effects are described as being "barbiturate-like," distinguishing them from the classical benzodiazepine mechanism.[1][2] This guide synthesizes experimental data from preclinical and clinical studies to provide a comparative framework for understanding the abuse liability of Carisoprodol relative to benzodiazepines.

Mechanism of Action

Both Carisoprodol and benzodiazepines enhance the inhibitory effects of GABA at the GABA-A receptor, but they do so through different mechanisms and at different binding sites.

Carisoprodol: The abuse potential of Carisoprodol is attributed to its ability to alter GABA-A receptor function.[1] It has been shown to modulate a variety of GABA-A receptor subunits.[1] Carisoprodol itself, independent of its metabolism to meprobamate, can allosterically modulate and directly activate GABA-A receptors in a manner similar to barbiturates.[2] This barbiturate-like action is a key distinction from benzodiazepines.

Benzodiazepines: Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site. This binding increases the affinity of GABA for its receptor, leading to an increased frequency of chloride channel opening and enhanced inhibitory neurotransmission.

cluster_gabaa GABA-A Receptor cluster_drugs Drug Action gaba_site GABA Binding Site channel Chloride Ion Channel gaba_site->channel Opens benzo_site Benzodiazepine Binding Site benzo_site->gaba_site Enhances GABA affinity barb_site Barbiturate-like Binding Site barb_site->channel Directly activates & allosterically modulates gaba GABA gaba->gaba_site Binds to benzo Benzodiazepines benzo->benzo_site Binds to cariso Carisoprodol cariso->barb_site Binds to

Figure 1: Comparative Mechanism of Action at the GABA-A Receptor.

Preclinical Assessment of Abuse Liability

Preclinical models are crucial for assessing the abuse potential of substances. Key methodologies include self-administration, conditioned place preference, and drug discrimination studies.

Self-Administration

Intravenous self-administration studies in animals are a gold standard for assessing the reinforcing effects of a drug. While direct comparative studies between Carisoprodol and a benzodiazepine are limited, studies have shown that monkeys will self-administer Carisoprodol.[1] Research has also established that rats will intravenously self-administer diazepam in a dose-dependent manner.[3]

Experimental Protocol: Intravenous Self-Administration in Rats

cluster_workflow Self-Administration Workflow start Catheter Implantation (Jugular Vein) training Operant Conditioning Training (e.g., food reward) start->training acquisition Acquisition Phase (Drug infusions contingent on lever press) training->acquisition maintenance Maintenance Phase (Stable responding for drug) acquisition->maintenance pr_test Progressive Ratio Schedule (Determine breakpoint) maintenance->pr_test end Data Analysis (Reinforcing efficacy) pr_test->end

Figure 2: Experimental Workflow for Intravenous Self-Administration.
Conditioned Place Preference (CPP)

CPP is a form of Pavlovian conditioning used to measure the rewarding or aversive properties of a drug. The animal learns to associate a specific environment with the effects of the drug. A preference for the drug-paired environment suggests rewarding properties. While specific head-to-head quantitative data is scarce, the known abuse potential of both drug classes suggests they would both produce a conditioned place preference.

Experimental Protocol: Conditioned Place Preference in Mice

cluster_cpp Conditioned Place Preference Protocol pre_test Pre-Test: Measure baseline preference for chambers conditioning Conditioning Phase: Pair one chamber with drug, another with vehicle pre_test->conditioning post_test Post-Test: Measure time spent in each chamber in a drug-free state conditioning->post_test analysis Data Analysis: Compare time in drug-paired vs. vehicle-paired chamber post_test->analysis

Figure 3: Experimental Workflow for Conditioned Place Preference.
Drug Discrimination

Drug discrimination studies assess the subjective effects of a drug. Animals are trained to recognize the interoceptive cues of a specific drug and respond on a designated lever to receive a reward. In rats trained to discriminate Carisoprodol, other GABAergic drugs such as pentobarbital, chlordiazepoxide (a benzodiazepine), and meprobamate fully substitute for Carisoprodol, indicating similar subjective effects.[1][4]

Table 1: Drug Discrimination Generalization

Training DrugTest DrugGeneralization
CarisoprodolChlordiazepoxideFull[1][4]
CarisoprodolPentobarbitalFull[1][4]
CarisoprodolMeprobamateFull[1][4]

Human Abuse Potential

Human studies provide direct evidence of a drug's abuse liability by measuring subjective effects like "drug liking," "good effects," and the likelihood of taking the drug again.

A study in healthy, non-drug-abusing volunteers found that a supratherapeutic dose of Carisoprodol (700 mg) increased ratings of sedation-related terms such as "sleepy" and "heavy, sluggish feeling" more so than abuse liability-related terms.[4] However, the study did note a weak signal for abuse liability.[4] Direct comparative studies with a benzodiazepine in the same cohort are needed for a more definitive comparison.

Table 2: Subjective Effects of Carisoprodol in Healthy Volunteers[4]

Subjective Measure (VAS)PlaceboCarisoprodol (350 mg)Carisoprodol (700 mg)
Feel Drug Effect (Peak)-IncreasedSignificantly Increased
Liking (Peak)-No significant changeIncreased
Take Again (Trough)-No significant changeDecreased

Withdrawal Syndrome

Abrupt discontinuation of both Carisoprodol and benzodiazepines after prolonged use can lead to a withdrawal syndrome.

Carisoprodol Withdrawal: The withdrawal syndrome from Carisoprodol is similar to that of barbiturates and alcohol and can be severe.[5][6] Symptoms include insomnia, vomiting, tremors, muscle twitching, anxiety, and in severe cases, hallucinations and seizures.[5] In a mouse model, spontaneous withdrawal signs were not readily observed, but withdrawal could be precipitated by the administration of a GABA-A receptor antagonist.[2]

Benzodiazepine Withdrawal: The severity and duration of benzodiazepine withdrawal vary depending on the specific benzodiazepine, dose, and duration of use. Symptoms can range from anxiety and insomnia to more severe manifestations like seizures. Standardized scales, such as the Clinical Institute Withdrawal Assessment for Benzodiazepines (CIWA-B), are used to quantify the severity of the withdrawal syndrome.

Table 3: Comparison of Withdrawal Symptoms

SymptomCarisoprodolBenzodiazepines
AnxietyYes[5]Yes
InsomniaYes[5]Yes
TremorsYes[5]Yes
Muscle TwitchingYes[5]Yes
HallucinationsYes[5]In severe cases
SeizuresYes[5]In severe cases
DeliriumReported[6]In severe cases

Conclusion

References

Efficacy of Carisoprodol as an adjunct to physical therapy in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers and drug development professionals

This guide provides a comparative analysis of the preclinical efficacy of carisoprodol and other skeletal muscle relaxants. It is intended to inform researchers, scientists, and drug development professionals on the available preclinical data and mechanisms of action for these compounds.

Disclaimer: Preclinical studies specifically investigating the efficacy of carisoprodol as an adjunct to physical therapy were not identified in a comprehensive literature search. Therefore, this guide focuses on a broader comparison of the preclinical muscle relaxant properties of carisoprodol and its alternatives.

Comparison of Preclinical Efficacy

Direct comparison of the preclinical potency of all commonly prescribed muscle relaxants is challenging due to a lack of studies using standardized animal models and methodologies. However, some quantitative data is available for baclofen and chlorzoxazone, while qualitative descriptions of efficacy exist for other agents.

Quantitative Efficacy Data in Preclinical Models

The following table summarizes the available quantitative data on the muscle relaxant effects of baclofen and chlorzoxazone in rat models.

DrugAnimal ModelTestRoute of AdministrationED50Citation
Baclofen Anemically decerebrated ratsSuppression of sustained forelimb rigidityIntraduodenal (i.d.)2.9 mg/kg[1]
Anemically decerebrated ratsReduction of phasic rigidityIntraduodenal (i.d.)6.2 mg/kg[1]
Anemically decerebrated ratsInhibition of rigidityIntrathecal0.31 µ g/animal [2]
Anemically decerebrated ratsInhibition of rigidityIntravenous (i.v.)0.43 mg/kg[2]
Chlorzoxazone RatsCrossed Extensor Reflex (CER)-More sensitive than rotarod method[3]
Qualitative Efficacy Data in Preclinical Models

For other muscle relaxants, preclinical efficacy has been described more generally.

DrugPreclinical Efficacy SummaryCitation
Carisoprodol Grip strength is a metric used in preclinical studies to estimate muscle relaxation.[4] The muscle relaxant properties of carisoprodol are likely associated with its sedative effects.[4]
Cyclobenzaprine Reduced or abolished skeletal muscle hyperactivity in several animal models.[5] It has been shown to abolish muscle rigidity in the intercollicular decerebrate rat.[6][5][6]
Tizanidine Possesses antinociceptive properties in animal models.[7][7]
Methocarbamol Animal studies have demonstrated a low abuse potential compared to benzodiazepines and barbiturates.[8] It has been shown to block muscular Nav 1.4 channels and decrease the isometric force of mouse muscles.[9][8][9]
Metaxalone The exact mechanism of action is not established but may be due to general central nervous system depression.[10][10]

Mechanisms of Action

The primary differences between carisoprodol and its alternatives lie in their mechanisms of action and molecular targets.

Carisoprodol is a centrally acting skeletal muscle relaxant.[11] Its mechanism is not fully understood, but it is known to be metabolized to meprobamate, which has sedative and anxiolytic properties.[11] Both carisoprodol and meprobamate are thought to act on GABAA receptors , leading to an enhancement of GABAergic neurotransmission and resulting in neuronal inhibition.[11]

GABAA_Signaling cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA GABA GABAA_R GABAA Receptor GABA->GABAA_R binds Cl_channel Chloride Channel GABAA_R->Cl_channel activates Hyperpolarization Hyperpolarization (Neuronal Inhibition) Cl_channel->Hyperpolarization leads to Carisoprodol Carisoprodol Carisoprodol->GABAA_R positive allosteric modulator Meprobamate Meprobamate Carisoprodol->Meprobamate metabolized to Meprobamate->GABAA_R positive allosteric modulator Experimental_Workflow cluster_0 Animal Preparation cluster_1 Experimental Procedure cluster_2 Data Analysis Animal_Selection Select Animal Model (e.g., Rat, Mouse) Acclimatization Acclimatization Period Animal_Selection->Acclimatization Baseline Baseline Measurement (e.g., Rotarod performance, CER) Acclimatization->Baseline Drug_Admin Administer Test Compound or Vehicle Baseline->Drug_Admin Post_Treatment Post-Treatment Measurement at various time points Drug_Admin->Post_Treatment Data_Collection Collect Data (e.g., Latency to fall, Muscle contraction intensity) Post_Treatment->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ED50 calculation) Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

References

A Comparative Analysis of the Sedative Effects of Carisoprodol and Tizanidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the sedative properties of two commonly prescribed muscle relaxants, Carisoprodol and Tizanidine. The information presented is intended to support research and development efforts by offering a comprehensive overview of their mechanisms of action, pharmacokinetics, and sedative profiles, supported by available data.

Executive Summary

Carisoprodol and Tizanidine are both centrally acting skeletal muscle relaxants known to produce sedation as a significant side effect. While they achieve this effect through distinct pharmacological pathways, both drugs can impair mental and physical abilities. Tizanidine is reported to cause drowsiness more frequently than Carisoprodol based on user-reported data. The choice between these agents in a clinical setting often involves balancing their efficacy as muscle relaxants against their sedative and other adverse effects.

Quantitative Comparison of Sedative Effects

Direct head-to-head clinical trials with sedation as a primary endpoint are limited. However, data from large-scale user surveys provide valuable insights into the real-world incidence of sedation with these medications.

Table 1: User-Reported Incidence of Drowsiness

MedicationPercentage of Users Reporting Drowsiness
Carisoprodol8.2%
Tizanidine19.4%

Source: User-reported side effects on Drugs.com.

Pharmacodynamic Properties

The sedative effects of Carisoprodol and Tizanidine stem from their distinct interactions with the central nervous system.

Table 2: Pharmacodynamic Comparison

FeatureCarisoprodolTizanidine
Primary Mechanism of Action Acts as a central nervous system (CNS) depressant. Its muscle relaxant effects are likely a consequence of its sedative properties[1]. The precise mechanism is not fully understood, but it is believed to involve the interruption of neuronal communication in the reticular formation and spinal cord[2].A centrally acting alpha-2 adrenergic agonist[3]. It reduces spasticity by increasing the presynaptic inhibition of motor neurons[4].
Receptor Targets Modulates GABAA receptors, which contributes to its sedative and anxiolytic effects[2][5].Agonist at alpha-2 adrenergic receptors in the central nervous system[6][7].
Metabolite Activity Metabolized to meprobamate, a known sedative and anxiolytic, which contributes to the overall sedative effect of Carisoprodol[2][5].Metabolized to inactive metabolites[3].

Pharmacokinetic Profiles

The onset, duration, and metabolism of these drugs influence their sedative profiles.

Table 3: Pharmacokinetic Comparison

FeatureCarisoprodolTizanidine
Onset of Action Rapid, typically within 30 to 60 minutes[2].Within 1 to 2 hours[7].
Duration of Action 4 to 6 hours[2].The peak effect occurs approximately 1 to 2 hours after dosing and dissipates between 3 to 6 hours post-dose.
Metabolism Extensively metabolized in the liver, primarily by the CYP2C19 enzyme, to form meprobamate[2].Extensively metabolized in the liver, mainly by the CYP1A2 enzyme[3][6].
Elimination Half-Life Carisoprodol: Approximately 2 hours. Meprobamate (active metabolite): Approximately 10 hours.Approximately 2.5 hours[3].

Signaling Pathways and Sedative Effects

The distinct mechanisms of Carisoprodol and Tizanidine lead to sedation through different signaling cascades within the central nervous system.

cluster_0 Carisoprodol Pathway cluster_1 Tizanidine Pathway C Carisoprodol M Meprobamate (Active Metabolite) C->M Metabolism (CYP2C19) GABA_R GABA-A Receptor C->GABA_R M->GABA_R Neuron Neuron GABA_R->Neuron Enhances GABAergic inhibition CNS_D CNS Depression (Sedation) Neuron->CNS_D Decreased neuronal excitability T Tizanidine A2_R Alpha-2 Adrenergic Receptor T->A2_R Pre_Neuron Presynaptic Neuron A2_R->Pre_Neuron Agonist action Sedation Sedation A2_R->Sedation Action on central alpha-2 receptors Excit_NT Reduced Excitatory Neurotransmitter Release Pre_Neuron->Excit_NT Post_Neuron Postsynaptic Motor Neuron Excit_NT->Post_Neuron Decreased stimulation Spinal_In Inhibition of Spinal Polysynaptic Reflexes Post_Neuron->Spinal_In

Figure 1: Signaling pathways of Carisoprodol and Tizanidine leading to sedation.

Experimental Protocols for Assessing Sedation

Study Design

A randomized, double-blind, placebo-controlled, crossover study is the gold standard for assessing the sedative effects of a drug.

  • Participants: Healthy adult volunteers are typically recruited to minimize confounding variables from underlying medical conditions.

  • Randomization: Participants are randomly assigned to receive either the investigational drug (e.g., Carisoprodol or Tizanidine), a placebo, or a positive control (a drug with known sedative effects).

  • Blinding: Both the participants and the investigators are unaware of the treatment administered to prevent bias in reporting and assessment.

  • Crossover: Each participant receives all treatments in a random order with a washout period between each treatment to ensure the effects of one drug do not carry over to the next.

Measures of Sedation

A combination of subjective and objective measures is used to provide a comprehensive assessment of sedation.

Subjective Measures:

  • Visual Analog Scales (VAS): Participants rate their level of sleepiness, alertness, and other sedative symptoms on a continuous scale (e.g., from "not at all sleepy" to "extremely sleepy").

  • Standardized Questionnaires:

    • Stanford Sleepiness Scale (SSS): A self-report questionnaire where participants choose a statement that best describes their current level of sleepiness.

    • Bond-Lader Visual Analogue Scale: Assesses mood and alertness with scales for dimensions such as "alert-drowsy" and "calm-excited."

Objective Measures:

  • Psychomotor Performance Tests:

    • Digit Symbol Substitution Test (DSST): Measures cognitive function, attention, and processing speed.

    • Choice Reaction Time (CRT): Assesses the speed and accuracy of responses to stimuli.

    • Critical Flicker Fusion (CFF) Test: Measures the threshold at which a flickering light is perceived as a continuous light, which can be affected by CNS depressants.

  • Physiological Measures:

    • Electroencephalography (EEG): Can detect changes in brain wave activity associated with sedation.

    • Pupillometry: Measures pupil size and reactivity, which can be altered by sedative drugs.

Experimental Workflow

The following diagram illustrates a typical workflow for a clinical trial assessing the sedative effects of a drug.

P Participant Screening and Enrollment R Randomization to Treatment Sequence P->R T1 Treatment Period 1 (Drug A, B, or Placebo) R->T1 A Assessment of Sedation (Subjective and Objective Measures) T1->A W1 Washout Period T2 Treatment Period 2 (Remaining Treatments) W1->T2 T2->A W2 Washout Period T3 Treatment Period 3 (Final Treatment) W2->T3 T3->A A->W1 A->W2 D Data Analysis and Comparison of Effects A->D

Figure 2: General experimental workflow for a crossover clinical trial assessing sedation.

Conclusion

Both Carisoprodol and Tizanidine exert significant sedative effects, albeit through different pharmacological mechanisms. User-reported data suggests that drowsiness may be a more frequent side effect of Tizanidine compared to Carisoprodol. The sedative properties of Carisoprodol are in part due to its active metabolite, meprobamate, which has a longer half-life. Tizanidine's sedative effects are directly related to its alpha-2 adrenergic agonism. The selection of either agent in a therapeutic context requires careful consideration of the patient's sensitivity to sedative effects and potential drug interactions. Further head-to-head clinical trials employing rigorous and standardized methodologies are needed to definitively quantify and compare the sedative profiles of these two drugs.

References

A Meta-Analysis of Carisoprodol versus Placebo for Acute Back Pain: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a meta-analytic summary of clinical trial data comparing the efficacy and safety of carisoprodol to placebo for the treatment of acute back pain. The information is compiled from multiple studies to offer a comprehensive overview for research and drug development purposes.

Efficacy Data Summary

The following tables summarize the quantitative outcomes from key double-blind, randomized, placebo-controlled clinical trials. These studies evaluated the effectiveness of carisoprodol in patients with acute, painful musculoskeletal conditions of the lower back.

Table 1: Patient-Rated Global Impression of Change (Day 3)

StudyCarisoprodol DoseCarisoprodol Group (Mean Score)Placebo Group (Mean Score)p-value
Ralph et al.[1][2]250 mg (n=277)2.241.70< 0.0001
Serfer et al.[3]250 mg (n=264)--0.0046
Serfer et al.[3]350 mg (n=273)---

Note: Scores are on a 5-point scale where a higher score indicates greater improvement.

Table 2: Patient-Rated Relief from Starting Backache (Day 3)

StudyCarisoprodol DoseCarisoprodol Group (Mean Score)Placebo Group (Mean Score)p-value
Ralph et al.[1][2]250 mg (n=277)1.831.12< 0.0001
Serfer et al.[3]250 mg (n=264)--0.0001
Serfer et al.[3]350 mg (n=273)---

Note: Scores are on a 5-point scale where a higher score indicates greater relief.

Table 3: Onset of Moderate or Marked Improvement

StudyCarisoprodol GroupPlacebo Groupp-value
Ralph et al.[1][2]3 days6 days< 0.0001

Table 4: Adverse Events

Adverse EventCarisoprodol Group (%)Placebo Group (%)
Sedation/Drowsiness13-17[4][5]6[4][5]
DizzinessReported[3]-
HeadacheReported[6]-

Experimental Protocols

The methodologies of the cited clinical trials provide the framework for understanding the presented data.

Study Design: Double-Blind, Placebo-Controlled Trials

The foundational studies were multicenter, randomized, double-blind, placebo-controlled, parallel-group trials lasting for seven days.[1][2][7] This design is the gold standard for minimizing bias in clinical research.

  • Randomization: Patients were randomly assigned to receive either carisoprodol or a matching placebo.[1][2]

  • Blinding: Both the patients and the investigators were unaware of the treatment assignment.

  • Inclusion Criteria: Participants were typically adults (18-65 years) with acute, mechanical lower back pain and muscle spasm.[3][8] The onset of pain was generally within three days of the first visit, with a pain rating of at least 40 mm on a visual analog scale.[8]

  • Exclusion Criteria: Common exclusions included sciatic pain, significant spinal pathology, chronic back pain, and neurological signs.[8]

  • Intervention: Carisoprodol was administered at doses of 250 mg or 350 mg, typically three times a day and at bedtime.[3][7]

Efficacy Endpoints

The primary measures of carisoprodol's effectiveness were patient-reported outcomes, assessed on day 3 of treatment.[1][2]

  • Co-primary Endpoints:

    • Patient-Rated Global Impression of Change: A 5-point scale assessing the overall improvement of the patient's condition.[1][2]

    • Patient-Rated Relief from Starting Backache: A 5-point scale measuring the degree of pain relief from the start of the trial.[1][2]

  • Secondary Endpoints:

    • Roland-Morris Disability Questionnaire (RMDQ): To assess functional improvement.[1][2]

    • Time to Symptom Improvement: The duration until a patient reported moderate or marked improvement.[1][2]

    • Patient-Rated Medication Helpfulness. [1][2]

    • Physician Assessment of Range of Motion. [1][2]

Visualized Pathways and Workflows

Pharmacological Pathway of Carisoprodol

The precise mechanism of action of carisoprodol is not fully elucidated, but it is known to be a centrally acting skeletal muscle relaxant.[4][5][6] It does not directly relax skeletal muscles but is believed to act by interrupting neuronal communication in the spinal cord and the descending reticular formation of the brain.[4][5][7] A key aspect of its function is its metabolism in the liver by the enzyme CYP2C19 to meprobamate, which has anxiolytic and sedative properties.[4][6][7]

G cluster_ingestion Oral Administration cluster_metabolism Hepatic Metabolism cluster_cns Central Nervous System Action cluster_effect Therapeutic Effect Carisoprodol Carisoprodol Ingestion Liver Liver Carisoprodol->Liver CNS Reticular Formation & Spinal Cord Carisoprodol->CNS CYP2C19 CYP2C19 Enzyme Liver->CYP2C19 Metabolized by Meprobamate Meprobamate (Active Metabolite) CYP2C19->Meprobamate Meprobamate->CNS Contributes to effect Neuronal_Communication Interrupts Neuronal Communication CNS->Neuronal_Communication Muscle_Relaxation Muscle Relaxation & Sedation Neuronal_Communication->Muscle_Relaxation

Caption: Pharmacological pathway of carisoprodol metabolism and action.

Meta-Analysis Workflow

The process of conducting a meta-analysis involves a systematic approach to synthesizing evidence from multiple studies. This workflow ensures a comprehensive and unbiased summary of the available research.

G A Define Research Question: Carisoprodol vs. Placebo for Acute Back Pain B Literature Search: PubMed, Embase, Cochrane Library A->B C Study Selection: Inclusion/Exclusion Criteria B->C D Data Extraction: Efficacy & Safety Outcomes C->D E Quality Assessment: Risk of Bias in Trials D->E F Statistical Analysis: Pooling of Effect Sizes E->F G Interpretation of Results F->G H Publication of Findings G->H

Caption: Standard workflow for a meta-analysis of clinical trials.

References

Safety Operating Guide

Proper Disposal of Casegravol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This document provides essential, step-by-step guidance for the safe disposal of Casegravol, a monomeric coumarin with antiproliferative activity. Due to its potential cytotoxic properties, stringent disposal procedures must be followed to minimize exposure risks and environmental contamination.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE): All personnel handling this compound waste must wear the following minimum PPE:

  • Gloves: Two pairs of chemotherapy-grade nitrile gloves.

  • Eye Protection: Chemical splash goggles or a face shield.

  • Lab Coat: A disposable, solid-front gown with tight-fitting cuffs.

Engineering Controls: All handling and preparation of this compound for disposal should be conducted within a certified chemical fume hood or a Class II biological safety cabinet to prevent the inhalation of aerosols or dust.

Step-by-Step Disposal Procedures

The proper disposal of this compound involves a multi-step process of waste segregation, containment, and labeling.

Step 1: Waste Segregation

Proper segregation at the point of generation is crucial. This compound waste should be categorized as follows:

  • Solid Waste: Includes contaminated lab supplies such as gloves, gowns, bench paper, and empty vials.

  • Liquid Waste: Includes unused or expired solutions of this compound, as well as solvents used for rinsing contaminated glassware.

  • Sharps Waste: Includes needles, syringes, and broken glass contaminated with this compound.

Step 2: Containment

Each waste stream must be collected in designated, properly labeled containers.

Waste TypeContainer Specification
Solid Waste A leak-proof, puncture-resistant container with a secure lid, clearly labeled as "Cytotoxic Waste for Incineration."
Liquid Waste A compatible, leak-proof, and shatter-resistant container (e.g., high-density polyethylene) with a screw cap. The container must be clearly labeled as "Hazardous Waste: this compound" and "Toxic."
Sharps Waste A puncture-proof sharps container clearly labeled as "Cytotoxic Sharps Waste for Incineration."

Step 3: Labeling and Storage

All waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste" or "Cytotoxic Waste"

  • The name of the chemical: "this compound"

  • The primary hazard(s) (e.g., "Toxic," "Cytotoxic")

  • The date of accumulation

  • The name and contact information of the generating laboratory

Waste containers should be stored in a designated, secure area away from general laboratory traffic until they are collected by the institution's environmental health and safety (EHS) department or a licensed hazardous waste contractor.

Step 4: Final Disposal

The ultimate disposal method for this compound and its associated waste is high-temperature incineration by a licensed hazardous waste disposal facility. This method ensures the complete destruction of the cytotoxic compound. Under no circumstances should this compound waste be disposed of in the regular trash or poured down the drain.

Experimental Protocols for Decontamination

In the event of a spill or for the decontamination of laboratory equipment, the following general protocol should be followed.

Small Spills (less than 5 mL or 5 g):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, cover the spill with absorbent pads.

  • Working from the outside in, clean the area with a detergent solution, followed by a 10% bleach solution (allow a 15-minute contact time), and then rinse with water.

  • All cleanup materials must be disposed of as solid cytotoxic waste.

Large Spills (greater than 5 mL or 5 g):

  • Evacuate the area and restrict access.

  • Contact your institution's EHS department immediately.

  • Do not attempt to clean up a large spill without specialized training and equipment.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

This compound Waste Disposal Workflow Start This compound Waste Generated Segregate Segregate Waste (Solid, Liquid, Sharps) Start->Segregate Solid_Container Place in Labeled Solid Cytotoxic Waste Container Segregate->Solid_Container Solid Liquid_Container Place in Labeled Liquid Hazardous Waste Container Segregate->Liquid_Container Liquid Sharps_Container Place in Labeled Cytotoxic Sharps Container Segregate->Sharps_Container Sharps Store Store in Designated Secure Area Solid_Container->Store Liquid_Container->Store Sharps_Container->Store Collect Arrange for Collection by EHS or Licensed Contractor Store->Collect Incinerate High-Temperature Incineration Collect->Incinerate

Figure 1. Decision workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and EHS department for any additional requirements.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Casegravol
Reactant of Route 2
Casegravol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.